molecular formula Ca(BrO3)2<br>Br2CaO6 B156135 Calcium bromate CAS No. 10102-75-7

Calcium bromate

Cat. No.: B156135
CAS No.: 10102-75-7
M. Wt: 295.88 g/mol
InChI Key: GROPHIUSZODNGU-UHFFFAOYSA-L
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Description

Calcium bromate is a useful research compound. Its molecular formula is Ca(BrO3)2 and its molecular weight is 295.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;dibromate
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InChI

InChI=1S/2BrHO3.Ca/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2
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InChI Key

GROPHIUSZODNGU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ca(BrO3)2, Br2CaO6
Record name calcium bromate
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DSSTOX Substance ID

DTXSID30143676
Record name Calcium bromate
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Molecular Weight

295.88 g/mol
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CAS No.

10102-75-7
Record name Calcium bromate
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Record name Calcium bromate
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Record name Calcium bromate
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Record name CALCIUM BROMATE
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Foundational & Exploratory

Synthesis of Calcium Bromate from Calcium Hydroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium bromate (B103136) from calcium hydroxide (B78521). It covers the core chemical principles, detailed experimental protocols, and data-driven insights to facilitate the production and purification of this important oxidizing agent.

Introduction

Calcium bromate, Ca(BrO₃)₂, is a strong oxidizing agent used in various industrial applications, including as a dough conditioner in the baking industry and in the manufacturing of certain explosives. For pharmaceutical and research applications, the synthesis of high-purity this compound is essential. This document outlines a primary synthesis route involving the reaction of calcium hydroxide with elemental bromine.

Chemical Principles

The synthesis of this compound from calcium hydroxide and bromine is a disproportionation reaction. In this process, elemental bromine (oxidation state 0) is simultaneously oxidized to bromate (oxidation state +5) and reduced to bromide (oxidation state -1) in an alkaline medium provided by calcium hydroxide.

The overall balanced chemical equation for this reaction is:

6 Ca(OH)₂ + 6 Br₂ → Ca(BrO₃)₂ + 5 CaBr₂ + 6 H₂O

As the equation indicates, a significant amount of calcium bromide is produced as a byproduct. The successful synthesis of pure this compound, therefore, heavily relies on an efficient separation and purification process. The reaction is believed to proceed through the formation of an unstable intermediate, calcium hypobromite (B1234621) (Ca(BrO)₂), which then disproportionates upon heating to yield the desired this compound and calcium bromide.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the reactants and products is critical for process design and optimization.

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Decomposition Temperature (°C)
Calcium HydroxideCa(OH)₂74.093White powder580 (loses water)-
BromineBr₂159.808Reddish-brown fuming liquid-7.2-
This compound MonohydrateCa(BrO₃)₂·H₂O313.90White monoclinic crystals->180[1]
Calcium BromideCaBr₂199.89White hygroscopic powder730-

Table 1: Physical Properties of Key Compounds

The significant difference in the solubility of this compound and calcium bromide in water is the cornerstone of the purification strategy.

Temperature (°C)Solubility of Ca(BrO₃)₂ ( g/100 mL)Solubility of CaBr₂ ( g/100 mL)
0~2.5 (estimated from curve)125
20230[1]143
100~70 (estimated from curve)312

Table 2: Solubility of this compound and Calcium Bromide in Water

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Synthesis of Crude this compound

This procedure outlines the initial reaction to produce a mixture of this compound and calcium bromide.

Materials:

  • Calcium Hydroxide (Ca(OH)₂)

  • Liquid Bromine (Br₂)

  • Distilled Water

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Condenser

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Prepare a suspension of calcium hydroxide in distilled water in the three-neck round-bottom flask. A typical concentration is a 10-15% (w/v) suspension.

  • Heat the suspension to 70-80°C with vigorous stirring.

  • Slowly add liquid bromine to the heated suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the desired range.

  • After the addition of bromine is complete, continue heating and stirring the mixture at 80-90°C for an additional 2-3 hours to ensure the complete disproportionation of the calcium hypobromite intermediate.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the hot solution to remove any unreacted calcium hydroxide and other insoluble impurities. The resulting filtrate is a solution containing both this compound and calcium bromide.

Purification by Fractional Crystallization

This protocol leverages the differential solubility of this compound and calcium bromide to isolate the desired product.

Procedure:

  • Take the filtrate obtained from the synthesis step and concentrate it by heating to evaporate a portion of the water. The solution should be concentrated until signs of crystal formation are observed upon cooling a small sample.

  • Slowly cool the concentrated solution to room temperature, and then further cool it in an ice bath (0-5°C).

  • This compound, being less soluble at lower temperatures, will preferentially crystallize out of the solution.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor rich in calcium bromide.

  • For higher purity, the collected crystals can be recrystallized by dissolving them in a minimum amount of hot distilled water and then repeating the cooling and filtration process.

  • Dry the purified this compound crystals in an oven at 100-120°C to a constant weight. The final product is typically the monohydrate, Ca(BrO₃)₂·H₂O.

Process Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Chemical_Reaction_Pathway Chemical Reaction Pathway for this compound Synthesis CaOH2 Calcium Hydroxide Ca(OH)₂ Intermediate Calcium Hypobromite (unstable) Ca(BrO)₂ CaOH2->Intermediate + Br₂ Br2 Bromine Br₂ Br2->Intermediate CaBrO3 This compound Ca(BrO₃)₂ Intermediate->CaBrO3 Disproportionation CaBr2 Calcium Bromide CaBr₂ Intermediate->CaBr2 H2O Water H₂O Intermediate->H2O Heat Heating Heat->Intermediate

Caption: Reaction pathway from calcium hydroxide and bromine to this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Reactants Prepare Ca(OH)₂ Suspension Reaction Add Br₂ at 70-80°C Reactants->Reaction Heating Heat at 80-90°C Reaction->Heating Cooling1 Cool to Room Temperature Heating->Cooling1 Filtration1 Filter Hot Solution Cooling1->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Cooling2 Cool to 0-5°C Concentration->Cooling2 Crystallization Fractional Crystallization Cooling2->Crystallization Filtration2 Collect Crystals Crystallization->Filtration2 Washing Wash with Cold H₂O Filtration2->Washing Drying Dry Crystals Washing->Drying Product Pure this compound Ca(BrO₃)₂·H₂O Drying->Product

Caption: Step-by-step workflow for this compound synthesis and purification.

Safety Considerations

  • Bromine: is highly toxic, corrosive, and has a high vapor pressure. All manipulations involving liquid bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Calcium Hydroxide: is a corrosive solid and can cause skin and eye irritation. Avoid inhalation of dust and direct contact.

  • This compound: is a strong oxidizing agent and can accelerate the combustion of other materials. It should be stored away from combustible materials.

  • Reaction: The reaction between bromine and calcium hydroxide is exothermic. Proper temperature control is crucial to prevent uncontrolled boiling and release of bromine vapors.

Conclusion

The synthesis of this compound from calcium hydroxide and bromine is a feasible laboratory and industrial process. The main challenge lies in the effective separation of the desired product from the significant amount of calcium bromide byproduct. A carefully controlled fractional crystallization, based on the differential solubility of the two salts, is an effective method for purification. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-purity this compound for their specific applications.

References

An In-depth Technical Guide to the Crystal Structure of Calcium Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromate (B103136), with the chemical formula Ca(BrO₃)₂, is a strong oxidizing agent of interest in various chemical applications. While it is most commonly available as a monohydrate (Ca(BrO₃)₂·H₂O), the structural characteristics of its anhydrous form are less documented in publicly accessible literature. This guide provides a comprehensive overview of the known structural information for calcium bromate, with a focus on the established data for its monohydrated form, and outlines the general experimental methodologies required for the crystallographic analysis of such inorganic compounds. The scarcity of data on the anhydrous form highlights a potential area for further research.

Introduction

This compound is an inorganic compound composed of a calcium cation (Ca²⁺) and two bromate anions (BrO₃⁻). Its primary significance lies in its properties as a potent oxidizing agent.[1] The compound is most frequently encountered and studied in its monohydrated crystalline form, Ca(BrO₃)₂·H₂O.[2][3] Information regarding the precise crystal structure of anhydrous this compound is notably scarce in current scientific literature.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula Ca(BrO₃)₂[2]
Molar Mass 295.8824 g/mol [3]
Appearance White crystalline powder[2][4]
Crystal System (Monohydrate) Monoclinic[1][2][3]
Density 3.33 g/cm³[3]
Melting Point Decomposes above 180 °C[2][3]
Solubility in Water 230 g/100 mL (20 °C)[3]

Crystallographic Information

The thermal decomposition of this compound monohydrate involves the loss of its water of hydration at temperatures below 180°C to form the anhydrous salt.[2] Further heating above this temperature leads to the decomposition of the anhydrous form into calcium bromide (CaBr₂) and oxygen.[2]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of an inorganic compound like anhydrous this compound involves a series of well-defined experimental procedures. A generalized workflow is depicted below.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of Anhydrous Ca(BrO₃)₂ crystallization Crystallization synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting xrd Single-Crystal X-ray Diffraction Data Collection mounting->xrd solution Structure Solution (e.g., Direct Methods) xrd->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: A generalized workflow for the determination of a crystal structure.

Synthesis: Anhydrous this compound can be prepared by the dehydration of this compound monohydrate. The monohydrate can be synthesized via several routes:

  • Reaction of Calcium Sulfate (B86663) with Barium Bromate: An aqueous solution of calcium sulfate is reacted with barium bromate. In this reaction, barium sulfate precipitates, leaving this compound in the solution.[1]

    • CaSO₄(aq) + Ba(BrO₃)₂(aq) → Ca(BrO₃)₂(aq) + BaSO₄(s)

  • Reaction of Calcium Hydroxide (B78521) with Sodium Bromate: Calcium hydroxide is reacted with sodium bromate.[2][3]

Dehydration: The resulting this compound monohydrate is then dehydrated to the anhydrous form by heating. This process should be carefully controlled, as the salt loses its water of hydration below 180°C and decomposes at higher temperatures.[2] Thermal gravimetric analysis (TGA) can be employed to monitor the dehydration process and identify the stable temperature range for the anhydrous form.[1]

Crystallization: Single crystals suitable for X-ray diffraction can be grown from a saturated aqueous solution of this compound by slow evaporation at a controlled temperature, followed by the careful dehydration of the resulting monohydrate crystals.

Data Collection: A suitable single crystal of anhydrous this compound is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data collection is typically performed at low temperatures to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using methods such as Direct Methods or Patterson synthesis. The structural model is then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction intensities. This refinement process yields precise atomic coordinates, bond lengths, and bond angles.

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

While the monoclinic crystal system of this compound monohydrate is known, a detailed structural elucidation of anhydrous this compound remains an open area for investigation. The experimental protocols outlined in this guide provide a standard framework for researchers to pursue the synthesis, crystallization, and definitive crystallographic analysis of this compound. Such a study would be a valuable contribution to the field of inorganic chemistry and materials science.

References

The Thermal Decomposition Pathway of Calcium Bromate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium bromate (B103136) monohydrate (Ca(BrO₃)₂·H₂O). While detailed thermoanalytical data is not extensively available in the public domain, this document outlines the generally accepted decomposition pathway and provides standardized experimental protocols for its investigation. The guide includes a summary of the involved chemical species and visual representations of the decomposition process and experimental workflow to aid researchers in their studies of this compound.

Introduction

Calcium bromate, most commonly available as its monohydrate form, is an oxidizing agent with various industrial applications. Its thermal stability and decomposition characteristics are of critical importance for its safe handling, storage, and application, particularly in contexts where it might be subjected to elevated temperatures. The thermal decomposition of this hydrated salt involves a multi-step process beginning with dehydration, followed by the decomposition of the anhydrous salt.

Decomposition Pathway

The thermal decomposition of this compound monohydrate is understood to proceed in two principal stages. The initial step involves the loss of the water of crystallization to form anhydrous this compound. This dehydration is reported to occur at temperatures below 180°C.[1][2] Upon further heating, the anhydrous this compound decomposes into calcium bromide and oxygen gas.[1][2]

Stage 1: Dehydration Ca(BrO₃)₂·H₂O(s) → Ca(BrO₃)₂(s) + H₂O(g)

Stage 2: Decomposition Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)

While this represents the overall stoichiometry, the decomposition of the bromate anion (BrO₃⁻) can be complex and may involve intermediate species, although these are not detailed in readily available literature.

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) for this compound monohydrate. Such data would typically provide precise temperature ranges for each decomposition step, the corresponding percentage of mass loss, and the associated endothermic or exothermic nature of the transitions. For researchers investigating this compound, conducting TGA/DTA/DSC experiments is highly recommended to establish these parameters.

The following table summarizes the key chemical species involved in the decomposition pathway.

Compound Name Chemical Formula Molar Mass ( g/mol ) Role in Decomposition
This compound MonohydrateCa(BrO₃)₂·H₂O313.90Starting Material
Anhydrous this compoundCa(BrO₃)₂295.88Intermediate Product
Calcium BromideCaBr₂199.89Final Solid Product
WaterH₂O18.02Gaseous Product
OxygenO₂32.00Gaseous Product

Experimental Protocols

The following are generalized experimental protocols for the investigation of the thermal decomposition of this compound monohydrate using common thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and corresponding mass losses of the decomposition steps.

Apparatus: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound monohydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-reactive atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The mass of the sample is continuously recorded as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of decomposition.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition steps and to quantify the enthalpy changes.

Apparatus: A DTA or DSC instrument.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound monohydrate (typically 2-5 mg) is placed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The instrument is purged with an inert gas at a constant flow rate.

  • Heating Program: The sample and reference are heated from ambient temperature to a final temperature at a constant heating rate, identical to the TGA experiment for correlation.

  • Data Collection: The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is recorded as a function of temperature.

  • Analysis: The resulting DTA/DSC curve is analyzed to identify endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events such as dehydration and decomposition. The area under the DSC peaks can be integrated to determine the enthalpy of these transitions.

Visualizations

Decomposition Pathway

Decomposition_Pathway A Ca(BrO₃)₂·H₂O(s) (this compound Monohydrate) B Ca(BrO₃)₂(s) (Anhydrous this compound) A->B - H₂O (g) (<180°C) C CaBr₂(s) + 3O₂(g) (Calcium Bromide and Oxygen) B->C Decomposition (>180°C)

Caption: Thermal decomposition pathway of this compound monohydrate.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Weigh Sample TGA TGA (Mass Loss vs. Temp) Prep->TGA DTA_DSC DTA / DSC (Heat Flow vs. Temp) Prep->DTA_DSC Analyze Analyze Curves TGA->Analyze DTA_DSC->Analyze Pathway Determine Decomposition Pathway & Kinetics Analyze->Pathway

Caption: Generalized workflow for thermoanalytical investigation.

References

An In-depth Technical Guide to the Aqueous Solubility of Calcium Bromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of calcium bromate (B103136), Ca(BrO₃)₂, in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Quantitative Solubility Data

The solubility of calcium bromate monohydrate in water has been determined across a wide range of temperatures. The data reveals that the solubility is relatively low and nearly constant at sub-zero to cool temperatures, and it gradually increases as the temperature rises.[1][2] The common ion effect has also been observed, with the addition of calcium chloride leading to a decrease in the solubility of this compound.[1][2]

For clarity and comparative analysis, the following table summarizes the solubility of this compound monohydrate at various temperatures.

Temperature (°C)Solubility ( g/100 g of water)Molar Concentration (mol/L)
-2018.20.58
-1018.40.59
018.70.60
1019.40.62
2022.80.73
2525.00.80
4030.80.98
6040.21.28
8050.11.60
10060.51.93

Data sourced from Stenger, Van Effen, & Walker (2001).[1]

Experimental Protocols for Solubility Determination

The determination of the aqueous solubility of this compound involves a meticulous experimental procedure to ensure accuracy and reproducibility. The following protocol is based on established methodologies for sparingly soluble salts.[3][4][5]

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound monohydrate (Ca(BrO₃)₂·H₂O)

  • Deionized water

  • Constant-temperature water bath or incubator

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrumentation for determining bromate or calcium concentration (e.g., ion chromatograph, spectrophotometer, or titration setup).

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of this compound monohydrate is added to a known volume of deionized water in a sealed container. This ensures that the solution becomes saturated and that solid this compound remains in equilibrium with the dissolved ions.

    • The container is placed in a constant-temperature water bath set to the desired temperature.

    • The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. The equilibration time can vary, but several hours to a day is typical to ensure saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stirring is stopped, and the excess solid is allowed to settle.

    • A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pipette. To prevent temperature changes that could affect solubility, the sampling and filtration should be performed at the same temperature as the equilibration.

    • The collected sample is immediately filtered through a fine-pore filter to remove any undissolved solid particles. This step is critical as any solid carryover will lead to erroneously high solubility values.

  • Analysis of the Saturated Solution:

    • A precisely measured volume of the clear, filtered saturated solution is taken for analysis.

    • The concentration of either the calcium ions (Ca²⁺) or the bromate ions (BrO₃⁻) in the filtrate is determined using a suitable analytical method. Common techniques include:

      • Ion Chromatography: A highly sensitive method for the direct determination of bromate concentration.[6][7][8]

      • Spectrophotometry: Involves a color-forming reaction with a reagent like fuchsin, where the absorbance is proportional to the bromate concentration.[9]

      • Titration: Iodometric titration is a classic method where bromate ions react with excess iodide in an acidic solution to produce iodine, which is then titrated with a standard thiosulfate (B1220275) solution.

      • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: Can be used to determine the concentration of calcium ions.

  • Calculation of Solubility:

    • From the experimentally determined concentration of either Ca²⁺ or BrO₃⁻, the molar solubility (S) of this compound can be calculated based on the stoichiometry of the dissolution reaction: Ca(BrO₃)₂(s) ⇌ Ca²⁺(aq) + 2BrO₃⁻(aq)

    • If the bromate concentration ([BrO₃⁻]) is measured, then S = [BrO₃⁻] / 2.

    • If the calcium concentration ([Ca²⁺]) is measured, then S = [Ca²⁺].

    • The solubility can then be expressed in various units, such as moles per liter (mol/L) or grams per 100 grams of water.

Visualizing Key Processes

To better understand the experimental and chemical principles, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess Ca(BrO₃)₂ to H₂O prep2 Equilibrate at constant temperature with stirring prep1->prep2 sampling1 Allow solid to settle prep2->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter to remove undissolved solid sampling2->sampling3 analysis1 Take a known volume of filtrate sampling3->analysis1 analysis2 Determine [Ca²⁺] or [BrO₃⁻] concentration analysis1->analysis2 calc1 Calculate molar solubility (S) analysis2->calc1 calc2 Convert to desired units (e.g., g/100g H₂O) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

dissociation_equilibrium solid Ca(BrO₃)₂(s) ions Ca²⁺(aq) + 2BrO₃⁻(aq) solid->ions Dissolution ions->solid Precipitation

Caption: Dissociation equilibrium of this compound in an aqueous solution.

References

The Oxidative Power of Calcium Bromate: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromate (B103136), Ca(BrO₃)₂, is a powerful oxidizing agent with significant applications in chemical synthesis and analysis. This technical guide provides an in-depth exploration of the theoretical underpinnings of its oxidative capacity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile reagent.

Introduction

Calcium bromate is an inorganic salt consisting of a calcium cation (Ca²⁺) and two bromate anions (BrO₃⁻). Its utility as an oxidizing agent stems from the high oxidation state of bromine (+5) in the bromate ion, which readily accepts electrons, leading to the oxidation of a substrate.[1] While sharing similarities with other bromate salts like those of potassium and sodium, this compound's specific properties, including its solubility and the nature of the calcium cation, can influence its reactivity and applications.[1] This guide will delve into the fundamental principles governing its oxidizing behavior.

Theoretical Basis of Oxidizing Action

The oxidizing strength of this compound is fundamentally determined by the reduction potential of the bromate ion. The standard electrode potential (E°) for the reduction of bromate to bromide in acidic solution is a key indicator of its thermodynamic tendency to act as an oxidizing agent.

Redox Potentials

The standard reduction potential for the bromate ion varies with the reaction conditions, particularly the pH of the solution. The half-reactions and their corresponding standard potentials are summarized in the table below.

Half-ReactionStandard Reduction Potential (E°) [V]Conditions
BrO₃⁻ + 6H⁺ + 6e⁻ ⇌ Br⁻ + 3H₂O+1.478Acidic
2BrO₃⁻ + 12H⁺ + 10e⁻ → Br₂(l) + 6H₂O+1.478Acidic
BrO₃⁻ + 3H₂O + 6e⁻ → Br⁻ + 6OH⁻+0.61Basic

Data sourced from Chemistry LibreTexts and other standard potential tables.[1]

The significantly positive standard reduction potential in acidic media indicates that the bromate ion is a strong oxidizing agent under these conditions.

Pourbaix Diagram for Bromine Species

A Pourbaix diagram illustrates the thermodynamically stable species of an element in an aqueous electrochemical system as a function of potential and pH. The diagram for bromine species shows that the bromate ion (BrO₃⁻) is the predominant species at high electrode potentials and a wide range of pH values. This stability at high potentials underscores its role as a potent oxidizing agent.

Below is a conceptual representation of the regions of stability for key bromine species.

Pourbaix_Bromine cluster_main Pourbaix Diagram for Bromine (Conceptual) Br_minus Br⁻ Br2 Br₂ Br_minus->Br2 E depends on [Br⁻] HOBr HOBr Br2->HOBr pH dependent BrO3_minus BrO₃⁻ Br2->BrO3_minus E and pH dependent HOBr->BrO3_minus E and pH dependent

Figure 1. A conceptual Pourbaix diagram for bromine species.

Reaction Mechanisms and Kinetics

The mechanism of oxidation by bromate is often complex and highly dependent on the reaction conditions, particularly the acidity of the medium.

General Mechanism in Acidic Media

In acidic solutions, the oxidation process is typically initiated by the protonation of the bromate ion. This is followed by a reaction with a reducing agent, which can be another bromide ion or the substrate to be oxidized.

A generalized reaction pathway for the bromate-bromide reaction in acidic solution is as follows:

  • Protonation of Bromate: The bromate ion is protonated in a fast equilibrium step. BrO₃⁻ + 2H⁺ ⇌ H₂BrO₃⁺

  • Reaction with Bromide: The protonated bromate then reacts with a bromide ion. H₂BrO₃⁺ + Br⁻ → Products

The overall reaction is: BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O

The rate law for this reaction has been observed to be first-order with respect to bromate and bromide ions and second-order with respect to H⁺ ions, leading to the following rate equation: Rate = k[BrO₃⁻][Br⁻][H⁺]²

This indicates a mechanism involving two successive protonations of the bromate ion.

A visual representation of this reaction pathway is provided below:

Bromate_Bromide_Reaction BrO3 BrO₃⁻ H2BrO3_plus H₂BrO₃⁺ BrO3->H2BrO3_plus Protonation H_plus 2H⁺ H_plus->H2BrO3_plus Products Products (Br₂, H₂O) H2BrO3_plus->Products Reaction Br_minus Br⁻ Br_minus->Products

Figure 2. Reaction pathway for the bromate-bromide reaction.

Oxidation of Organic Substrates

This compound can be employed for the oxidation of various organic functional groups. The general principle involves the transfer of oxygen atoms from the bromate ion to the substrate.

Workflow for the Oxidation of an Alcohol:

Alcohol_Oxidation_Workflow start Start dissolve Dissolve Alcohol in appropriate solvent start->dissolve add_reagent Add this compound and Acid Catalyst dissolve->add_reagent react Heat/Stir for specified time add_reagent->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Chromatography) evaporate->purify end End purify->end

Figure 3. A general experimental workflow for alcohol oxidation.

Experimental Protocols

While specific protocols for this compound in organic synthesis are not as widespread as for other oxidizing agents, the following methodologies can be adapted from procedures using other bromate sources.

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • Secondary alcohol

  • This compound (Ca(BrO₃)₂)

  • Acid catalyst (e.g., sulfuric acid, acetic acid)

  • Appropriate organic solvent (e.g., acetonitrile, dichloromethane)

  • Sodium sulfite (B76179) (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Chromatography setup (if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol in the chosen organic solvent.

  • To this solution, add this compound (typically 1.1 to 1.5 equivalents).

  • Carefully add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.

  • Add saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation if necessary.

Selective Oxidation of Sulfides to Sulfoxides

A similar procedure to the one described above can be adapted for the selective oxidation of sulfides. Careful control of the stoichiometry of this compound (typically closer to 1.0 equivalent) and reaction temperature is crucial to prevent over-oxidation to the corresponding sulfone.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.

Hazard StatementPrecautionary Statement
H272: May intensify fire; oxidizerP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Data sourced from Safety Data Sheets.[2]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.

Conclusion

This compound serves as a potent and versatile oxidizing agent, with its reactivity deeply rooted in the electrochemical properties of the bromate ion. A thorough understanding of its redox potentials, reaction mechanisms, and kinetics, as outlined in this guide, is essential for its effective and safe application in research and development. The provided experimental frameworks offer a starting point for the utilization of this compound in various oxidative transformations. Further exploration into its applications in novel synthetic methodologies is a promising area for future research.

References

An In-depth Technical Guide to Calcium Bromate (CAS 10102-75-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Bromate (B103136) (CAS 10102-75-7), detailing its chemical and physical properties, safety information, synthesis protocols, and key applications. The information is presented to support research, development, and quality control activities.

Chemical and Physical Properties

Calcium Bromate, with the chemical formula Ca(BrO3)2, is a calcium salt of bromic acid.[1] It is most commonly available as a monohydrate (Ca(BrO3)2·H2O).[1] It is a strong oxidizing agent and is commercially available as a white crystalline powder.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 10102-75-7[1]
Molecular Formula Ca(BrO3)2[1]
Molecular Weight 295.88 g/mol [3]
Appearance White monoclinic crystals or powder[1][4]
Density 3.33 g/cm³[1]
Melting Point 180 °C (decomposes)[1][2]
Solubility in Water 230 g/100 mL (20 °C)[1]
Synonyms Calcium dibromate, Bromic acid, calcium salt[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. The primary techniques for this inorganic salt are Infrared (IR) and Raman spectroscopy, which probe the vibrational modes of the bromate ion (BrO₃⁻).

The bromate ion has a trigonal pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄).[5]

Table 2: Predicted Vibrational Modes for the Bromate Ion

Vibrational ModeApproximate Wavenumber Range (cm⁻¹)ActivityReference(s)
Symmetric Stretching (ν₁)~800IR, Raman[5]
Symmetric Bending (ν₂)~400IR, Raman[5]
Asymmetric Stretching (ν₃)~800IR, Raman[5]
Asymmetric Bending (ν₄)~350IR, Raman[5]

Note: The exact positions of the vibrational bands can be influenced by the crystal lattice and hydration state.

Experimental Protocols for Spectroscopic Analysis

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound for identification and quality assessment.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

    • In an agate mortar, grind a small amount of this compound sample (approximately 1-2 mg) to a fine powder.

    • Add approximately 200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • The resulting spectrum should show absorption bands corresponding to the vibrational modes of the bromate ion.

2.1.2. Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound, which provides complementary information to the IR spectrum.

Methodology:

  • Sample Preparation:

    • Place a small amount of the crystalline this compound sample directly onto a microscope slide or into a capillary tube.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a microscope.

    • Laser Excitation: A common laser wavelength such as 532 nm or 785 nm.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

    • Spectral Range: Typically 100 - 1000 cm⁻¹.

    • Acquisition Time: Varies depending on the instrument and sample, but can range from seconds to minutes.

  • Data Analysis:

    • Collect the Raman spectrum of the sample.

    • The spectrum will display peaks corresponding to the Raman-active vibrational modes of the bromate ion. The symmetric stretching mode (ν₁) is expected to produce a particularly strong and sharp peak.[5]

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of calcium hydroxide (B78521) with sodium bromate.[4]

Experimental Protocol for Synthesis

Objective: To synthesize this compound monohydrate via a precipitation reaction.

Reaction: Ca(OH)₂ + 2 NaBrO₃ → Ca(BrO₃)₂·H₂O + 2 NaOH

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Sodium bromate (NaBrO₃)

  • Deionized water

  • Beakers, magnetic stirrer, heating plate, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

  • Prepare a saturated solution of calcium hydroxide in deionized water by adding an excess of Ca(OH)₂ to water and stirring for an extended period. Filter the solution to remove the undissolved solid.

  • Prepare a concentrated solution of sodium bromate in deionized water.

  • Slowly add the sodium bromate solution to the calcium hydroxide solution while stirring continuously. A white precipitate of this compound should form.

  • Gently heat the mixture while stirring to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash it with small portions of cold deionized water to remove any unreacted starting materials and sodium hydroxide.

  • Dry the collected solid in a drying oven at a temperature below 180 °C to obtain this compound monohydrate.[4]

Diagram 1: Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products CaOH2 Calcium Hydroxide Solution Mixing Mixing and Stirring CaOH2->Mixing NaBrO3 Sodium Bromate Solution NaBrO3->Mixing Heating Gentle Heating Mixing->Heating Cooling Cooling Heating->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying (<180°C) Filtration->Drying NaOH Sodium Hydroxide (in filtrate) Filtration->NaOH CaBrO3 This compound Monohydrate Drying->CaBrO3

Caption: Workflow for the synthesis of this compound.

Applications

The primary application of this compound is as a dough conditioner in the baking industry (E number E924b).[6] As an oxidizing agent, it strengthens the gluten network in flour, which improves gas retention, leading to a greater loaf volume and a finer crumb structure.[7]

Mechanism of Action as a Dough Conditioner

The functionality of bromate as a dough conditioner stems from its ability to oxidize sulfhydryl groups (-SH) in gluten proteins to form disulfide bonds (-S-S-). This cross-linking of protein chains results in a stronger, more elastic gluten network.

Diagram 2: Mechanism of Bromate as a Dough Conditioner

G Mechanism of Bromate as a Dough Conditioner cluster_reactants Reactants cluster_process Oxidation Process cluster_products Resulting Structure cluster_effect Effect on Dough Bromate Bromate (BrO₃⁻) Oxidation Oxidation of Sulfhydryl Groups Bromate->Oxidation Gluten Gluten Proteins (with -SH groups) Gluten->Oxidation CrosslinkedGluten Cross-linked Gluten (with -S-S- bonds) Oxidation->CrosslinkedGluten StrongerDough Stronger, More Elastic Dough CrosslinkedGluten->StrongerDough

Caption: Simplified pathway of bromate's action on gluten.

Thermal Decomposition

This compound monohydrate undergoes a two-stage thermal decomposition. First, it loses its water of crystallization, and at a higher temperature, the anhydrous salt decomposes into calcium bromide and oxygen.[4]

  • Dehydration: Ca(BrO₃)₂·H₂O(s) → Ca(BrO₃)₂(s) + H₂O(g) (below 180 °C)[4]

  • Decomposition: 2 Ca(BrO₃)₂(s) → 2 CaBr₂(s) + 3 O₂(g) (above 180 °C)[1][4]

Diagram 3: Thermal Decomposition of this compound Monohydrate

G Thermal Decomposition of this compound Monohydrate CaBrO3_H2O This compound Monohydrate Ca(BrO₃)₂·H₂O CaBrO3 Anhydrous This compound Ca(BrO₃)₂ CaBrO3_H2O->CaBrO3 Heat (<180°C) H2O Water Vapor H₂O CaBrO3_H2O->H2O Heat (<180°C) CaBr2 Calcium Bromide CaBr₂ CaBrO3->CaBr2 Heat (>180°C) O2 Oxygen Gas O₂ CaBrO3->O2 Heat (>180°C)

Caption: Stepwise thermal decomposition of this compound.

Safety Information

This compound is a strong oxidizing agent and may intensify fire.[8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard StatementGHS PictogramReference(s)
Oxidizing SolidsH272: May intensify fire; oxidizerGHS03 (Flame over circle)[1][8]
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation mark)[1][8]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation mark)[1][8]
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation mark)[1][8]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Handling and Storage:

  • Handle in a well-ventilated place.[9]

  • Wear appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection if dust is generated.[9]

  • Keep/store away from clothing and other combustible materials.[9]

  • Store in a cool, dry, and well-ventilated place in tightly sealed containers.[9]

References

An In-depth Technical Guide on the Electrochemical Synthesis of Calcium Bromate from Calcium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromate (B103136), Ca(BrO₃)₂, is a strong oxidizing agent with applications in various chemical processes. While traditionally synthesized through chemical routes, electrochemical synthesis offers a potentially cleaner and more controlled method for its production. This guide details the principles, experimental protocols, and key parameters for the electrochemical synthesis of calcium bromate from calcium bromide. The information is compiled from existing literature on bromate electrosynthesis, with specific data for analogous processes involving other alkali and alkaline earth metal bromates.

Core Principles of Electrochemical Synthesis

The electrochemical synthesis of this compound involves the anodic oxidation of bromide ions (Br⁻) to bromate ions (BrO₃⁻) in an aqueous solution of calcium bromide. The overall process can be summarized by the following reactions:

  • Anode (Oxidation): Bromide ions are oxidized to elemental bromine. This bromine then disproportionates in the presence of hydroxide (B78521) ions to form hypobromite, which is further oxidized to bromate.

    • 2Br⁻ → Br₂ + 2e⁻

    • Br₂ + 2OH⁻ → BrO⁻ + Br⁻ + H₂O

    • 6BrO⁻ + 3H₂O → 2BrO₃⁻ + 4Br⁻ + 6H⁺ + 6e⁻

  • Cathode (Reduction): Water is reduced to hydrogen gas and hydroxide ions.

    • 2H₂O + 2e⁻ → H₂ + 2OH⁻

  • Overall Reaction: CaBr₂ + 6H₂O → Ca(BrO₃)₂ + 6H₂

The hydroxide ions produced at the cathode are crucial for the chemical reactions that lead to the formation of bromate ions near the anode.

Experimental Setup and Components

A typical laboratory-scale setup for the electrochemical synthesis of this compound consists of an electrolytic cell, a DC power supply, an anode, and a cathode.

  • Electrolytic Cell: A divided or undivided cell can be used. An undivided cell is simpler, but a divided cell with a diaphragm can prevent the cathodic reduction of the newly formed bromate ions, thus improving efficiency.

  • Anode: The choice of anode material is critical to favor bromate formation over other side reactions like oxygen evolution. Materials that have been successfully used for bromate production include:

    • Platinum (Pt)[1]

    • Graphite[2]

    • Lead dioxide (PbO₂) on a graphite (B72142) substrate (GSLD)[2][3]

    • Dimensionally Stable Anodes (DSA), such as titanium coated with mixed metal oxides (e.g., RuO₂/TiO₂)[4]

  • Cathode: The cathode material should be stable in the alkaline environment generated during electrolysis. Suitable materials include:

    • Titanium (Ti)[1]

    • Stainless steel[4][5]

  • Electrolyte: An aqueous solution of calcium bromide (CaBr₂). The concentration is a key parameter to be optimized.

Key Experimental Parameters and Quantitative Data

The efficiency and yield of this compound production are significantly influenced by several experimental parameters. The following table summarizes key parameters and reported data from studies on the electrochemical synthesis of other bromates, which can serve as a starting point for optimizing this compound synthesis.

ParameterRecommended Range / ValueExpected Impact on EfficiencySource
Anode Current Density 20 - 29 A/dm²Higher densities can increase reaction rate but may also promote side reactions like oxygen evolution. An optimal range exists for maximizing current efficiency.[2][4][5]
Electrolyte (Bromide) Concentration 240 g/L (for KBr)Higher concentrations generally lead to higher current efficiency. Efficiency can drop at concentrations below 0.5 M.[2][5]
Temperature 55 - 70 °CHigher temperatures can enhance reaction kinetics and reduce cell voltage. However, excessively high temperatures may lead to increased electrode corrosion or undesirable side reactions.[2][6]
pH 6.0 - 8.0A slightly acidic to neutral pH is often optimal. A pH greater than 8 can minimize the decomposition of intermediate hypobromite.[5][6]
Additives Potassium dichromate (for graphite anodes)Can be used to suppress the cathodic reduction of bromate, thereby increasing current efficiency.[2]
Achieved Current Efficiency 92 - 97% (for KBrO₃)High current efficiencies are achievable with optimized parameters.[2][4][5]

Detailed Experimental Protocol (Generalized)

This protocol provides a general methodology for the laboratory-scale electrochemical synthesis of this compound.

  • Electrolyte Preparation: Prepare an aqueous solution of calcium bromide at the desired concentration (e.g., starting with a concentration similar to that used for potassium bromide, around 240 g/L).

  • Cell Assembly:

    • Set up the electrolytic cell with the chosen anode (e.g., platinum or graphite) and cathode (e.g., titanium or stainless steel).

    • If using a divided cell, place a diaphragm between the anolyte and catholyte compartments.

    • Ensure the electrodes are parallel and have a consistent distance between them to maintain a uniform current distribution.

  • Electrolysis:

    • Fill the cell with the calcium bromide electrolyte.

    • Heat the electrolyte to the desired operating temperature (e.g., 60 °C) and maintain this temperature throughout the experiment.

    • Connect the electrodes to a DC power supply, ensuring correct polarity (anode to positive, cathode to negative).

    • Apply a constant current to achieve the desired anode current density (e.g., 25 A/dm²).

    • Monitor the pH of the electrolyte periodically and adjust as necessary using a suitable acid or base.

    • Continue the electrolysis for a calculated duration based on Faraday's laws of electrolysis to achieve the desired conversion of bromide to bromate.

  • Product Isolation and Purification:

    • After electrolysis, the solution will contain unreacted calcium bromide, the product this compound, and potentially some byproducts.

    • This compound is typically less soluble in cold water than calcium bromide. Therefore, the product can be crystallized by cooling the solution.

    • Filter the crystals and wash them with a small amount of cold deionized water to remove residual bromide.

    • Dry the purified this compound crystals. Further recrystallization may be necessary to achieve higher purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the electrochemical synthesis of this compound.

G cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_purification Product Isolation prep_electrolyte Prepare CaBr2 Electrolyte assemble_cell Assemble Electrolytic Cell prep_electrolyte->assemble_cell set_params Set Parameters (Temp, Current Density) assemble_cell->set_params electrolysis Perform Electrolysis set_params->electrolysis monitor Monitor & Adjust (pH, Temp) electrolysis->monitor cool_solution Cool Solution for Crystallization monitor->cool_solution filter_crystals Filter Crystals cool_solution->filter_crystals wash_dry Wash & Dry Product filter_crystals->wash_dry final_product final_product wash_dry->final_product Final Product: Ca(BrO3)2

Caption: Workflow for the electrochemical synthesis of this compound.

Conclusion

The electrochemical synthesis of this compound from calcium bromide is a viable method that offers potential advantages in terms of control and purity over traditional chemical routes. While specific, detailed research on this compound is less prevalent than for its sodium and potassium counterparts, the fundamental principles and experimental parameters are transferable. Optimal conditions for the synthesis of this compound will require empirical determination but can be guided by the data presented for analogous systems. The use of stable and efficient electrode materials is paramount to achieving high yields and minimizing side reactions.

References

Alkaline Earth Metal Bromates: A Comprehensive Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This in-depth technical guide provides a comprehensive review of the synthesis, properties, and experimental analysis of alkaline earth metal bromates. Designed for researchers, scientists, and professionals in drug development, this whitepaper consolidates key quantitative data, details experimental protocols, and visualizes fundamental processes to serve as an essential resource in the field.

Introduction

Alkaline earth metal bromates, with the general formula M(BrO₃)₂, where M represents an alkaline earth metal (Magnesium, Calcium, Strontium, Barium), are inorganic salts of significant interest due to their oxidizing properties and applications in various chemical syntheses. Their thermal stability and solubility characteristics vary systematically down the group, making a comparative study essential for their effective application. This guide provides a detailed examination of these compounds, focusing on their preparation, structural features, thermal decomposition behavior, and solubility in aqueous solutions.

Synthesis of Alkaline Earth Metal Bromates

The synthesis of alkaline earth metal bromates can be broadly categorized into two primary methods: metathesis reactions and reactions involving bromic acid or its salts.

Common Synthesis Routes:

  • Metathesis Reactions: A common and efficient method involves the double displacement reaction between a soluble salt of the desired alkaline earth metal and a soluble bromate (B103136) salt. For instance, barium bromate can be precipitated by reacting barium chloride with potassium bromate.[1][2] Similarly, calcium bromate can be prepared by the reaction of calcium sulfate (B86663) with barium bromate.[3][4]

  • Reaction with Bromic Acid or its Salts: Magnesium bromate can be synthesized by reacting magnesium carbonate or magnesium hydroxide (B78521) with bromic acid.[3] this compound can also be prepared by reacting calcium hydroxide with sodium bromate.[3][4]

  • Electrolysis: In theory, the electrolysis of a concentrated aqueous solution of the corresponding alkaline earth metal bromide can also yield the bromate.[1][4]

Experimental Protocol: Synthesis of Barium Bromate Monohydrate

A representative protocol for the synthesis of barium bromate via a metathesis reaction is as follows:

  • Preparation of Reactant Solutions: Prepare separate aqueous solutions of barium chloride (BaCl₂) and potassium bromate (KBrO₃).

  • Reaction: While stirring, add the potassium bromate solution to the barium chloride solution. The less soluble barium bromate will precipitate out of the solution. The reaction is: BaCl₂ (aq) + 2KBrO₃ (aq) → Ba(BrO₃)₂ (s) + 2KCl (aq).

  • Crystallization: The precipitation can be encouraged by using concentrated solutions and cooling the reaction mixture.

  • Isolation and Purification: The barium bromate precipitate is collected by filtration, washed with cold deionized water to remove soluble impurities like potassium chloride, and then dried in an oven at a temperature below its decomposition point. Recrystallization from hot water can be performed for higher purity.[1]

Physicochemical Properties

The physicochemical properties of alkaline earth metal bromates, including their crystal structure, thermal decomposition characteristics, and solubility, are summarized below.

Crystal Structure

Table 1: Crystal Structure of Alkaline Earth Metal Bromates

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
Magnesium Bromate Data not availableData not availableData not available
This compound Data not availableData not availableData not available
Strontium Bromate Data not availableData not availableData not available
Barium Bromate Monohydrate MonoclinicI2/ca = 9.0696, b = 7.8952, c = 9.6295, β = 93.26°[5]
Thermal Decomposition

Alkaline earth metal bromates are oxidizing agents that decompose upon heating. The decomposition process typically involves dehydration (for hydrated salts) followed by the decomposition of the anhydrous bromate to the corresponding metal bromide and oxygen gas. For some, decomposition may proceed directly to the metal oxide. The decomposition temperatures generally increase down the group, indicating greater thermal stability for the heavier alkaline earth metal bromates.

Table 2: Thermal Decomposition Data for Alkaline Earth Metal Bromates

CompoundDehydration Temperature (°C)Decomposition Temperature (°C)Decomposition ProductsReferences
Magnesium Bromate Hexahydrate ~200>200Magnesium Oxide (expected), Bromine, Oxygen[3]
This compound Monohydrate 130 - 180>180 (270 - 300)Calcium Bromide (CaBr₂), Oxygen (O₂)[1][3][6]
Strontium Bromate Monohydrate ~110240Strontium Bromide (SrBr₂), Oxygen (O₂)[6]
Barium Bromate Monohydrate -~260Barium Bromide (BaBr₂), Oxygen (O₂)[1][7]

Thermal Decomposition Pathways

The thermal decomposition of alkaline earth metal bromates can be visualized as a multi-step process. The following diagram illustrates the general pathway for a hydrated salt.

General Thermal Decomposition Pathway of Hydrated Alkaline Earth Metal Bromates Hydrated_Bromate M(BrO₃)₂·nH₂O(s) Anhydrous_Bromate M(BrO₃)₂ (s) Hydrated_Bromate->Anhydrous_Bromate Heat (Δ) Water nH₂O(g) Hydrated_Bromate->Water Metal_Halide MBr₂ (s) Anhydrous_Bromate->Metal_Halide Higher Heat (Δ) Gaseous_Products O₂(g) + Br₂(g) Anhydrous_Bromate->Gaseous_Products Metal_Oxide MO (s) Metal_Halide->Metal_Oxide Very High Heat (Δ) Metal_Halide->Gaseous_Products

A general overview of the thermal decomposition process.
Aqueous Solubility

The solubility of alkaline earth metal bromates in water varies significantly. Generally, magnesium and calcium bromates are highly soluble, while the solubility decreases down the group, with barium bromate being the least soluble.

Table 3: Aqueous Solubility of Alkaline Earth Metal Bromates

CompoundSolubility at 20°C ( g/100 mL)Temperature DependenceReferences
Magnesium Bromate Hexahydrate ~58Solubility increases with temperature.[8]
This compound 230Solubility increases significantly with temperature.[1]
Strontium Bromate 27.2Solubility increases with temperature.[7][9]
Barium Bromate ~0.8Solubility increases with temperature (0.44 g/100 mL at 10°C, 5.39 g/100 mL at 100°C).[1][7]

Experimental Protocols for Characterization

Thermal Analysis

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal decomposition of alkaline earth metal bromates.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh a small amount of the finely ground salt (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions: Heat the sample from ambient temperature to a final temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent side reactions.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The temperatures of dehydration and decomposition can be determined from the inflection points of the mass loss steps. The stoichiometry of the decomposition can be confirmed by the percentage of mass lost at each stage.[9][10][11]

TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Grind Grind Salt Weigh Weigh 5-10 mg Grind->Weigh Load Load into Crucible Weigh->Load Heat Heat at 10°C/min under N₂ Load->Heat Record Record Mass Loss vs. Temp Heat->Record Determine_Dehydration Determine Dehydration T Record->Determine_Dehydration Determine_Decomposition Determine Decomposition T Record->Determine_Decomposition Confirm_Stoichiometry Confirm Stoichiometry Record->Confirm_Stoichiometry

A simplified workflow for thermogravimetric analysis.
Iodometric Titration for Bromate Determination

Iodometric titration is a classic and reliable method for quantifying the concentration of bromate ions. The principle involves the reaction of bromate with an excess of iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).

Reaction Scheme:

  • BrO₃⁻ (aq) + 6I⁻ (aq) + 6H⁺ (aq) → Br⁻ (aq) + 3I₂ (aq) + 3H₂O (l)

  • I₂ (aq) + 2S₂O₃²⁻ (aq) → 2I⁻ (aq) + S₄O₆²⁻ (aq)

Experimental Protocol: Iodometric Titration

  • Sample Preparation: Accurately weigh a sample of the alkaline earth metal bromate and dissolve it in a known volume of deionized water to prepare a stock solution of known approximate concentration.

  • Reaction: Pipette a known volume of the bromate solution into an Erlenmeyer flask. Add an excess of potassium iodide (KI) solution and acidify the mixture with a strong acid (e.g., sulfuric acid or hydrochloric acid). The solution will turn a dark brown/yellow color due to the formation of iodine.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

  • Endpoint Detection: As the endpoint is approached, the dark color of the solution will fade to a pale yellow. At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears, indicating the endpoint.

  • Calculation: From the volume and concentration of the sodium thiosulfate solution used, the amount of iodine, and subsequently the amount of bromate in the original sample, can be calculated.[5][12][13]

Iodometric Titration Logical Flow Start Dissolve Bromate Sample Add_Reagents Add excess KI and Acid Start->Add_Reagents Liberate_Iodine Iodine (I₂) is Liberated Add_Reagents->Liberate_Iodine Titrate Titrate with Na₂S₂O₃ Liberate_Iodine->Titrate Add_Starch Add Starch Indicator near Endpoint Titrate->Add_Starch Endpoint Endpoint: Blue color disappears Add_Starch->Endpoint Calculate Calculate Bromate Concentration Endpoint->Calculate

References

An In-depth Technical Guide on the Physical and Chemical Properties of Calcium Bromate (Ca(BrO₃)₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium bromate (B103136), Ca(BrO₃)₂. It includes quantitative data, detailed experimental protocols for its characterization and synthesis, and a visualization of its thermal decomposition pathway.

Core Physical and Chemical Properties

Calcium bromate, with the chemical formula Ca(BrO₃)₂, is a calcium salt of bromic acid.[1] It is an inorganic compound primarily recognized for its character as a strong oxidizing agent.[2][3] While it can exist in an anhydrous form, it is most commonly found as the monohydrate, Ca(BrO₃)₂·H₂O.[2] The compound presents as a white, crystalline powder or colorless, monoclinic crystals.[4]

Data Presentation: Quantitative Properties

PropertyValue
Molecular Formula Anhydrous: Ca(BrO₃)₂ or Br₂CaO₆[2][5][6] Monohydrate: Ca(BrO₃)₂·H₂O or Br₂CaH₂O₇[7][8]
Molecular Weight Anhydrous: 295.88 g/mol [5][6] Monohydrate: 313.90 g/mol [7][9]
Appearance White crystalline powder; colorless monoclinic crystals or prismatic plates.[4][5]
Density 3.329 g/cm³[4][5] or 3.33 g/cm³[9]
Melting Point Decomposes at 180 °C.[4][5]
Crystal System Monoclinic (for the monohydrate form).[2][4][9]
Water Solubility Very soluble in water.[4][5] One source reported a solubility of 230 parts of Ca(BrO₃)₂·H₂O in 100 parts of water, although this was later questioned.[10] The solubility curve is nearly flat from -20 to +10 °C and increases at higher temperatures.[10][11]
Oxidation State of Br +5 in the bromate ion (BrO₃⁻).[12]
CAS Number Anhydrous: 10102-75-7[5][6] Monohydrate: 10235-01-5[7][8]

Chemical Behavior

Oxidizing Properties As a strong oxidizing agent, this compound's significance in chemical science is well-established.[2][3] The bromate ion (BrO₃⁻) readily accepts electrons, facilitating the oxidation of other substances while it undergoes reduction.[2] This property makes it useful in various chemical reactions and analytical procedures.[2][5]

Thermal Decomposition this compound monohydrate undergoes a distinct two-stage thermal decomposition process when heated.[2]

  • Dehydration: The compound first loses its water of crystallization. This endothermic process begins around 130-137°C and is complete by 150°C, yielding the anhydrous form, Ca(BrO₃)₂.[2][10][11][13]

  • Decomposition: The anhydrous salt is stable until higher temperatures. It decomposes in the range of 270°C to 300°C to form solid calcium bromide (CaBr₂) and oxygen gas (O₂).[2][10][11][13] This is an intramolecular redox reaction where bromine is reduced from a +5 to a -1 oxidation state, and oxygen is oxidized from -2 to 0.[2]

The overall decomposition reaction is: Ca(BrO₃)₂ (s) → CaBr₂ (s) + 3O₂ (g)

Experimental Protocols

Synthesis Methodologies Several methods for the preparation of this compound have been documented:

  • Metathesis Reaction: A common and stable method involves the reaction of aqueous calcium sulfate (B86663) (CaSO₄) with solid barium bromate (Ba(BrO₃)₂).[4][5] Barium sulfate (BaSO₄) precipitates out of the solution, leaving aqueous this compound, which can then be crystallized. This reaction can be conducted at temperatures up to 80°C.[4][5]

    • Protocol: An aqueous solution of calcium sulfate is mixed with solid barium bromate. The mixture is stirred, potentially with heating up to 80°C, to allow the reaction to proceed. The resulting precipitate of barium sulfate is removed by filtration. The filtrate, containing dissolved this compound, is then concentrated by evaporation to induce crystallization of Ca(BrO₃)₂·H₂O.[4][5]

  • Reaction with Calcium Hydroxide (B78521): this compound can be prepared by reacting calcium hydroxide (Ca(OH)₂) with sodium bromate (NaBrO₃).[4][5]

    • Protocol: A suspension of calcium hydroxide is treated with a solution of sodium bromate. The reaction yields this compound and sodium hydroxide. Separation and purification are required to isolate the desired product.[4]

  • Continuous Electrodialysis Metathesis (EDM): An emerging technique for the clean production of this compound involves the direct conversion of bromine-rich fluids (containing sodium bromide and sodium bromate) into calcium bromide and this compound as a co-product.[2][14]

    • Protocol: A continuous electrodialysis metathesis cell is used to process a bromine-rich fluid with a calcium source. This method can yield product solutions with Ca(BrO₃)₂ concentrations up to 0.195 mol/L.[2][14] Purification of the co-produced salts can be achieved via evaporation followed by solid-liquid extraction.[14]

Thermal Analysis The thermal decomposition pathway is typically investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[2][11]

  • Protocol: A sample of Ca(BrO₃)₂·H₂O is placed in a TGA-DTA instrument. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • TGA Measurement: The TGA curve plots mass loss versus temperature. It will show a distinct mass loss corresponding to the removal of one mole of water between 130-150°C, followed by a plateau for the stable anhydrous salt, and a second major mass loss from 270-300°C corresponding to the release of oxygen gas.[2][11]

    • DTA Measurement: The DTA curve plots the temperature difference between the sample and a reference. It will reveal an initial endothermic peak between 130-150°C for the dehydration process and a second, larger endothermic peak between 270-300°C, representing the energy required to decompose the anhydrous salt into calcium bromide and oxygen.[2][13]

Structural and Spectroscopic Characterization

  • X-Ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure. Studies have identified that Ca(BrO₃)₂·H₂O belongs to the monoclinic crystal system.[2]

    • Protocol: A powdered sample of the crystalline material is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the angle of incidence is varied. The resulting diffractogram provides information on the unit cell dimensions and crystal system.[2]

  • Vibrational Spectroscopy (IR and Raman): These techniques provide insight into the molecular vibrations of the bromate ion. The bromate ion (BrO₃⁻) has a trigonal pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes.[2]

    • Protocol (FTIR): An infrared spectrum is obtained by passing IR radiation through a sample (typically prepared as a KBr pellet). The spectrum is dominated by the vibrational modes of the BrO₃⁻ ion and, for the hydrate, the O-H stretching and bending modes of water, which appear around 3000-3600 cm⁻¹ and 1600-1650 cm⁻¹, respectively.[2]

    • Protocol (Raman): A Raman spectrum is acquired by measuring the inelastic scattering of a monochromatic laser beam from the sample. All four fundamental modes of the BrO₃⁻ ion are expected to be Raman active.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow of the thermal decomposition of this compound monohydrate.

Thermal_Decomposition_CaBrO32_H2O Thermal Decomposition Pathway of this compound Monohydrate start Ca(BrO₃)₂·H₂O (Monohydrate) intermediate Ca(BrO₃)₂ (Anhydrous) start->intermediate  Dehydration (Endothermic)  130-150 °C   water H₂O (Water) start->water end1 CaBr₂ (Calcium Bromide) intermediate->end1  Decomposition (Endothermic)  270-300 °C   end2 O₂ (Oxygen Gas) intermediate->end2

Caption: Thermal Decomposition Pathway of Ca(BrO₃)₂·H₂O.

References

An In-depth Technical Guide to the X-ray Diffraction Analysis of Calcium Bromate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Guide to the X-ray Diffraction Analysis of Calcium Bromate (B103136) Monohydrate (Ca(BrO₃)₂·H₂O)

Introduction

Calcium bromate monohydrate, Ca(BrO₃)₂·H₂O, is an inorganic compound with applications in various fields, including as a dough conditioner in the food industry.[1] For researchers and professionals in drug development, understanding the solid-state properties of such compounds is crucial for formulation, stability, and quality control. X-ray diffraction (XRD) is a primary analytical technique for elucidating the crystal structure and phase purity of crystalline materials like this compound monohydrate.

This technical guide provides a framework for the X-ray diffraction analysis of this compound monohydrate. While a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise atomic coordinates and lattice parameters for this compound monohydrate could not be located in our extensive search of the current literature and databases, this document outlines the established methodologies and a generalized workflow for such an analysis. The compound is known to crystallize in the monoclinic system.[1]

Theoretical Framework: X-ray Diffraction

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice scatter the X-rays. In specific directions, the scattered waves interfere constructively, producing a diffraction pattern of peaks at various angles. The positions and intensities of these peaks are unique to the crystal structure of the material.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is the most common method for the routine analysis of crystalline materials. The following protocol describes a typical procedure for the analysis of a polycrystalline sample of this compound monohydrate.

3.1. Sample Preparation

  • Grinding: A small amount of the this compound monohydrate sample is gently ground using an agate mortar and pestle to achieve a fine, homogeneous powder. This ensures that the crystallites are randomly oriented.

  • Mounting: The powdered sample is then packed into a sample holder. Care must be taken to create a flat, smooth surface to avoid errors in the measured diffraction angles.

3.2. Data Acquisition

  • Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) X-ray source is typically used.

  • X-ray Source: Cu Kα radiation (wavelength λ = 1.5406 Å) is commonly employed.

  • Voltage and Current: The X-ray tube is operated at a voltage and current appropriate for the instrument, for example, 40 kV and 40 mA.

  • Scan Range: The diffraction pattern is typically recorded over a 2θ range of 5° to 80°.

  • Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2° per minute are common parameters for routine analysis.

3.3. Data Analysis

  • Phase Identification: The obtained diffraction pattern (a plot of intensity versus 2θ) is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of the crystalline phase.

  • Lattice Parameter Refinement: If the crystal system and approximate unit cell dimensions are known, the positions of the diffraction peaks can be used to refine the lattice parameters (a, b, c, α, β, γ) using appropriate software.

  • Purity Assessment: The presence of additional peaks in the diffraction pattern that do not correspond to this compound monohydrate would indicate the presence of impurities or other crystalline phases.

Hypothetical Crystallographic Data for this compound Monohydrate

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound Monohydrate

ParameterHypothetical Value
Chemical FormulaCa(BrO₃)₂·H₂O
Formula Weight313.90 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.500(2)
b (Å)8.200(3)
c (Å)9.100(2)
α (°)90
β (°)105.50(5)
γ (°)90
Volume (ų)539.8(3)
Z (formula units/cell)4
Calculated Density (g/cm³)3.865
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Reflections Collected2500
Independent Reflections1200 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit on F²1.05

Table 2: Hypothetical Atomic Coordinates and Isotropic Displacement Parameters

AtomWyckoffxyzU(iso) (Ų)
Ca14e0.25000.15000.45000.015(1)
Br14e0.75000.40000.20000.012(1)
Br24e0.25000.80000.10000.013(1)
O14e0.80000.55000.10000.020(2)
O24e0.60000.42000.28000.022(2)
O34e0.88000.30000.30000.021(2)
O44e0.12000.85000.00000.023(2)
O54e0.38000.90000.15000.025(2)
O64e0.28000.65000.05000.024(2)
O7(w)4e0.45000.10000.70000.030(3)

Visualizations of Experimental Workflow

The following diagrams illustrate the logical flow of an X-ray diffraction experiment and subsequent data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis start Crystalline Sample of Ca(BrO₃)₂·H₂O grinding Grinding to Fine Powder start->grinding mounting Mounting on Sample Holder grinding->mounting xrd X-ray Diffractometer mounting->xrd pattern Diffraction Pattern Generation xrd->pattern phase_id Phase Identification pattern->phase_id lattice Lattice Parameter Refinement pattern->lattice purity Purity Assessment pattern->purity report Final Report phase_id->report lattice->report purity->report

Fig. 1: Experimental workflow for powder X-ray diffraction analysis.

logical_relationship cluster_input Input cluster_process Process cluster_output Output cluster_interpretation Interpretation sample Ca(BrO₃)₂·H₂O Powder xrd_analysis X-ray Diffraction Measurement sample->xrd_analysis data_processing Data Processing and Analysis xrd_analysis->data_processing diff_pattern Diffraction Pattern data_processing->diff_pattern cryst_data Crystallographic Data data_processing->cryst_data purity_info Phase Purity Information data_processing->purity_info structure_elucidation Structure Elucidation diff_pattern->structure_elucidation cryst_data->structure_elucidation quality_control Quality Control Assessment purity_info->quality_control final_report Comprehensive Analysis Report structure_elucidation->final_report quality_control->final_report

Fig. 2: Logical relationship in the XRD analysis of a crystalline solid.

Conclusion

X-ray diffraction is an indispensable tool for the solid-state characterization of crystalline materials such as this compound monohydrate. While specific crystallographic data for this compound is not readily found in the public domain, the methodologies for its analysis are well-established. This guide provides a comprehensive overview of the experimental protocols and data analysis workflows that would be employed for a thorough investigation of its crystal structure and purity. The successful application of these techniques will provide valuable insights for researchers and professionals in drug development and materials science.

References

Calcium Bromate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental chemical properties of calcium bromate (B103136), focusing on its molecular formula and molar mass. The information is presented to support research and development activities where precise chemical characterization is essential.

Molecular and Molar Characteristics

Calcium bromate is an inorganic compound formed from one calcium cation (Ca²⁺) and two bromate anions (BrO₃⁻).

Molecular Formula

The molecular formula for this compound is Ca(BrO₃)₂ .[1][2] This formula indicates that each molecule of this compound contains one calcium atom, two bromine atoms, and six oxygen atoms. An alternative representation of the molecular formula is Br₂CaO₆.[3][4][5]

Molar Mass

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The molar mass of this compound is calculated as follows:

(Atomic mass of Ca) + 2 * (Atomic mass of Br) + 6 * (Atomic mass of O)

Based on the atomic masses of the elements, the molar mass of this compound is approximately 295.88 g/mol .[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its constituent elements.

ElementSymbolAtomic Mass ( g/mol )Quantity in Ca(BrO₃)₂Total Mass ( g/mol )
CalciumCa40.08[6][7][8]140.08
BromineBr79.90[9]2159.80
OxygenO16.00[10][11][12][13]696.00
This compound Ca(BrO₃)₂ 295.88

Experimental Protocols

While this document focuses on the fundamental properties of this compound, a common experimental protocol for its synthesis involves the reaction of calcium hydroxide (B78521) with bromic acid or by the electrolysis of a calcium bromide solution.[2] Another method involves dissolving bromine in a hot solution of calcium hydroxide.[2]

Example Synthesis via Neutralization:

  • Preparation of Reactants: Prepare a solution of calcium hydroxide (Ca(OH)₂) and a solution of bromic acid (HBrO₃).

  • Reaction: Slowly add the bromic acid solution to the calcium hydroxide solution while stirring. The neutralization reaction is as follows: Ca(OH)₂ + 2HBrO₃ → Ca(BrO₃)₂ + 2H₂O

  • Crystallization: Concentrate the resulting solution by heating to evaporate the water.

  • Isolation and Purification: Cool the concentrated solution to allow this compound crystals to form. The crystals can then be isolated by filtration, washed with a small amount of cold distilled water, and dried.

Visualization of Molar Mass Calculation

The logical relationship for calculating the molar mass of this compound is illustrated in the diagram below.

Molar_Mass_Calculation Ca Calcium (Ca) 40.08 g/mol Ca_Total 1 * 40.08 = 40.08 g/mol Ca->Ca_Total Br Bromine (Br) 79.90 g/mol Br_Total 2 * 79.90 = 159.80 g/mol Br->Br_Total O Oxygen (O) 16.00 g/mol O_Total 6 * 16.00 = 96.00 g/mol O->O_Total Sum Sum of Masses Ca_Total->Sum Br_Total->Sum O_Total->Sum Molar_Mass Molar Mass of Ca(BrO₃)₂ 295.88 g/mol Sum->Molar_Mass

Caption: Molar mass calculation workflow for this compound.

References

A Technical Guide to the Historical Preparation of Calcium Bromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of calcium bromate (B103136), Ca(BrO₃)₂, a compound of interest for its oxidizing properties. The following sections detail the core chemical principles and experimental protocols as documented in historical chemical literature. This guide is intended to provide a foundational understanding of the early synthetic routes to this compound.

Synthesis via Disproportionation of Calcium Hypobromite (B1234621)

One of the earliest and most direct methods for the preparation of calcium bromate involves the reaction of bromine with a hot aqueous solution of calcium hydroxide (B78521).[1] This reaction proceeds through the formation of an unstable intermediate, calcium hypobromite, which upon heating, disproportionates to yield this compound and calcium bromide.[2]

Chemical Principles

The overall reaction can be summarized in two main stages:

  • Formation of Calcium Hypobromite and Calcium Bromide: Elemental bromine is added to a slurry of calcium hydroxide. In this step, bromine is both oxidized and reduced.

    6 Ca(OH)₂ + 6 Br₂ → Ca(BrO₃)₂ + 5 CaBr₂ + 6 H₂O

    A more detailed view of the initial reaction shows the formation of calcium hypobromite and calcium bromide:

    2 Ca(OH)₂ + 2 Br₂ → Ca(BrO₂)₂ + CaBr₂ + 2 H₂O

  • Disproportionation of Calcium Hypobromite: The reaction mixture is heated, causing the calcium hypobromite to disproportionate into this compound and calcium bromide.

    3 Ca(BrO₂)₂ → Ca(BrO₃)₂ + 2 CaBr₂

Historical Experimental Protocol

While precise quantitative data from early sources is limited, the general procedure is as follows:

  • Preparation of Milk of Lime: A suspension of calcium hydroxide in water, known as milk of lime, is prepared.

  • Addition of Bromine: Elemental bromine is carefully and slowly added to the hot milk of lime with constant agitation. The reaction is exothermic.

  • Heating and Concentration: The resulting solution, containing a mixture of this compound and calcium bromide, is heated to ensure the complete disproportionation of the hypobromite intermediate. The solution is then concentrated by evaporation.

  • Crystallization and Separation: Upon cooling the concentrated solution, this compound, being less soluble than calcium bromide at lower temperatures, crystallizes out. The significant difference in the solubility of the two salts is the basis for their separation. The crystals of this compound are then collected by filtration.

Reaction and Workflow Diagram

Disproportionation_Method CaOH2 Calcium Hydroxide Slurry (Milk of Lime) ReactionVessel Reaction Vessel (Heated) CaOH2->ReactionVessel Br2 Elemental Bromine Br2->ReactionVessel Intermediate Solution of Ca(BrO)₂, CaBr₂ ReactionVessel->Intermediate Initial Reaction Heating Heating & Concentration Intermediate->Heating Crystallization Cooling & Crystallization Heating->Crystallization Disproportionation & Concentration Filtration Filtration Crystallization->Filtration CaBrO3_crystals This compound Crystals Filtration->CaBrO3_crystals Solid CaBr2_solution Calcium Bromide Solution (filtrate) Filtration->CaBr2_solution Liquid

Caption: Workflow for the synthesis of this compound via disproportionation.

Synthesis via Double Displacement Reactions

Another historical approach to the synthesis of this compound is through double displacement (metathesis) reactions. These methods rely on the precipitation of a sparingly soluble product to drive the reaction to completion. Two common variations of this method have been documented.[2]

Chemical Principles

The underlying principle of these reactions is the exchange of ions between two soluble salts in an aqueous solution, leading to the formation of a new, less soluble salt that precipitates out. The choice of reactants is guided by the solubility of the products.

  • Reaction of Calcium Hydroxide and Sodium Bromate:

    Ca(OH)₂ + 2 NaBrO₃ → Ca(BrO₃)₂ + 2 NaOH

    In this reaction, the lower solubility of this compound compared to the other salts at certain temperatures allows for its separation.

  • Reaction of Calcium Sulfate (B86663) and Barium Bromate:

    CaSO₄ + Ba(BrO₃)₂ → Ca(BrO₃)₂ + BaSO₄↓

    This reaction is particularly effective due to the very low solubility of barium sulfate, which precipitates, leaving this compound in the solution.

Historical Experimental Protocol

Method A: Calcium Hydroxide and Sodium Bromate

  • Preparation of Solutions: Saturated solutions of calcium hydroxide and sodium bromate are prepared.

  • Mixing and Reaction: The solutions are mixed, leading to the formation of this compound and sodium hydroxide.

  • Isolation of this compound: The resulting solution is concentrated and cooled to crystallize the this compound. The separation from the highly soluble sodium hydroxide is achieved through fractional crystallization.

Method B: Calcium Sulfate and Barium Bromate

  • Preparation of Reactant Slurry/Solution: A slurry of sparingly soluble calcium sulfate is treated with a solution of barium bromate.

  • Precipitation of Barium Sulfate: Upon mixing, the highly insoluble barium sulfate precipitates immediately.

  • Separation and Crystallization: The barium sulfate precipitate is removed by filtration. The remaining filtrate, which contains dissolved this compound, is then concentrated by evaporation and cooled to induce crystallization of the this compound product.

Logical Relationship Diagram for Double Displacement

Double_Displacement cluster_A Method A cluster_B Method B CaOH2_sol Calcium Hydroxide Solution Mix_A Mixing CaOH2_sol->Mix_A NaBrO3_sol Sodium Bromate Solution NaBrO3_sol->Mix_A CaBrO3_A This compound (Crystallized) Mix_A->CaBrO3_A Fractional Crystallization NaOH_sol Sodium Hydroxide Solution Mix_A->NaOH_sol CaSO4_slurry Calcium Sulfate Slurry Mix_B Mixing CaSO4_slurry->Mix_B BaBrO3_sol Barium Bromate Solution BaBrO3_sol->Mix_B BaSO4_ppt Barium Sulfate (Precipitate) Mix_B->BaSO4_ppt Precipitation CaBrO3_sol_B This compound Solution Mix_B->CaBrO3_sol_B Filtration CaBrO3_B This compound (Crystallized) CaBrO3_sol_B->CaBrO3_B Evaporation & Crystallization

Caption: Comparison of two double displacement routes for this compound synthesis.

Electrolytic Preparation

The electrolytic method provides an alternative route to this compound, typically by the oxidation of a calcium bromide solution.[3] This method was explored as electrochemical synthesis techniques became more established.

Chemical Principles

In the electrolysis of an aqueous solution of calcium bromide (CaBr₂), the following key reactions occur at the electrodes:

  • Anode (Oxidation): Bromide ions are oxidized to bromate ions. This is a multi-step process.

    Br⁻ + 6 OH⁻ → BrO₃⁻ + 3 H₂O + 6 e⁻

  • Cathode (Reduction): Water is reduced to hydrogen gas and hydroxide ions.

    2 H₂O + 2 e⁻ → H₂ (g) + 2 OH⁻

The overall reaction is:

CaBr₂ + 6 H₂O → Ca(BrO₃)₂ + 6 H₂ (g)

Historical Experimental Protocol

Details from early literature on specific parameters are scarce, but a general protocol can be outlined:

  • Electrolyte Preparation: An aqueous solution of calcium bromide is prepared and placed in an electrolytic cell.

  • Electrolysis: A direct current is passed through the solution using inert electrodes (e.g., platinum or graphite). The temperature of the electrolyte is typically controlled.

  • Product Isolation: As the electrolysis proceeds, the concentration of this compound in the solution increases. After a sufficient period, the electrolysis is stopped, and the solution is concentrated by evaporation. Upon cooling, this compound crystallizes out and is collected by filtration.

Electrolytic Process Workflow

Electrolysis_Method CaBr2_sol Calcium Bromide Solution ElectrolyticCell Electrolytic Cell (with inert electrodes) CaBr2_sol->ElectrolyticCell Anode Anode Reaction: Br⁻ → BrO₃⁻ ElectrolyticCell->Anode Cathode Cathode Reaction: H₂O → H₂ + OH⁻ ElectrolyticCell->Cathode PowerSource DC Power Source PowerSource->ElectrolyticCell Concentration Evaporation & Concentration Anode->Concentration Oxidation Cathode->Concentration Reduction Crystallization Cooling & Crystallization Concentration->Crystallization CaBrO3_product This compound Product Crystallization->CaBrO3_product

Caption: Workflow for the electrolytic synthesis of this compound.

Quantitative Data Summary

CompoundFormulaSolubility in Water ( g/100 mL)
This compound Ca(BrO₃)₂230 (20 °C)[4]
Calcium Bromide CaBr₂125 (0 °C), 143 (20 °C), 312 (100 °C)[5][6]
Sodium Bromate NaBrO₃27.5 (0 °C), 36.4 (20 °C), 90.8 (100 °C)[7]
Barium Bromate Ba(BrO₃)₂Slightly soluble; 0.44 (10 °C), 0.96 (30 °C), 5.39 (100 °C) (as monohydrate)[8][9]
Calcium Sulfate CaSO₄Sparingly soluble; ~0.24 (20 °C) (as dihydrate)[10]
Barium Sulfate BaSO₄Insoluble; ~0.00024 (20 °C)[11][12]
Sodium Hydroxide NaOHHighly soluble; ~111 (20 °C)[13]

References

Spectroscopic Characterization of Calcium Bromate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the spectroscopic characterization of calcium bromate (B103136), Ca(BrO₃)₂. Due to the limited availability of published spectroscopic data for calcium bromate, this document focuses on the detailed experimental protocols for the primary analytical techniques used in the characterization of inorganic salts: Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). To illustrate the expected data and its interpretation, this guide presents spectroscopic data for analogous, well-characterized calcium salts—calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄)—and other bromate compounds. This guide is intended to serve as a practical resource for researchers undertaking the characterization of this compound or similar inorganic materials.

Introduction

Spectroscopic techniques are indispensable for the solid-state characterization of inorganic compounds. Infrared and Raman spectroscopy provide insights into the vibrational modes of the molecule, offering a fingerprint of the chemical bonds present. X-ray diffraction is the definitive method for determining the crystalline structure and phase purity of a material. This guide will detail the experimental approaches for these techniques and provide illustrative data from analogous compounds to serve as a reference.

Experimental Protocols

Infrared (IR) Spectroscopy

Infrared spectroscopy of solid samples is typically performed using a Fourier Transform Infrared (FTIR) spectrometer. For inorganic salts like this compound, which are crystalline solids at room temperature, the potassium bromide (KBr) pellet method is a common sample preparation technique.

Protocol for KBr Pellet Preparation and FTIR Analysis:

  • Sample Preparation:

    • Dry the this compound sample in a desiccator to remove any adsorbed water, which can interfere with the IR spectrum.

    • Weigh approximately 1-2 mg of the dried sample.

    • Weigh approximately 200-300 mg of spectroscopy-grade KBr powder (previously dried in an oven at ~110°C for 2-4 hours and stored in a desiccator).

    • Combine the sample and KBr in an agate mortar.

  • Grinding and Mixing:

    • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet press die.

    • Spread the powder evenly to ensure a uniform pellet.

    • Place the die in a hydraulic press and apply pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected.

    • Identify and label the positions of the absorption bands in wavenumbers (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying the vibrational modes of non-polar bonds. Modern Raman spectrometers often utilize a laser source and a microscope for sample analysis.

Protocol for Raman Spectroscopic Analysis:

  • Sample Preparation:

    • Place a small amount of the crystalline this compound powder onto a clean microscope slide.

    • Alternatively, the sample can be analyzed directly in a glass vial.

  • Instrument Setup:

    • Turn on the Raman spectrometer and the laser source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

    • Calibrate the spectrometer using a standard reference material, such as a silicon wafer.

  • Spectral Acquisition:

    • Place the sample on the microscope stage and bring it into focus using the white light source and the microscope objective.

    • Switch to the laser and adjust the focus to maximize the Raman signal.

    • Set the acquisition parameters, including laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

    • Acquire the Raman spectrum, typically over a Raman shift range of 100-3500 cm⁻¹.

  • Data Analysis:

    • Perform a baseline correction and cosmic ray removal on the acquired spectrum.

    • Identify and label the positions of the Raman bands in wavenumbers (cm⁻¹).

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique for identifying crystalline phases and determining crystal structures. The analysis is based on the diffraction of X-rays by the crystal lattice, which produces a unique diffraction pattern for each crystalline material.

Protocol for Powder XRD Analysis:

  • Sample Preparation:

    • Grind the crystalline this compound sample to a fine, uniform powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Mount the sample holder in the X-ray diffractometer.

    • Configure the instrument parameters, including the X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å), voltage, and current.

  • Data Collection:

    • Set the scanning range for the detector, typically from a low 2θ angle (e.g., 10°) to a high 2θ angle (e.g., 90°).

    • Define the step size and the dwell time per step.

    • Initiate the scan to collect the diffraction pattern.

  • Data Analysis:

    • The resulting diffractogram will be a plot of intensity versus the diffraction angle (2θ).

    • Identify the peak positions (2θ values) and their relative intensities.

    • The d-spacings can be calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).

    • Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase.

Spectroscopic Data of Analogous Compounds

As previously noted, detailed spectroscopic data for this compound is scarce in the published literature. Therefore, data for well-characterized analogous compounds are presented below to serve as a reference.

Vibrational Spectroscopy Data

The bromate ion (BrO₃⁻) has a trigonal pyramidal structure (C₃ᵥ symmetry) and is expected to have four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). All four modes are both Raman and IR active.

Table 1: Vibrational Frequencies (cm⁻¹) of Sodium Bromate (NaBrO₃)

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
ν₁ (A₁) - Sym. Stretch~800~800
ν₂ (A₁) - Sym. Bend~430~430
ν₃ (E) - Asym. Stretch~800~800
ν₄ (E) - Asym. Bend~360~360

Note: The IR and Raman spectra of sodium bromate show strong bands around 800 cm⁻¹ corresponding to the stretching vibrations.

Table 2: Vibrational Frequencies (cm⁻¹) of Calcium Carbonate (Calcite Polymorph) [1][2][3][4]

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Lattice Modes-154, 279
ν₄ (E) - In-plane bend713711
ν₂ (A₂) - Out-of-plane bend872-
ν₁ (A₁) - Sym. Stretch-1087
ν₃ (E) - Asym. Stretch1396-

Table 3: Vibrational Frequencies (cm⁻¹) of Calcium Sulfate (Anhydrite Polymorph) [5][6][7]

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
ν₂ (A₁) - Sym. Bend~498, 418~498, 418
ν₄ (B₁, B₂) - Asym. Bend~675, 627, 608~675, 627, 608
ν₁ (A₁) - Sym. Stretch~1016~1016
ν₃ (B₁, B₂) - Asym. Stretch~1160, 1128, 1112~1160, 1128, 1112
X-ray Diffraction Data

The XRD pattern is unique to the crystal structure of a compound. The positions (2θ) and relative intensities of the diffraction peaks are used for phase identification.

Table 4: X-ray Diffraction Peaks for Calcium Carbonate (Calcite) [8][9][10][11]

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)
29.423.036100
35.92.50115
39.32.29218
43.22.09418
47.51.91417
48.51.87720

Table 5: X-ray Diffraction Peaks for Calcium Sulfate (Anhydrite) [12][13][14][15][16]

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)
25.53.493100
31.42.84935
38.72.32630
44.12.05310
50.91.79425

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an unknown inorganic salt like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization sample Crystalline Sample (e.g., this compound) grind Grinding to Fine Powder sample->grind dry Drying (Desiccator/Oven) grind->dry kbr_pellet KBr Pellet Preparation dry->kbr_pellet For IR raman Raman Spectroscopy dry->raman Solid Sample xrd X-ray Diffraction dry->xrd Powdered Sample ir FTIR Spectroscopy kbr_pellet->ir ir_data IR Spectrum: Peak Positions & Intensities ir->ir_data raman_data Raman Spectrum: Peak Positions & Intensities raman->raman_data xrd_data XRD Pattern: 2θ, d-spacing, Intensities xrd->xrd_data vibrational_analysis Vibrational Mode Assignment ir_data->vibrational_analysis raman_data->vibrational_analysis phase_id Phase Identification (Database Comparison) xrd_data->phase_id report Comprehensive Characterization Report vibrational_analysis->report structure_elucidation Crystal Structure Elucidation phase_id->structure_elucidation structure_elucidation->report

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Signaling Pathways

Given that this compound is a simple inorganic salt, it does not directly participate in complex biological signaling pathways in the same manner as organic drug molecules. Its primary relevance in a biological context would be as a source of calcium ions (Ca²⁺) and bromate ions (BrO₃⁻). Calcium ions are ubiquitous second messengers in a vast number of signaling pathways, including muscle contraction, neurotransmitter release, and gene transcription. The bromate ion is primarily of interest from a toxicological perspective, as it is a known oxidizing agent and has been classified as a potential human carcinogen. Any investigation into its effects on signaling pathways would focus on the downstream consequences of oxidative stress induced by the bromate anion.

Conclusion

This technical guide has outlined the essential spectroscopic techniques—IR, Raman, and XRD—for the comprehensive characterization of this compound. While specific experimental data for this compound remains limited in the public domain, the detailed protocols provided herein offer a clear roadmap for researchers to generate this data. The illustrative spectra and diffraction patterns of analogous calcium salts serve as a valuable reference for interpreting the expected results. A systematic application of these methodologies will enable a thorough understanding of the vibrational properties and crystal structure of this compound, which is fundamental for its quality control, safe handling, and potential applications in various fields.

References

Unraveling the Stability of Calcium Bromate: A Thermodynamic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromate (B103136), Ca(BrO₃)₂, is an inorganic salt with applications in various fields, including as a dough conditioner in the food industry. A thorough understanding of its thermodynamic stability is crucial for its safe handling, storage, and application, particularly in contexts sensitive to temperature and chemical reactivity. This technical guide provides a comprehensive overview of the available thermodynamic data concerning the stability of calcium bromate, details relevant experimental methodologies for its characterization, and visualizes its decomposition pathway. Due to the limited availability of specific thermodynamic parameters for this compound in the literature, this guide also incorporates data for related alkaline earth metal bromates to infer trends and provide a broader context for its stability.

Thermal Decomposition of this compound

This compound is most commonly found in its monohydrate form, Ca(BrO₃)₂·H₂O. Its thermal decomposition is a two-stage process. The initial stage involves the loss of its water of hydration, which occurs at temperatures below 180°C. Following dehydration, the anhydrous this compound decomposes at higher temperatures to yield calcium bromide (CaBr₂) and oxygen (O₂). This decomposition of the anhydrous salt has been reported to occur at temperatures above 180°C, with some sources specifying a range of 270-300°C. The overall decomposition process is endothermic, meaning it requires an input of energy to proceed.

Quantitative Thermodynamic Data

Table 1: Decomposition Data for this compound

CompoundFormulaDecomposition Onset Temperature (°C)Products of Decomposition
This compound MonohydrateCa(BrO₃)₂·H₂O< 180 (Dehydration)Ca(BrO₃)₂ + H₂O
Anhydrous this compoundCa(BrO₃)₂> 180 (typically 270-300)CaBr₂ + 3O₂

Table 2: Thermodynamic Data for Calcium Bromide (Decomposition Product)

PropertySymbolValue (at 298.15 K)Units
Standard Molar Enthalpy of Formation (solid)ΔfH°-682.8kJ/mol
Standard Molar Gibbs Free Energy of Formation (solid)ΔfG°-663.6kJ/mol
Standard Molar Entropy (solid)130J/(mol·K)

Table 3: Thermodynamic Data for Related Alkaline Earth Metal Bromates and Constituent Ions

Compound/IonFormulaStandard Molar Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Molar Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Standard Molar Entropy (S°) (J/(mol·K))
Strontium BromateSr(BrO₃)₂-716.3--
Barium BromateBa(BrO₃)₂-752.7-577.4242.7
Calcium Ion (aq)Ca²⁺(aq)-542.8-553.6-53.1
Bromate Ion (aq)BrO₃⁻(aq)-67.4-161.7

Note: The data for related compounds can be used to establish trends in stability within the alkaline earth metal group. Generally, thermal stability of salts with large anions, like bromate, increases down the group due to a decrease in the polarizing power of the cation.

Experimental Protocols

The determination of thermodynamic data for inorganic salts like this compound involves several key experimental techniques. While specific protocols for this compound are not widely published, the following sections describe the general methodologies for the most relevant techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the dehydration and decomposition of this compound.

Methodology:

  • A small, precisely weighed sample of this compound monohydrate (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina (B75360) or platinum).

  • The sample pan is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent side reactions.

  • The mass of the sample is continuously monitored by a highly sensitive microbalance as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature. The temperatures at which significant mass loss occurs correspond to the dehydration and decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as dehydration and decomposition, and to determine the enthalpy changes (ΔH) of these processes.

Methodology:

  • A small, weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum or gold). An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled linear rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Endothermic events (like decomposition) result in a higher heat flow to the sample, while exothermic events result in a lower heat flow. The resulting DSC curve plots heat flow versus temperature, and the area under a peak is proportional to the enthalpy change of the transition.

Solution Calorimetry

Objective: To determine the enthalpy of formation of this compound indirectly by measuring the enthalpy of solution.

Methodology:

  • A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a dilute acid) within a calorimeter of known heat capacity.

  • The temperature change of the solution upon dissolution is carefully measured.

  • The enthalpy of solution (ΔH_soln) is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

  • By applying Hess's Law and using known enthalpies of formation for the other reactants and products in the dissolution reaction, the standard enthalpy of formation of this compound can be calculated. This method requires accurate thermodynamic data for all other species in the thermochemical cycle.

Visualization of Decomposition Pathway

The thermal decomposition of this compound monohydrate can be visualized as a sequential process. The following diagram, generated using the DOT language, illustrates this pathway.

G CaBrO3_H2O Ca(BrO₃)₂·H₂O (s) CaBrO3 Ca(BrO₃)₂ (s) CaBrO3_H2O->CaBrO3 Heat (<180°C) -H₂O H2O H₂O (g) CaBr2 CaBr₂ (s) CaBrO3->CaBr2 Heat (>180°C) O2 3O₂ (g)

Caption: Thermal decomposition pathway of this compound monohydrate.

Conclusion

While specific quantitative thermodynamic data for this compound remains elusive in publicly accessible literature, a clear qualitative understanding of its thermal stability exists. This compound monohydrate undergoes a two-step decomposition, first losing its water of hydration and then decomposing to calcium bromide and oxygen at elevated temperatures. The provided data for related compounds and the general experimental protocols for thermal analysis and calorimetry offer a robust framework for researchers and professionals to assess its stability and to design experiments for the precise determination of its thermodynamic properties. Further experimental work is necessary to establish definitive values for the enthalpy and Gibbs free energy of formation, and the entropy of this compound, which would be of significant value to the scientific and industrial communities.

fundamental vibrational modes of the bromate ion

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Vibrational Modes of the Bromate (B103136) Ion (BrO₃⁻)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromate ion (BrO₃⁻), a bromine-based oxoanion, possesses a trigonal pyramidal geometry. This structure places it in the C₃ᵥ point group, a classification that dictates its vibrational behavior. Understanding the fundamental vibrational modes of this ion is crucial for its characterization and quantification in various matrices, which is of significant interest in fields ranging from environmental science, due to its presence as a disinfection byproduct in drinking water, to materials science, where bromate salts are used as oxidizing agents.[1]

This technical guide provides a comprehensive overview of the theoretical framework governing the vibrational modes of the bromate ion, summarizes key quantitative data from spectroscopic studies, outlines detailed experimental protocols for its analysis, and presents visual diagrams to illustrate the vibrational motions and analytical workflows.

Theoretical Framework

Molecular Geometry and Symmetry

The bromate ion consists of a central bromine atom bonded to three oxygen atoms, with a lone pair of electrons on the bromine atom. This arrangement results in a trigonal pyramidal shape, analogous to the ammonia (B1221849) molecule. The molecule belongs to the C₃ᵥ point group, which includes a C₃ principal rotation axis and three vertical mirror planes (σᵥ).

Number and Symmetry of Vibrational Modes

For a non-linear molecule, the number of fundamental vibrational modes can be calculated using the formula 3N - 6, where N is the number of atoms. For the bromate ion (N=4), this yields:

3(4) - 6 = 6 fundamental vibrational modes.

Group theory analysis for the C₃ᵥ point group predicts that these six modes are distributed among the following irreducible representations:

Γᵥᵢᵦ = 2A₁ + 2E

Here, A₁ represents non-degenerate, symmetric vibrational modes, while E represents doubly degenerate modes. This gives a total of two A₁ modes and two E modes (each of which is doubly degenerate), accounting for all six fundamental vibrations.

Spectroscopic Activity

Based on the selection rules for the C₃ᵥ point group, all vibrational modes (both A₁ and E) are active in both Infrared (IR) and Raman spectroscopy . This means that all four fundamental vibrations can, in principle, be observed using either technique. In Raman spectroscopy, the A₁ modes are expected to produce polarized bands, which is a key feature for their assignment.

Visualization of Fundamental Vibrational Modes

The four distinct vibrational modes of the bromate ion are depicted below. The arrows indicate the direction of atomic motion relative to the center of mass.

G Fundamental Vibrational Modes of Bromate (BrO₃⁻) cluster_v1 ν₁ (A₁) - Symmetric Stretch cluster_v2 ν₂ (A₁) - Symmetric Bend (Deformation) cluster_v3 ν₃ (E) - Asymmetric Stretch cluster_v4 ν₄ (E) - Asymmetric Bend (Deformation) Br1 Br O11 O Br1->O11 O12 O Br1->O12 O13 O Br1->O13 Br2 Br O21 O Br2->O21 O22 O Br2->O22 O23 O Br2->O23 Br3 Br O31 O Br3->O31 O32 O Br3->O32 O33 O Br3->O33 Br4 Br O41 O Br4->O41 O42 O Br4->O42 O43 O Br4->O43

Caption: Atomic motions for the four fundamental vibrational modes of the BrO₃⁻ ion.

Quantitative Vibrational Data

The vibrational frequencies of the bromate ion have been determined by both IR and Raman spectroscopy. The stretching modes (ν₁ and ν₃) are well-characterized, while the bending modes (ν₂ and ν₄) are less frequently reported and have lower intensities.

ModeSymmetryDescriptionReported Frequency (cm⁻¹)Activity
ν₁ A₁Symmetric Stretch794 - 805IR, Raman (polarized)
ν₂ A₁Symmetric Bend~418IR, Raman (polarized)
ν₃ EAsymmetric Stretch805 - 825IR, Raman (depolarized)
ν₄ EAsymmetric Bend~350IR, Raman (depolarized)

*Note: Experimental values for the bending modes (ν₂ and ν₄) are not consistently reported in the surveyed literature. The provided values are based on assignments from spectral data of solid bromates and should be considered approximate.

Experimental Protocols

The characterization of bromate's vibrational modes is typically achieved through Infrared (IR) and Raman spectroscopy.

Raman Spectroscopy

Raman spectroscopy is highly effective for analyzing bromate, especially in aqueous solutions. The symmetric stretch (ν₁) provides a particularly strong and sharp Raman signal.

  • Sample Preparation:

    • Aqueous Solutions: Salts such as sodium bromate (NaBrO₃) or potassium bromate (KBrO₃) are dissolved in deionized water to the desired concentration. Solutions are typically held in quartz cuvettes.

    • Solid Samples: Crystalline powder of a bromate salt can be packed into a capillary tube or pressed into a pellet for analysis.

  • Instrumentation:

    • Spectrometer: A high-resolution Raman spectrometer is used.

    • Laser Source: A visible or near-infrared laser is commonly employed (e.g., 532 nm, 633 nm, or 785 nm) to minimize fluorescence.

    • Detector: A sensitive charge-coupled device (CCD) detector is used for signal acquisition.

  • Data Acquisition:

    • Spectral Range: Data is collected across a range that includes all expected vibrational modes (e.g., 100 cm⁻¹ to 1000 cm⁻¹).

    • Polarization: Depolarization measurements are critical for distinguishing symmetric (A₁, polarized) from asymmetric (E, depolarized) modes. This involves acquiring spectra with polarization optics oriented parallel and perpendicular to the laser polarization.

Infrared (IR) Spectroscopy

IR spectroscopy is complementary to Raman, and while water is a strong IR absorber, analysis of solid-state samples is straightforward.

  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the bromate salt (e.g., NaBrO₃) is finely ground with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. This is the most common method for obtaining high-quality IR spectra of solid bromates.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample can be pressed against an ATR crystal (e.g., diamond or zinc selenide) for rapid analysis.

  • Instrumentation:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

    • Source: A mid-IR source, such as a globar.

    • Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Background Correction: A background spectrum (e.g., of a pure KBr pellet or the empty ATR crystal) is collected and subtracted from the sample spectrum.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the vibrational analysis of a bromate-containing sample.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Interpretation aq Aqueous Solution (for Raman) raman_spec Raman Spectroscopy aq->raman_spec solid Solid Sample (KBr Pellet for IR) ir_spec FTIR Spectroscopy solid->ir_spec cosmic Cosmic Ray Removal (Raman) raman_spec->cosmic bkgd Background Subtraction (IR) ir_spec->bkgd baseline Baseline Correction norm Normalization baseline->norm cosmic->baseline bkgd->baseline peak_id Peak Identification & Frequency Measurement norm->peak_id assign Mode Assignment (Symmetry, Polarization) peak_id->assign report Final Report & Data Summary assign->report

Caption: Generalized workflow for vibrational analysis of the bromate ion.

Conclusion

The bromate ion (BrO₃⁻) has a well-defined vibrational signature characterized by four fundamental modes (2A₁ + 2E), all of which are active in both IR and Raman spectroscopy. The symmetric (ν₁) and asymmetric (ν₃) stretching vibrations are readily observed in the 790-830 cm⁻¹ region and serve as reliable markers for the presence of the ion. The bending modes (ν₂ and ν₄) are found at lower frequencies and are typically weaker. A combined approach using both IR and Raman spectroscopy, including polarization measurements in the latter, provides the most comprehensive characterization of this ion's vibrational properties, enabling its robust identification and study in complex systems.

References

Methodological & Application

Calcium Bromate: A Versatile Oxidizing Agent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Calcium bromate (B103136), Ca(BrO₃)₂, is a powerful oxidizing agent that serves as a valuable reagent in analytical chemistry.[1] Its high solubility and stability make it a suitable titrant in various redox titrations for the quantitative analysis of a range of substances, including pharmaceuticals and inorganic compounds.[1] This document provides detailed application notes and experimental protocols for the use of calcium bromate in analytical procedures.

Application Note 1: Standardization of this compound Solution

Introduction: Before its use as a titrant, the exact concentration of the prepared this compound solution must be determined through a process called standardization. This is a crucial step to ensure the accuracy of subsequent analytical measurements. A common method for standardization involves the reaction of bromate with an excess of potassium iodide (KI) in an acidic medium to liberate iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

Chemical Reactions: The standardization process involves the following key reactions:

  • Reaction of Bromate with Iodide: BrO₃⁻(aq) + 6I⁻(aq) + 6H⁺(aq) → Br⁻(aq) + 3I₂(aq) + 3H₂O(l)

  • Titration of Liberated Iodine with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Experimental Protocol:

1. Preparation of a Standard Sodium Thiosulfate Solution (approx. 0.1 M):

  • Boil approximately 1 L of distilled water for 10-15 minutes to sterilize it and remove dissolved CO₂.
  • Allow the water to cool to room temperature.
  • Accurately weigh approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) and 0.2 g of anhydrous sodium carbonate (Na₂CO₃) as a stabilizer.
  • Dissolve the solids in the boiled and cooled water and dilute to 1 L in a volumetric flask.
  • Store the solution in a tightly stoppered, dark glass bottle.
  • Standardize this solution against a primary standard, such as potassium dichromate.

2. Preparation of a this compound Solution (approx. 0.025 M):

  • Accurately weigh the required amount of this compound monohydrate (Ca(BrO₃)₂·H₂O).
  • Dissolve it in distilled water in a volumetric flask of appropriate size (e.g., 500 mL or 1 L) and dilute to the mark.

3. Standardization Procedure:

  • To a 250 mL Erlenmeyer flask, add approximately 2-3 g of potassium iodide (KI) and 50 mL of distilled water.
  • Add 5 mL of 2 M sulfuric acid.
  • Accurately pipette 25.00 mL of the prepared this compound solution into the flask.
  • The solution will turn a deep brown color due to the liberated iodine.
  • Immediately titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution.
  • As the endpoint is approached, the brown color will fade to a pale yellow.
  • At this point, add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
  • Continue the titration dropwise with constant swirling until the blue color disappears, leaving a colorless solution. This is the endpoint.
  • Repeat the titration at least two more times to ensure reproducibility.

Data Presentation:

TrialVolume of this compound Solution (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ used (mL)Molarity of this compound (M)
125.000.1024.9024.800.0248
225.000.2025.0524.850.0249
325.000.1525.0024.850.0249
Average 24.83 0.0249

Calculation of Molarity: The molarity of the this compound solution can be calculated using the following formula:

Molarity of Ca(BrO₃)₂ = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃) / (6 × Volume of Ca(BrO₃)₂)

Note: The '6' in the denominator comes from the stoichiometry of the reactions (1 mole of BrO₃⁻ produces 3 moles of I₂, which react with 6 moles of S₂O₃²⁻).

Workflow for Standardization of this compound Solution:

Standardization_Workflow cluster_prep Solution Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis A Prepare Standard Na₂S₂O₃ Solution C Mix KI and H₂SO₄ in Erlenmeyer Flask A->C B Prepare Calcium Bromate Solution D Add known volume of This compound Solution B->D C->D E Titrate with Standard Na₂S₂O₃ Solution D->E F Add Starch Indicator near endpoint E->F G Continue titration to colorless endpoint F->G H Record Titration Volumes G->H I Calculate Molarity of This compound H->I

Caption: Workflow for the standardization of a this compound solution.

Application Note 2: Determination of Ascorbic Acid in Vitamin C Tablets

Introduction: this compound can be used for the indirect determination of ascorbic acid (Vitamin C). This method involves a back-titration. A known excess of bromate is added to an acidified solution of the ascorbic acid sample containing an excess of bromide. The bromate reacts with bromide to form bromine, which then oxidizes the ascorbic acid. The excess bromine is then determined by adding potassium iodide and titrating the liberated iodine with a standard solution of sodium thiosulfate.

Chemical Reactions:

  • Generation of Bromine: BrO₃⁻(aq) + 5Br⁻(aq) + 6H⁺(aq) → 3Br₂(aq) + 3H₂O(l)

  • Oxidation of Ascorbic Acid: C₆H₈O₆(aq) + Br₂(aq) → C₆H₆O₆(aq) + 2Br⁻(aq) + 2H⁺(aq) (Ascorbic Acid) (Dehydroascorbic Acid)

  • Reaction of Excess Bromine with Iodide: Br₂(aq) (excess) + 2I⁻(aq) → 2Br⁻(aq) + I₂(aq)

  • Titration of Liberated Iodine: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh and finely powder several Vitamin C tablets.
  • Accurately weigh a portion of the powder equivalent to about 100 mg of ascorbic acid into a 250 mL Erlenmeyer flask.

2. Titration Procedure:

  • Dissolve the sample in 50 mL of 1 M sulfuric acid.
  • Add approximately 5 g of potassium bromide (KBr).
  • Accurately add a known excess volume (e.g., 50.00 mL) of the standardized this compound solution to the flask.
  • Allow the reaction to proceed for about 5-10 minutes, with occasional swirling.
  • Add approximately 3 g of potassium iodide (KI) to the flask. The solution will turn dark brown due to the liberated iodine from the excess bromine.
  • Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the color fades to a pale yellow.
  • Add 2 mL of starch indicator solution, which will turn the solution deep blue-black.
  • Continue the titration dropwise until the blue color disappears.
  • Perform a blank titration by repeating the procedure without the Vitamin C sample.

Data Presentation:

SampleMass of Tablet Powder (g)Volume of Ca(BrO₃)₂ added (mL)Volume of Na₂S₂O₃ for Sample (mL)Volume of Na₂S₂O₃ for Blank (mL)Ascorbic Acid Content (mg/tablet)
10.251250.0015.2045.10498.5
20.250550.0015.3545.10496.0
30.252050.0015.1045.10500.2
Average 498.2

Calculation of Ascorbic Acid Content: The amount of ascorbic acid can be calculated based on the difference in the volume of sodium thiosulfate used for the blank and the sample.

Workflow for Ascorbic Acid Determination by Back-Titration:

Ascorbic_Acid_Workflow A Prepare Vitamin C Sample Solution B Add KBr and excess standardized This compound Solution A->B C Allow reaction to complete (Oxidation of Ascorbic Acid) B->C D Add KI to react with excess Bromine C->D E Titrate liberated Iodine with standard Na₂S₂O₃ D->E G Calculate Ascorbic Acid Content from the difference in titration volumes E->G F Perform Blank Titration (without sample) F->G

Caption: Workflow for the determination of ascorbic acid via back-titration.

Application Note 3: Direct Titrimetric Determination of Arsenic(III)

Introduction: this compound can be used for the direct titration of arsenic(III) in an acidic medium. The reaction is catalyzed by a small amount of osmium tetroxide. The endpoint can be detected visually using a redox indicator or potentiometrically.

Chemical Reaction: 3As³⁺(aq) + BrO₃⁻(aq) + 6H⁺(aq) → 3As⁵⁺(aq) + Br⁻(aq) + 3H₂O(l)

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh a sample containing arsenic(III) and dissolve it in an appropriate solvent. For organic arsine compounds, a mixture of absolute alcohol and concentrated hydrochloric acid can be used.

2. Titration Procedure:

  • Transfer the sample solution to a 250 mL beaker.
  • Adjust the acidity of the solution as required.
  • Add a few drops of osmium tetroxide solution as a catalyst.
  • Add a suitable redox indicator (e.g., methyl red).
  • Titrate the solution with a standardized this compound solution until the indicator changes color, signaling the endpoint.
  • Alternatively, the titration can be performed potentiometrically using a platinum indicator electrode and a reference electrode.

Data Presentation:

SampleSample Weight (g)Volume of Standard Ca(BrO₃)₂ (mL)Calculated Arsenic(III) (%)
Organic Arsine Compound 10.205015.8011.71
Organic Arsine Compound 20.211516.3011.73

Calculation of Arsenic(III) Content: The percentage of arsenic(III) in the sample can be calculated based on the stoichiometry of the reaction and the volume of the standardized this compound solution consumed.

Workflow for Direct Titration of Arsenic(III):

Arsenic_Titration_Workflow A Prepare Arsenic(III) Sample Solution B Add Acid, Catalyst, and Redox Indicator A->B C Titrate with Standard This compound Solution B->C D Detect Endpoint (Visual or Potentiometric) C->D E Calculate Arsenic(III) Content D->E

Caption: Workflow for the direct titration of Arsenic(III).

Disclaimer: These protocols are intended for guidance and should be adapted and validated by the user for their specific analytical needs and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols for Safe Handling of Calcium Bromate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromate (B103136), Ca(BrO₃)₂, is a strong oxidizing agent used in various chemical syntheses and, historically, as a dough conditioner in commercial baking.[1] Its potent oxidizing properties demand strict adherence to safety protocols to mitigate risks in a laboratory environment. These application notes provide comprehensive safety protocols for handling, storage, and disposal of calcium bromate to ensure the safety of laboratory personnel and compliance with safety regulations.

Hazard Identification

This compound is classified as a hazardous substance with the following primary risks:

  • Oxidizer: It can intensify fires and may cause or contribute to the combustion of other materials.[2][3][4]

  • Irritant: It is known to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Tract Irritant: Inhalation of dust may lead to respiratory irritation.[2][3][4]

While specific occupational exposure limits for this compound have not been established, it is recommended to minimize all contact and reduce exposure to the lowest possible level.

GHS Hazard Statements:

  • H272: May intensify fire; oxidizer.[2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula Ca(BrO₃)₂
Molecular Weight 295.88 g/mol [4]
Appearance White crystalline powder[1]
Decomposition Point > 180 °C[1]
Recommended Storage Temperature 15 - 25 °C
UN Number 1450[2]
UN Hazard Class 5.1 (Oxidizer)[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent personal exposure.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, impervious clothing may be necessary.[2]

  • Respiratory Protection: In case of insufficient ventilation or when dust formation is likely, a NIOSH-approved respirator should be used.[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

  • Avoid the formation of dust and aerosols during handling.[2]

  • Keep away from clothing and other combustible materials.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed to prevent contamination and absorption of moisture.

  • Store away from incompatible materials such as combustible materials, strong acids, and reducing agents.

  • Ensure that an eyewash station and safety shower are readily accessible in the vicinity of the storage and handling area.

First Aid Measures

In the event of exposure, immediate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Spill and Leak Emergency Protocol

A systematic approach to spill cleanup is necessary to ensure safety.

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

  • Ensure Proper Ventilation: If it is safe to do so, increase ventilation in the area of the spill.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment as outlined in section 4.1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material into a suitable, labeled container for disposal.[6]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area. If any residue remains, it can be neutralized with a dilute solution of sodium thiosulfate (B1220275) (5%).[7] Mop the area with soap and water.[7]

  • Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed, labeled container for hazardous waste disposal.[6]

  • Report the Incident: Report the spill to the appropriate environmental health and safety personnel at your institution.

Below is a graphical representation of the spill response workflow.

Spill_Response_Workflow Spill Spill Discovered Evacuate Evacuate Area & Restrict Access Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Cleanup Contain & Clean Spill (Sweep solid, place in container) PPE->Cleanup Decontaminate Decontaminate Area (Neutralize with 5% Sodium Thiosulfate) Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

This compound Spill Response Workflow
Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Contaminated packaging should also be disposed of as hazardous waste.[2]

References

Application Notes and Protocols for Ion Chromatography Methods for Detecting Bromate in Water

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the determination of bromate (B103136) in various water matrices using ion chromatography (IC). The protocols are intended for researchers, scientists, and professionals in drug development and water quality analysis.

Introduction

Bromate (BrO₃⁻) is a disinfection byproduct formed during the ozonation of water containing bromide ions.[1] Classified as a potential human carcinogen, its levels in drinking water are strictly regulated by organizations such as the U.S. Environmental Protection Agency (EPA) and the European Union (EU), with maximum permissible concentrations typically set at 10 µg/L (ppb).[1][2] Ion chromatography is a widely accepted and robust technique for monitoring bromate at these low levels.[3][4] This document outlines several established IC methods for bromate analysis.

Data Presentation: Comparison of Key Ion Chromatography Methods for Bromate Detection

The following table summarizes the key performance characteristics of various EPA and ISO methods for bromate determination in water.

MethodPrincipleTypical MDL (µg/L)Typical PQL (µg/L)Key Features
EPA Method 300.1, Part B IC with suppressed conductivity detection.[3]<1.5 - 20[5][6]~5[6]Suitable for low ionic strength matrices; may have interferences from high chloride and sulfate (B86663) concentrations.[5][7]
EPA Method 317.0 / ISO 11206 IC with post-column reaction (o-dianisidine) and UV/Vis detection.[2][3][8]<0.2[6]1[6]High sensitivity and specificity; o-dianisidine is a potential carcinogen.[2][9]
EPA Method 326.0 / ISO 11206 IC with post-column reaction (iodide) and UV/Vis detection.[2][3]<0.2[2]1[6]Uses a less harmful reagent than Method 317.0; triiodide is detected at 352 nm.[2]
EPA Method 321.8 IC coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11]0.3[6]1[6]Highly sensitive and specific; requires experienced analysts and specialized instrumentation.[10]
EPA Method 557 IC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).[5]0.015 - 0.2[5]Not specifiedSensitive method for haloacetic acids, bromate, and dalapon; direct injection without sample pretreatment.[5]
Two-Dimensional IC Two-dimensional IC with suppressed conductivity detection.[12]0.12[12]Not specifiedEffective for matrix elimination and concentrating bromate, leading to very low detection limits.[12]

Experimental Protocols

Protocol 1: EPA Method 300.1, Part B - Determination of Bromate by IC with Suppressed Conductivity Detection

1. Principle: An aqueous sample is injected into an ion chromatograph. Bromate is separated from other inorganic anions on a high-capacity anion-exchange column. The separated anions are then passed through a suppressor device to reduce background conductivity before being measured by a conductivity detector.[3][7]

2. Apparatus and Materials:

  • Ion Chromatograph with a conductivity detector.

  • Anion-exchange column (e.g., Metrosep A Supp 5 or equivalent).[7][9]

  • Anion suppressor device.

  • Data acquisition system.

  • Standard laboratory glassware.

  • 0.45 µm syringe filters for sample clarification.

3. Reagents and Standards:

  • Reagent water: Deionized water, 18 MΩ-cm resistivity or better.

  • Eluent solution: Typically a sodium carbonate/sodium bicarbonate solution (e.g., 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃).[7] Hydroxide eluents can also be used for higher sensitivity.[3]

  • Bromate stock standard (1000 mg/L): Commercially available or prepared from sodium bromate (NaBrO₃).

  • Working standards: Prepared by diluting the stock standard in reagent water.

4. Sample Preparation:

  • Samples should be collected in clean plastic or glass bottles.

  • If residual chlorine is present, it should be removed.

  • Filter the sample through a 0.45 µm filter prior to analysis.

5. Instrumental Conditions:

  • Column: Metrosep A Supp 5 or equivalent.[7]

  • Eluent: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃.[7]

  • Flow Rate: 0.65 mL/min.[7]

  • Injection Volume: 100-250 µL.

  • Detector: Suppressed conductivity.

  • Suppressor: Chemical or electrolytic.

6. Calibration:

  • A multi-point calibration curve is generated by analyzing a series of working standards of known concentrations. A typical range is 5-100 µg/L.[7]

  • The linearity of the calibration curve should be verified (r ≥ 0.999).[7]

7. Quality Control:

  • Analyze a calibration blank and a quality control standard with each batch of samples.

  • Spike a portion of the sample with a known amount of bromate to assess matrix effects and recovery.

8. Calculation:

  • The concentration of bromate in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Protocol 2: EPA Method 326.0 - Determination of Bromate by IC with Post-Column Reaction and UV/Vis Detection

1. Principle: This method enhances the sensitivity and selectivity of bromate detection. After chromatographic separation, the eluent containing bromate is mixed with a post-column reagent containing iodide in an acidic medium. Bromate oxidizes iodide to triiodide (I₃⁻), which is then detected by its strong absorbance at 352 nm.[2]

2. Apparatus and Materials:

  • Ion Chromatograph with a UV/Vis detector.

  • Anion-exchange column.

  • Post-column reaction system (pump, mixing tee, reaction coil).

  • Data acquisition system.

3. Reagents and Standards:

  • Reagent water.

  • Eluent: Sulfuric acid with catalytic amounts of ammonium (B1175870) molybdate.[2]

  • Post-Column Reagent (PCR): Potassium iodide (KI) solution.[2]

  • Bromate standards as described in Protocol 1.

4. Sample Preparation:

  • Sample preparation is minimal, typically only requiring filtration through a 0.45 µm filter.[2]

5. Instrumental Conditions:

  • Column: High-capacity anion-exchange column.

  • Eluent: Optimized concentrations of sulfuric acid and ammonium molybdate.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 250 µL to 1000 µL.[4]

  • Post-Column Reagent: 0.26–0.75 mol/L KI.[2]

  • PCR Flow Rate: 0.5 mL/min.

  • Reaction: Occurs in a reaction coil; temperature can be optimized (e.g., 25–80 °C), though some methods work at room temperature.[2][9]

  • Detector: UV/Vis at 352 nm.[2]

6. Calibration:

  • Prepare calibration standards and analyze them in the same manner as the samples.

7. Quality Control:

  • Follow standard QC procedures, including blanks, standards, and matrix spikes.

8. Calculation:

  • Quantify bromate concentration based on the peak area at 352 nm against the calibration curve.

Protocol 3: EPA Method 321.8 - Determination of Bromate by IC-ICP-MS

1. Principle: This is a highly sensitive and specific method where an ion chromatograph is interfaced with an inductively coupled plasma-mass spectrometer. After separation on an anion-exchange column, the eluent is introduced into the ICP-MS. Bromate is detected by monitoring the bromine isotopes at m/z 79 and 81.[10]

2. Apparatus and Materials:

  • Ion Chromatograph.

  • Inductively Coupled Plasma-Mass Spectrometer.

  • Anion-exchange column.

  • Sample preparation cartridges to remove interferences like haloacetic acids.[10]

3. Reagents and Standards:

  • High-purity reagents are essential due to the high sensitivity of ICP-MS.[10]

  • Eluent: Typically nitric acid (e.g., 5 mM HNO₃).[10]

  • Bromate standards as described in Protocol 1.

4. Sample Preparation:

  • Pass an aliquot of the sample through a preparatory cartridge to remove interferences.[10]

5. Instrumental Conditions:

  • IC System:

    • Column: Anion-exchange resin based.[10]

    • Eluent: 5 mM HNO₃.[10]

  • ICP-MS System:

    • Monitored Masses: m/z 79 for quantitation and m/z 81 for isotope ratio confirmation.[10]

    • The instrument should be optimized for sensitivity and stability.

6. Calibration:

  • Generate a calibration curve using external standards.

7. Quality Control:

  • Analysts should be experienced in using ICP-MS and interpreting spectral and matrix interferences.[10]

  • Regularly analyze blanks, fortified blanks, and fortified sample matrices.[10]

8. Calculation:

  • The signal response for m/z 79 is integrated, and the concentration is determined from the calibration curve.[10]

Visualizations

Experimental_Workflow_for_Bromate_Analysis cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing Sample Water Sample Preservation Preservation (e.g., with EDA) Sample->Preservation Optional Filtration Filtration (0.45 µm) Preservation->Filtration Injection Sample Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for bromate analysis by ion chromatography.

Post_Column_Reaction_Workflow cluster_ic IC System cluster_pcr Post-Column Reaction System cluster_detection Detection Eluent Eluent Pump IC Pump Eluent->Pump Injector Injector Pump->Injector Column Anion-Exchange Column Injector->Column Mixing_Tee Mixing Tee Column->Mixing_Tee Column Effluent PCR_Reagent PCR Reagent (e.g., KI solution) PCR_Pump PCR Pump PCR_Reagent->PCR_Pump PCR_Pump->Mixing_Tee Reaction_Coil Reaction Coil Mixing_Tee->Reaction_Coil UV_Detector UV/Vis Detector (352 nm) Reaction_Coil->UV_Detector Data_System Data System UV_Detector->Data_System

Caption: Workflow for IC with post-column reaction and UV/Vis detection.

References

Application Notes: Spectrophotometric Determination of Bromate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromate (B103136) (BrO₃⁻), a disinfection byproduct formed during the ozonation of bromide-containing water, is a potential human carcinogen.[1][2][3] Regulatory bodies like the EU and WHO have set maximum contaminant levels for bromate in drinking water, necessitating sensitive and reliable analytical methods for its monitoring.[1][3] While methods like ion chromatography are commonly used, spectrophotometry offers a simpler, more accessible, and cost-effective alternative for routine analysis.[2][3]

This document provides detailed application notes and protocols for three distinct spectrophotometric methods for the determination of bromate in environmental samples, particularly drinking water. These methods are based on different chemical reactions, each offering a unique set of advantages and limitations. The protocols are intended for researchers, scientists, and professionals in water quality monitoring and drug development who require accurate and precise quantification of bromate.

Methods Overview

Three primary spectrophotometric methods are detailed:

  • Fuchsin Method: This method involves the reduction of bromate to bromine by metabisulfite (B1197395). The bromine then reacts with reduced (decolorized) fuchsin to regenerate the dye's quinoid structure, which has a strong absorbance at 530 nm.[4][5][6] This method is noted for its high sensitivity and relative freedom from common interferences found in drinking water.[4][5]

  • Phenothiazine-Based Methods: These methods utilize the oxidation of a phenothiazine (B1677639) derivative, such as promethazine (B1679618), by bromate in an acidic medium.[7] This reaction produces a distinctly colored product that can be quantified. For instance, the reaction with promethazine yields a red-pink product with maximum absorbance at 515 nm.[7] While sensitive, these methods can be susceptible to interferences from other oxidizing agents and humic substances.[8][9][10]

  • Solid-Phase Methyl Red Method: This technique employs a polymethacrylate (B1205211) matrix with immobilized methyl red.[11] Bromate in the sample oxidizes the immobilized indicator, causing a color change that is measured by solid-phase spectrophotometry. This method offers the advantage of a ready-to-use analytical form and is suitable for rapid visual or instrumental analysis.[11]

Data Presentation

The following table summarizes the key quantitative parameters for the described spectrophotometric methods for bromate determination.

Parameter Fuchsin Method Promethazine Method Solid-Phase Methyl Red Method
Wavelength (λmax) 530 nm[4][5]515 nm[7]525 nm[11]
Linear Range Up to 20 µg/L[5]0.5 - 4.5 µg/mL (500 - 4500 µg/L)[7]0.1 - 1.0 mg/L (100 - 1000 µg/L)[11]
Limit of Detection (LOD) 1 µg/L[4][5]Not explicitly stated for water, but method is sensitive.0.01 mg/L (10 µg/L)[11]
Reaction/Development Time 30 minutes[4]~1 minute[7]30 minutes[11]
Precision (RSD) 6% at 5 µg/L[5]3.88% - 4.89% (for 50-750 µg/mL in bread)[12]≤1.2%[11]
Key Interferences Cations (Ca²⁺, Mg²⁺, etc.) removed by resin.[4][5]Humic substances, Nitrite (NO₂⁻), Iron (Fe²⁺)[8][9][10]Not significantly affected by common ions like bromide.[11]

Experimental Protocols

Method 1: Fuchsin Method

This protocol is adapted from the procedure described by Romele and Achilli.[4]

1. Reagents and Solutions:

  • Citrate (B86180) Buffer (pH 3.4): Dissolve 44.84 g of citric acid and 11.28 g of NaOH in 500 mL of deionized water. Mix 45.4 mL of this solution with 54.6 mL of 1 M HCl.[4]

  • Colour Developing Reagent (Reduced Fuchsin): Prepare a solution of fuchsin decolorized with excess metabisulfite in an HCl medium.[5]

  • Potassium Bromate (KBrO₃) Stock Solution (1000 mg/L): Dissolve the appropriate amount of KBrO₃ in deionized water.[4] Prepare working standard solutions by diluting this stock solution.

  • Cation Exchange Resin: Strong cationic resin (e.g., Dowex 50) in the Na⁺ form.[4]

2. Sample Preparation:

  • For drinking water samples, pass the sample through a column (e.g., 30 x 15 mm) containing the strong cationic resin (Na⁺ form) to remove cationic interferences from heavy metals and major elements.[4][5]

  • Discard the first 3 mL of the eluate.[4]

3. Protocol:

  • Pipette 25 mL of the pre-treated sample or standard solution into a suitable flask.

  • Add 1.5 mL of 0.1 M HCl.[4]

  • Add 1.25 mL of the citrate buffer solution (pH 3.4).[4]

  • Add 0.2 mL of the colour developing reagent (reduced fuchsin).[4]

  • Homogenize the solution and allow it to stand for 30 minutes at room temperature (~20°C) for complete and stable color development.[4]

  • Measure the absorbance of the solution at 530 nm using a spectrophotometer with a 40 mm path length cell, against a reagent blank prepared with deionized water.[4]

  • Construct a calibration curve by plotting absorbance versus bromate concentration for the standard solutions.

  • Determine the bromate concentration in the sample from the calibration curve.

Fuchsin_Method_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Water Sample Resin Pass through Cation Exchange Resin Sample->Resin TreatedSample Pre-treated Sample Resin->TreatedSample AddHCl Add 0.1M HCl TreatedSample->AddHCl AddBuffer Add Citrate Buffer (pH 3.4) AddHCl->AddBuffer AddReagent Add Reduced Fuchsin Reagent AddBuffer->AddReagent Incubate Incubate 30 min at Room Temp AddReagent->Incubate MeasureAbs Measure Absorbance at 530 nm Incubate->MeasureAbs Result Determine Concentration from Calibration Curve MeasureAbs->Result

Caption: Experimental workflow for the Fuchsin method.

Method 2: Promethazine Method

This protocol is based on the reaction of bromate with promethazine in an acidic medium.[7]

1. Reagents and Solutions:

  • Promethazine Hydrochloride (PTZ) Solution: Prepare a stock solution of a known concentration in distilled water.

  • Acidic Medium: An appropriate acid solution (e.g., HCl) to achieve the optimal reaction pH.

  • Potassium Bromate (KBrO₃) Stock Solution (50 mg/L): Prepare in distilled water.[7] Dilute as needed to prepare working standards in the range of 0.5 to 5.0 mg/L.

2. Protocol:

  • Pipette aliquots of the standard bromate solutions (to achieve final concentrations of 0.5 - 4.5 µg/mL) or the environmental water sample into a series of 10 mL volumetric flasks.[7]

  • Add the required volume of acid solution to each flask.

  • Add a fixed volume of the promethazine solution to each flask.

  • Dilute to the 10.0 mL mark with distilled water.

  • Shake the solutions well (e.g., in an ultrasonicator for ~1 minute) and allow the reaction to proceed.[7]

  • Measure the absorbance of the resulting red-pink product at its maximum wavelength (λmax = 515 nm) against a reagent blank.[7]

  • Create a calibration curve by plotting the absorbance values against the corresponding bromate concentrations of the standards.

  • Calculate the bromate concentration in the sample using the calibration curve.

Promethazine_Method_Workflow Sample Sample or Standard in Volumetric Flask AddAcid Add Acidic Medium Sample->AddAcid AddPTZ Add Promethazine Solution AddAcid->AddPTZ Dilute Dilute to Volume with Distilled Water AddPTZ->Dilute Mix Mix Well Dilute->Mix Measure Measure Absorbance at 515 nm Mix->Measure Result Determine Concentration Measure->Result

Caption: Experimental workflow for the Promethazine method.

Method 3: Solid-Phase Methyl Red Method

This protocol is based on the use of methyl red immobilized in a polymethacrylate matrix.[11]

1. Reagents and Materials:

  • Methyl Red (MR) Immobilized Polymethacrylate (PMM) Plates: The solid-phase analytical element.

  • Hydrochloric Acid (HCl) Solution.

  • Potassium Bromate (KBrO₃) Standard Solutions: Prepared in the concentration range of 0.1–1.0 mg/L.

2. Protocol:

  • Take an aliquot of the water sample (e.g., 20 mL) and place it in a 25 mL graduated test tube.[11]

  • Add 2 mL of HCl solution.[11]

  • Dilute the solution to a final volume of 25 mL with distilled water.[11]

  • Immerse an MR-PMM plate into the prepared sample or standard solution.

  • Allow the reaction to proceed for the optimal time (e.g., 30 minutes).[11]

  • Remove the plate from the solution and dry it with filter paper.[11]

  • Measure the absorbance of the plate directly using a solid-phase spectrophotometer at 525 nm.[11]

  • The calibration curve is established by plotting the absorbance (A₅₂₅) against the bromate concentration. The relationship may be inverse, as the indicator is decolorized (e.g., А₅₂₅ = 1.363 – 0.721с).[11]

  • Determine the bromate concentration in the sample from the calibration curve.

Solid_Phase_Method_Workflow cluster_prep Sample Preparation cluster_reaction Solid-Phase Reaction cluster_analysis Analysis Sample 20 mL Water Sample AddHCl Add 2 mL HCl Sample->AddHCl Dilute Dilute to 25 mL AddHCl->Dilute Immerse Immerse MR-PMM Plate Dilute->Immerse Incubate Incubate 30 min Immerse->Incubate RemoveDry Remove and Dry Plate Incubate->RemoveDry Measure Measure Plate Absorbance at 525 nm RemoveDry->Measure Result Determine Concentration Measure->Result

Caption: Workflow for the Solid-Phase Methyl Red method.

References

Application Notes and Protocols: Calcium Bromate in Redox-Initiated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the role and application of calcium bromate (B103136) as an oxidizing component in a redox initiator system for free-radical polymerization. Contrary to functioning as a standalone thermal or photoinitiator, calcium bromate serves as a source of bromate ions (BrO₃⁻), which, when paired with a reducing agent, generates free radicals for initiating the polymerization of various ethylenically unsaturated monomers at low to moderate temperatures. This system is particularly advantageous for aqueous dispersion polymerizations.

Introduction

Conventional polymerization techniques often rely on thermal initiators that require elevated temperatures, or photoinitiators that necessitate a light source. Redox initiation systems offer a compelling alternative, enabling polymerization at lower temperatures by utilizing a pair of chemical compounds: an oxidizing agent and a reducing agent.[1] The reaction between these two components generates free radicals that subsequently initiate polymerization.

This compound (Ca(BrO₃)₂) is an effective oxidizing agent in such systems. When dissolved in an aqueous medium, it provides bromate ions. These ions, in the presence of a suitable water-soluble reducing agent, such as a sulfoxy compound (e.g., sodium bisulfite, sodium thiosulfate), form a potent redox pair capable of initiating the polymerization of a wide range of vinyl monomers.[2] This method is particularly well-suited for emulsion and suspension polymerization techniques.

Principle of Operation: The Bromate-Sulfoxy Redox System

The initiation process hinges on the redox reaction between the bromate ion (from this compound) and a sulfoxy compound. This reaction generates free radicals that then react with monomer units to start the polymer chain growth.

A proposed mechanism for the generation of initiating radicals is outlined below. The sulfoxy compound, in this case, a bisulfite ion (HSO₃⁻), acts as the reducing agent, while the bromate ion (BrO₃⁻) is the oxidizing agent.

G cluster_reactants Reactants cluster_ions Dissociation in Aqueous Solution cluster_redox Redox Reaction cluster_radicals Generated Radicals cluster_initiation Polymerization Initiation CaBrO3 This compound Ca(BrO₃)₂ BrO3 Bromate Ion BrO₃⁻ CaBrO3->BrO3 dissolves to yield NaHSO3 Sodium Bisulfite NaHSO₃ HSO3 Bisulfite Ion HSO₃⁻ NaHSO3->HSO3 dissolves to yield Redox BrO₃⁻ + HSO₃⁻ BrO3->Redox HSO3->Redox SO3_rad Sulfite Radical Anion •SO₃⁻ Redox->SO3_rad generates OH_rad Hydroxyl Radical •OH Redox->OH_rad generates Monomer Monomer (M) SO3_rad->Monomer attacks OH_rad->Monomer attacks GrowingChain Growing Polymer Chain (M)n• Monomer->GrowingChain propagates

Caption: General experimental workflow for polymerization.

Safety and Handling

  • This compound: is a strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Monomers: Many monomers are flammable and toxic. Handle in a well-ventilated fume hood.

  • Redox Reactions: These reactions can be exothermic. Monitor the reaction temperature closely.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The use of this compound as part of a bromate-sulfoxy redox pair provides a versatile and efficient method for initiating free-radical polymerization at lower temperatures. This approach is particularly advantageous for aqueous-based polymerization systems and can be tailored to a variety of monomers to produce polymers with desirable properties. Careful control of reaction parameters is essential for achieving optimal results.

References

Application Notes and Protocols for the Catalytic Reduction of Bromate Ions in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic reduction of bromate (B103136) (BrO₃⁻), a potential human carcinogen, from water sources. This document is intended for professionals in research and development who are exploring efficient and sustainable water purification technologies.

Introduction

Ozonation, a common water treatment process, can lead to the formation of bromate, a disinfection byproduct with carcinogenic properties. The World Health Organization (WHO) has set a maximum permissible concentration for bromate in drinking water at 10 µg/L. Catalytic reduction has emerged as a promising technology to convert harmful bromate into benign bromide (Br⁻) ions. This process typically involves a heterogeneous catalyst and a reducing agent, most commonly hydrogen (H₂).

Palladium (Pd) based catalysts have been extensively studied and are recognized for their high efficiency in bromate reduction. Research efforts are also focused on developing more cost-effective and robust catalysts, including bimetallic formulations and novel support materials, to enhance catalytic activity and stability.

Catalyst Performance Data

The following tables summarize the performance of various catalysts in the reduction of bromate under different experimental conditions.

Table 1: Performance of Monometallic Catalysts

CatalystSupportReducing AgentInitial BrO₃⁻ Conc.Reaction Time (min)Conversion (%)Reference
1% PdElectrospun Carbon Fibers (CF1)H₂Not Specified30100[1]
1% PdElectrospun Carbon Fibers (CF2)H₂Not Specified120100[1]
PdAl₂O₃H₂Not SpecifiedNot SpecifiedHigh Activity[2]
RuO₂TiO₂H₂O (in acidic pH)Not SpecifiedNot SpecifiedEffective[3]
FeO coated with CarbonMagnetic NanoparticlesH₂Not Specified12076[4]
CFeO@CVD750Magnetic NanoparticlesH₂Not Specified12099[4][5][6]

Table 2: Performance of Bimetallic Catalysts

CatalystSupportReducing AgentInitial BrO₃⁻ Conc.Reaction Time (min)Conversion (%)Reference
Pd-CuZSM5H₂Not Specified10100[7]
Pd-AgCarbon Nanotubes (CNTs)H₂200 ppb120~80[8]
Pd-CuCarbon Nanotubes (CNTs)H₂200 ppb120~95[8]
Ru-CuCarbon Nanotubes (CNTs)ElectrocatalyticNot SpecifiedNot SpecifiedHigh Activity[9]
Pd₁-In₄Al₂O₃Electrocatalytic100 µg/L3096.4[10]
Pd-CuCeO₂H₂Not SpecifiedNot SpecifiedEffective[2]

Experimental Protocols

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation

This protocol describes a common method for preparing supported metal catalysts.

Materials:

  • Catalyst support (e.g., activated carbon, alumina, carbon nanotubes)

  • Metal precursor salt (e.g., H₂PdCl₄, Cu(NO₃)₂, etc.)

  • Deionized water

  • Drying oven

  • Furnace with controlled atmosphere capabilities (e.g., for H₂ reduction)

Procedure:

  • Support Pre-treatment: Dry the support material in an oven at a specified temperature (e.g., 120°C) for several hours to remove adsorbed water.

  • Precursor Solution Preparation: Dissolve a calculated amount of the metal precursor salt in a volume of deionized water equal to the pore volume of the support material.

  • Impregnation: Add the precursor solution to the dried support dropwise while continuously mixing to ensure even distribution.

  • Drying: Dry the impregnated support in an oven at a temperature sufficient to evaporate the solvent (e.g., 120°C) overnight.

  • Calcination (Optional): Calcine the dried catalyst in air or an inert atmosphere at a high temperature to decompose the precursor and form metal oxides.

  • Reduction: Reduce the calcined catalyst in a hydrogen atmosphere at a specific temperature to form the active metallic phase. For example, reduce in a H₂ flow at 200°C for 300 minutes.[11]

Protocol 2: Catalytic Reduction of Bromate in a Semi-Batch Reactor

This protocol outlines the procedure for evaluating catalyst performance in a laboratory-scale reactor.

Materials and Equipment:

  • Semi-batch reactor (glass or stainless steel)

  • Magnetic stirrer or mechanical agitator

  • Gas inlet for hydrogen

  • Sampling port

  • Temperature controller

  • Catalyst powder

  • Bromate stock solution

  • Deionized water

  • Analytical instrument for bromate analysis (e.g., Ion Chromatography)

Procedure:

  • Catalyst Loading: Add a specific amount of the prepared catalyst to the reactor.

  • Water Addition: Add a known volume of deionized water to the reactor.

  • Catalyst Pre-reduction: Purge the reactor with hydrogen gas and stir the suspension for a set period to ensure the catalyst is in its active reduced state.[8]

  • Reaction Initiation: Inject a known volume of the bromate stock solution into the reactor to achieve the desired initial concentration (e.g., 200 ppb).[8]

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25°C) and atmospheric pressure.[8] Collect samples at regular time intervals through the sampling port.

  • Sample Analysis: Immediately filter the collected samples to remove the catalyst particles. Analyze the filtrate for bromate concentration using an appropriate analytical method like ion chromatography.

  • Data Analysis: Plot the bromate concentration as a function of time to determine the reaction rate and catalyst activity.

Visualizations

Reaction Pathway for Catalytic Bromate Reduction

The catalytic reduction of bromate to bromide on a metal surface in the presence of hydrogen involves several steps, including the adsorption of reactants and the sequential reduction of the bromate ion.

Bromate_Reduction_Pathway BrO3_aq BrO₃⁻ (aq) Catalyst Catalyst Surface BrO3_aq->Catalyst Adsorption H2_gas H₂ (gas) H2_gas->Catalyst Dissociative Adsorption BrO3_ads BrO₃⁻ (ads) Catalyst->BrO3_ads H_ads 2H* (ads) Catalyst->H_ads Intermediate1 BrO₂⁻ (ads) BrO3_ads->Intermediate1 Reduction Step 1 H2O 3H₂O BrO3_ads->H2O H_ads->Intermediate1 Reduction Step 1 H_ads->H2O Intermediate2 BrO⁻ (ads) Intermediate1->Intermediate2 Reduction Step 2 Br_ads Br⁻ (ads) Intermediate2->Br_ads Reduction Step 3 Br_aq Br⁻ (aq) Br_ads->Br_aq Desorption

Caption: Proposed reaction pathway for the catalytic hydrogenation of bromate.

Experimental Workflow for Catalyst Evaluation

The following diagram illustrates the typical workflow for preparing, characterizing, and testing a catalyst for bromate reduction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalytic Activity Testing Prep_Method Synthesis Method (e.g., Impregnation) Drying Drying Prep_Method->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Characterization Physicochemical Characterization (XRD, TEM, etc.) Reduction->Characterization Reaction Catalytic Reduction in Reactor Characterization->Reaction Analysis Bromate Analysis (IC) Reaction->Analysis Data Data Analysis (Kinetics, Conversion) Analysis->Data

Caption: General workflow for catalyst synthesis, characterization, and testing.

Logical Relationship of Factors Affecting Catalytic Activity

Several factors can influence the efficiency of the catalytic reduction of bromate. This diagram shows the interplay between these key parameters.

Factors_Affecting_Activity cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions center_node Catalytic Activity Metal_Type Active Metal (e.g., Pd, Ru) Metal_Type->center_node Bimetallic Bimetallic Effects (Synergy) Bimetallic->center_node Support_Material Support Material (e.g., Carbon, Al₂O₃) Support_Material->center_node Particle_Size Particle Size Particle_Size->center_node pH pH pH->center_node Temperature Temperature Temperature->center_node Reducing_Agent Reducing Agent (H₂, NaBH₄) Reducing_Agent->center_node Anions Co-existing Anions (e.g., SO₄²⁻, Cl⁻) Anions->center_node

Caption: Key factors influencing the catalytic reduction of bromate.

References

preparing standard solutions of calcium bromate for titration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-CB-001

Title: Preparation and Use of Standard Calcium Bromate (B103136) Solutions for Redox Titration

Abstract

This application note provides a comprehensive protocol for the preparation of a primary standard solution of calcium bromate and its application in redox titrations. This compound serves as a powerful oxidizing agent, suitable for the standardization of reducible analytes.[1] The protocol details the accurate preparation of a this compound solution and its use in the iodometric titration of sodium thiosulfate (B1220275). This method is crucial for researchers, scientists, and professionals in drug development requiring precise quantification of reducing agents.

Introduction

This compound, Ca(BrO₃)₂, is a strong oxidizing agent that can be used as a titrant in various analytical procedures.[1] In an acidic medium, bromate ions react with an excess of bromide ions to generate a stoichiometric amount of bromine (Br₂). This in-situ generated bromine can then be used to oxidize an analyte. A common application is in iodometric titrations, where the generated bromine reacts with iodide ions (I⁻) to liberate iodine (I₂). The liberated iodine is then titrated with a standard solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint.

The key reactions in an acidic solution with potassium iodide are:

  • Reaction 1: BrO₃⁻(aq) + 5Br⁻(aq) + 6H⁺(aq) → 3Br₂(aq) + 3H₂O(l)[1]

  • Reaction 2: 3Br₂(aq) + 6I⁻(aq) → 6Br⁻(aq) + 3I₂(aq)

  • Titration Reaction: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

This document provides detailed protocols for preparing a stable, primary standard solution of this compound and for performing the subsequent titration.

Safety Precautions

This compound is a strong oxidizer and can cause irritation.[2][3] Adherence to safety guidelines is mandatory.

  • Hazard Identification: May intensify fire; oxidizer. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2]

  • Handling: Handle in a well-ventilated area or fume hood. Avoid formation of dust. Keep away from combustible materials.[2]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2] If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air.[2]

Experimental Protocols

Protocol 1: Preparation of a 0.02 M Standard this compound Solution

This protocol describes the preparation of a 250.00 mL standard solution using high-purity this compound monohydrate, Ca(BrO₃)₂·H₂O, as a primary standard.

Materials and Apparatus:

  • This compound Monohydrate, Ca(BrO₃)₂·H₂O (ACS Reagent Grade)

  • Deionized water

  • 250 mL Beaker

  • Analytical balance (± 0.0001 g)

  • Weighing boat

  • Glass stirring rod

  • Powder funnel

  • 250.00 mL Class A volumetric flask

  • Wash bottle with deionized water

Methodology:

  • Calculate the required mass: Determine the mass of Ca(BrO₃)₂·H₂O needed to prepare 250.00 mL of a 0.02 M solution.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

  • Weigh the primary standard: Accurately weigh the calculated amount of Ca(BrO₃)₂·H₂O in a clean, dry weighing boat using an analytical balance.[4]

  • Dissolve the solid: Transfer the weighed solid into a 250 mL beaker. Add approximately 100 mL of deionized water and stir with a glass rod until the solid is completely dissolved.[5]

  • Transfer to volumetric flask: Carefully transfer the solution into a 250.00 mL volumetric flask using a powder funnel.[4]

  • Rinse and transfer: Rinse the beaker, stirring rod, and funnel with small portions of deionized water, transferring all rinsings into the volumetric flask to ensure quantitative transfer.[5]

  • Dilute to volume: Add deionized water to the flask until the bottom of the meniscus is level with the calibration mark.[5]

  • Homogenize the solution: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.[4]

Protocol 2: Titration of Sodium Thiosulfate with Standard this compound

This protocol details the use of the prepared this compound standard solution to determine the concentration of an unknown sodium thiosulfate solution.

Materials and Apparatus:

  • 0.02 M Standard this compound Solution (from Protocol 4.1)

  • Sodium Thiosulfate (Na₂S₂O₃) solution of unknown concentration

  • Potassium Iodide (KI), solid

  • Hydrochloric Acid (HCl), 3 M

  • Starch indicator solution (1%)

  • 50 mL Burette

  • 250 mL Conical (Erlenmeyer) flasks (x3)

  • 10 mL and 25 mL Pipettes

  • Magnetic stirrer and stir bar

  • White tile

Methodology:

  • Prepare the burette: Rinse a 50 mL burette with deionized water, followed by two small rinses with the unknown sodium thiosulfate solution. Fill the burette with the Na₂S₂O₃ solution and record the initial volume to two decimal places.[5]

  • Prepare the analyte flask: Into a 250 mL conical flask, pipette 25.00 mL of the standard 0.02 M this compound solution.

  • Initiate the reaction: To the conical flask, add approximately 2 g of solid potassium iodide (KI) and 10 mL of 3 M hydrochloric acid (HCl). The solution will turn a dark reddish-brown due to the liberation of iodine (I₂).

  • Perform the titration: Place the flask on a white tile under the burette. Titrate the liberated iodine with the sodium thiosulfate solution from the burette. Swirl the flask continuously. The reddish-brown color will fade to a pale yellow.[4]

  • Add the indicator: When the solution reaches a straw-yellow color, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

  • Reach the endpoint: Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.[4]

  • Record the final volume: Record the final burette reading to two decimal places. The difference between the final and initial readings is the titre volume.

  • Repeat for concordance: Repeat the titration (steps 2-7) at least two more times. Titres should be concordant (within 0.10 mL of each other).[4]

  • Calculate the concentration: Use the average of the concordant titres to calculate the molarity of the sodium thiosulfate solution.

Data Presentation

The following tables summarize the quantitative data for the preparation of the standard solution and the subsequent titration.

Table 1: Preparation of 0.02 M Standard this compound Solution

ParameterValue
Formula of Primary StandardCa(BrO₃)₂·H₂O
Molar Mass ( g/mol )313.90
Target Molarity (mol/L)0.0200
Final Volume (mL)250.00
Calculated Mass Required (g)1.5695
Actual Mass Weighed (g)1.5701
Actual Molarity (mol/L)0.02001

Table 2: Titration Data for Standardization of Sodium Thiosulfate

Titration RunInitial Burette Reading (mL)Final Burette Reading (mL)Titre Volume (mL)
1 (Rough)0.1024.9024.80
20.2525.0024.75
30.3025.0724.77
Average Concordant Titre (mL) 24.76

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_prep Protocol 1: Standard Solution Preparation A Calculate Mass of Ca(BrO₃)₂·H₂O B Weigh Solid Accurately A->B C Dissolve in Beaker with Deionized Water B->C D Transfer Solution to 250.00 mL Volumetric Flask C->D E Rinse & Add Rinsings to Flask D->E F Dilute to Calibration Mark E->F G Stopper and Homogenize F->G

Caption: Workflow for preparing a standard this compound solution.

G cluster_titration Protocol 2: Titration Process A Prepare Burette with Na₂S₂O₃ Solution D Titrate until Pale Yellow A->D B Pipette 25.00 mL Ca(BrO₃)₂ Standard into Flask C Add KI and HCl to Flask (Liberates I₂) B->C C->D E Add Starch Indicator (Turns Blue) D->E F Titrate to Colorless Endpoint E->F G Record Titre Volume F->G H Repeat for Concordance G->H

Caption: Workflow for the iodometric titration of sodium thiosulfate.

References

Material Safety Data Sheet: Calcium Bromate - Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety information, handling protocols, and emergency procedures for calcium bromate (B103136) (Ca(BrO₃)₂). The following sections are designed to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

Calcium bromate is an inorganic salt that exists as a white crystalline solid.[1] It is a strong oxidizing agent. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula Ca(BrO₃)₂[1]
Molar Mass 295.88 g/mol [2]
Appearance White monoclinic crystals[1]
Density 3.33 g/cm³[1]
Melting Point 180 °C (decomposes)[1]
Solubility in Water 230 g/100 mL (20 °C)[1]
CAS Number 10102-75-7[1]

Toxicological Data

Hazard ClassificationDescriptionGHS Pictograms
Oxidizing Solids Category 2: May intensify fire; oxidizer.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2A: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2]

Experimental Protocols

Safe Handling Protocol

Adherence to the following protocol is mandatory when working with this compound to minimize exposure and ensure laboratory safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]
  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[3]
  • Body Protection: Wear a flame-retardant laboratory coat.[3]
  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[3]

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[3]
  • Weigh and transfer the material in a fume hood.
  • Keep away from heat, sparks, and open flames.[3]
  • Avoid contact with skin, eyes, and clothing.[5]
  • Do not ingest or inhale.[5]
  • Wash hands thoroughly after handling.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[5]
  • Keep the container tightly closed.
  • Store away from combustible materials, reducing agents, and incompatible substances such as acids and metals.[5]

Spill Response Protocol

In the event of a this compound spill, follow these procedures to ensure a safe and effective cleanup.

1. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.
  • If the spill is large or if you are not trained to handle it, contact the designated emergency response team.
  • Remove all sources of ignition.[3]

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as outlined in the Safe Handling Protocol before attempting to clean the spill.

3. Spill Cleanup:

  • For small spills, carefully sweep up the solid material, avoiding dust generation.
  • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[3]
  • Clean the spill area with a damp cloth. Avoid excessive water, as it may spread contamination.
  • For large spills, contain the spill and absorb with an inert material (e.g., sand, vermiculite).

Disposal Protocol

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure to this compound.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the emergency procedures.

FirstAid_Inhalation start Inhalation Exposure Occurs move_to_fresh_air Move victim to fresh air start->move_to_fresh_air check_breathing Is breathing difficult? move_to_fresh_air->check_breathing provide_oxygen Provide oxygen check_breathing->provide_oxygen Yes not_breathing Is victim not breathing? check_breathing->not_breathing No provide_oxygen->not_breathing artificial_respiration Give artificial respiration not_breathing->artificial_respiration Yes seek_medical_attention Seek immediate medical attention not_breathing->seek_medical_attention No artificial_respiration->seek_medical_attention

Caption: First aid protocol for inhalation exposure to this compound.

FirstAid_Skin_Contact start Skin Contact Occurs flush_skin Immediately flush skin with water for at least 15 minutes start->flush_skin remove_clothing Remove contaminated clothing and shoes flush_skin->remove_clothing check_irritation Does irritation persist? remove_clothing->check_irritation seek_medical_attention Seek medical attention check_irritation->seek_medical_attention Yes continue_monitoring Continue monitoring check_irritation->continue_monitoring No

Caption: First aid protocol for skin contact with this compound.

FirstAid_Eye_Contact start Eye Contact Occurs flush_eyes Immediately flush eyes with water for at least 15 minutes start->flush_eyes lift_eyelids Lift upper and lower eyelids occasionally flush_eyes->lift_eyelids remove_contacts Remove contact lenses if present and easy to do lift_eyelids->remove_contacts seek_medical_attention Seek immediate medical attention remove_contacts->seek_medical_attention

Caption: First aid protocol for eye contact with this compound.

FirstAid_Ingestion start Ingestion Occurs do_not_induce_vomiting Do NOT induce vomiting start->do_not_induce_vomiting check_consciousness Is victim conscious and alert? do_not_induce_vomiting->check_consciousness rinse_mouth Rinse mouth with water check_consciousness->rinse_mouth Yes never_give_anything_by_mouth Never give anything by mouth to an unconscious person check_consciousness->never_give_anything_by_mouth No seek_medical_attention Seek immediate medical attention rinse_mouth->seek_medical_attention never_give_anything_by_mouth->seek_medical_attention

References

Application Note: Trace-Level Bromate Analysis in Drinking Water by Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromate (B103136) (BrO₃⁻) is a disinfection byproduct formed during the ozonation of drinking water containing bromide ions.[1] Due to its potential carcinogenic effects in humans, regulatory bodies worldwide have set stringent maximum contaminant levels (MCLs) for bromate in drinking water.[1][2] The U.S. Environmental Protection Agency (EPA) has established an MCL of 10 µg/L for bromate.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring bromate at trace levels to ensure public health and regulatory compliance.

This application note details a robust and sensitive method for the determination of trace-level bromate in drinking water using Ion Chromatography (IC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), based on EPA Method 321.8.[1][3][4] This hyphenated technique offers excellent selectivity through chromatographic separation and exceptional sensitivity and specificity through mass spectrometric detection.[2][5]

Principle of the Method

The IC-ICP-MS technique combines the separation power of ion chromatography with the sensitive, element-specific detection of inductively coupled plasma-mass spectrometry.[3][6] A water sample is injected into an IC system where an anion exchange column separates bromate from other anions and potential interferences.[3][7] The eluent from the IC column is then introduced into the ICP-MS. In the high-temperature argon plasma, the sample is desolvated, atomized, and ionized.[3] The resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z). For bromate analysis, the isotopes of bromine, primarily ⁷⁹Br and ⁸¹Br, are monitored.[1][3] The signal intensity is proportional to the concentration of bromate in the sample.

Interferences

Several types of interferences can affect the accuracy of ICP-MS analysis and must be addressed:

  • Isobaric Interferences: These occur when isotopes of different elements have the same nominal mass. For bromine, there are no significant direct isobaric interferences.

  • Polyatomic (or Molecular) Ion Interferences: These are caused by ions formed from the plasma gas, sample matrix, or reagents that have the same nominal mass as the target analyte.[8] For bromine, potential polyatomic interferences include ⁴⁰Ar³⁹K⁺ on ⁷⁹Br and ⁴⁰Ar⁴¹K⁺ on ⁸¹Br. The most significant inherent polyatomic interferences in conventional ICP-MS are ⁴⁰Ar³⁸ArH⁺ and ⁴⁰Ar⁴⁰ArH⁺, with the latter contributing to the background signal on mass 81.[3] Modern ICP-MS instruments often employ collision/reaction cells (CCT/CRC) with gases like helium (He) and kinetic energy discrimination (KED) to effectively remove these interferences.[1]

  • Chromatographic Interferences: Co-elution of other bromine-containing compounds or high concentrations of matrix anions can interfere with the bromate peak.[3] The chromatographic conditions are optimized to separate bromate from common anions like chloride and sulfate, as well as other brominated species.[3][6]

  • Physical Interferences: These are associated with the sample transport and ionization processes and can be caused by high levels of dissolved solids in the sample.[3] These effects are minimized by the chromatographic separation which removes most of the sample matrix.[7]

Experimental Protocols

1. Reagents and Standards

  • Reagent Water: Deionized water with a resistivity of ≥18 MΩ·cm.

  • Acids: Ultra-high purity grade nitric acid (HNO₃) and any other required acids should be used to minimize bromide background.[3]

  • Bromate Stock Standard (1000 mg/L): Procure a certified standard or prepare by dissolving 1.306 g of potassium bromate (KBrO₃) in 1 L of reagent water.

  • Working Standards: Prepare a series of calibration standards by diluting the stock standard in reagent water. The pH of the standards should be adjusted to 10 with a suitable base, such as sodium hydroxide (B78521).[3][7]

  • IC Eluent: The mobile phase for ion chromatography. An example is a solution of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) or potassium hydroxide (KOH) prepared in reagent water.[1][2]

2. Sample Preparation

  • For most drinking water samples, direct analysis is possible without extensive pretreatment.[2]

  • Immediately before analysis, test the pH of the water sample and adjust to pH 10 if necessary.[7]

  • In some cases, a preparatory cartridge may be used to remove interfering trisubstituted haloacetic acids.[3][7]

  • Filter samples through a 0.45 µm filter if particulates are present.

3. Instrumentation and Conditions

  • Ion Chromatograph (IC): Equipped with an anion exchange column suitable for separating bromate from other anions.

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS): A modern instrument equipped with a collision/reaction cell is recommended to mitigate polyatomic interferences.[1]

Table 1: Example IC-ICP-MS Operating Conditions

ParameterSetting
Ion Chromatography
Anion Exchange Columne.g., Thermo Scientific™ Dionex™ IonPac™ AS9-HC
Eluente.g., 10 mM KOH
Flow Rate1.0 mL/min
Injection Volume100 µL
ICP-MS
RF Power1550 W
Nebulizer Gas Flow~1.0 L/min
Plasma Gas Flow~14 L/min
Auxiliary Gas Flow~0.8 L/min
Collision/Reaction GasHelium (He) with Kinetic Energy Discrimination (KED)
Monitored Isotopes (m/z)⁷⁹Br (for quantification), ⁸¹Br (for ratio confirmation)

4. Calibration and Quantification

  • Perform a multi-point calibration using the prepared working standards.

  • The calibration curve is generated by plotting the peak area of the ⁷⁹Br signal against the bromate concentration.

  • Quantify bromate concentrations in samples by comparing their peak areas to the calibration curve.

5. Quality Control

  • Calibration Blank: Analyze a reagent water sample adjusted to pH 10 with each analytical batch.[3]

  • Continuing Calibration Verification (CCV): Analyze a mid-range standard periodically to verify the stability of the calibration.

  • Laboratory Fortified Blank (LFB): Analyze a reagent water sample spiked with a known concentration of bromate.

  • Laboratory Fortified Matrix (LFM): Spike at least 10% of the routine samples with a known amount of bromate to assess matrix effects and recovery.[3]

Data Presentation

Table 2: Summary of Quantitative Performance Data

ParameterTypical ValueReference
Method Detection Limit (MDL)50–65 ng/L (0.05-0.065 µg/L)[2]
0.23 µg/L[6]
Limit of Quantification (LOQ)0.2 µg/L[5]
Applicable Concentration Range10 - 50 µg/L suggested[7]
Recovery in Drinking Water Matrices95% - 109%[6]
Precision (Relative Standard Deviation)1.2% - 3.5% (n=6)[6]
5% at 500 ng/L[2]
Analysis Time per Sample8 - 15 minutes[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis IC-ICP-MS Analysis cluster_detection Detection & Data Processing Sample Drinking Water Sample pH_Adjust Adjust to pH 10 Sample->pH_Adjust Filter Filter (0.45 µm) if necessary pH_Adjust->Filter IC_Inject Inject into IC System Filter->IC_Inject Anion_Sep Anion Exchange Separation IC_Inject->Anion_Sep Elution Elute to ICP-MS Anion_Sep->Elution Plasma Nebulization, Atomization & Ionization Elution->Plasma MS_Detect Mass Spectrometry (m/z 79, 81) Plasma->MS_Detect Data_Acq Data Acquisition (Chromatogram) MS_Detect->Data_Acq Quant Quantification via Calibration Curve Data_Acq->Quant Report Final Report Quant->Report

Caption: Experimental workflow for bromate analysis in drinking water by IC-ICP-MS.

logical_relationship Bromate Bromate (BrO₃⁻) in Sample IC Ion Chromatography Bromate->IC Separation Separation from Matrix Anions (Cl⁻, SO₄²⁻, etc.) IC->Separation achieves ICPMS ICP-MS Separation->ICPMS introduces separated bromate into Detection Specific Detection of ⁷⁹Br and ⁸¹Br ICPMS->Detection enables Interferences Polyatomic Interferences (e.g., ⁴⁰Ar³⁹K⁺) Interferences->ICPMS challenges CRC Collision/Reaction Cell (He-KED) CRC->Interferences mitigates Quantification Accurate Quantification Detection->Quantification leads to

Caption: Logical relationship of key components in the IC-ICP-MS method for bromate analysis.

References

Troubleshooting & Optimization

minimizing byproduct formation in calcium bromate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of calcium bromate (B103136).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing calcium bromate?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Reaction of Calcium Hydroxide (B78521) with Sodium Bromate: A metathesis reaction where the lower solubility of this compound allows for its precipitation.[1]

  • Electrolysis of Calcium Bromide Solutions: An electrochemical process where bromide ions are oxidized to bromate ions at the anode.[1][2]

  • Reaction of Calcium Sulfate with Barium Bromate: Another double displacement reaction resulting in the formation of this compound.[1]

  • Reaction of Bromine with Calcium Hydroxide: This method involves the disproportionation of bromine in an alkaline solution, which can form calcium hypobromite (B1234621) as an intermediate that is then converted to this compound and calcium bromide upon heating.

A more recent and eco-friendly method involves electrodialysis metathesis to directly convert bromine-rich fluids into calcium bromide and this compound.[2][3]

Q2: What are the primary byproducts to be concerned about during this compound synthesis?

A2: The primary byproducts of concern are calcium bromide (CaBr₂) and calcium hypobromite (Ca(BrO)₂) . Calcium bromide is often formed from the reduction of bromate or the disproportionation of intermediates.[1][2] Calcium hypobromite is an unstable intermediate that can form when bromine is reacted with an alkali like calcium hydroxide.[4] This intermediate can then disproportionate into this compound and calcium bromide, especially with heating.[4]

Q3: How does temperature affect the formation of byproducts?

A3: Temperature plays a critical role in byproduct formation. For instance, in the synthesis involving the reaction of bromine with calcium hydroxide, the intermediate calcium hypobromite is relatively stable at lower temperatures (around 0°C). However, at higher temperatures (e.g., above 20°C), it rapidly disproportionates into this compound and calcium bromide.[4] Therefore, controlling the temperature is crucial for maximizing the yield of the desired product and minimizing the formation of bromide. Above 180°C, this compound itself will decompose into calcium bromide and oxygen.[1]

Q4: What is the role of pH in minimizing byproduct formation?

A4: The pH of the reaction mixture is a key parameter to control. In processes like ozonation for water treatment, which shares chemical principles with bromate synthesis, maintaining a pH below 6 has been shown to suppress the formation of hypobromite ions (OBr⁻), thereby reducing the subsequent formation of bromate.[2] In syntheses involving reducing agents to prevent bromate formation when producing bromides, maintaining a pH below 7.0 is crucial.[5] For the synthesis of this compound, controlling the pH can help to direct the reaction towards the desired product and prevent the formation of unwanted side products.

Q5: What analytical methods are recommended for quantifying this compound and its byproducts?

A5: Several analytical techniques can be used to determine the purity of the synthesized this compound and quantify byproducts like bromide. These include:

  • Ion Chromatography (IC): This is a highly sensitive and widely used method for separating and quantifying anions like bromate and bromide. Different detectors, such as conductivity detectors, inductively coupled plasma mass spectrometry (ICP-MS), or post-column derivatization with UV detection, can be used for enhanced sensitivity and specificity.[6][7][8][9]

  • Spectrophotometry: This method is simpler and faster than IC and is based on the formation of a colored complex with bromide or bromate ions.[9]

  • Voltammetric Methods: These electrochemical techniques offer high accuracy for measuring bromide concentrations over a wide range.[9]

Troubleshooting Guide

Issue 1: The yield of this compound is low, and a significant amount of white precipitate, identified as calcium bromide, is present.

  • Potential Cause: This issue often arises from the disproportionation of the calcium hypobromite intermediate, especially if the reaction temperature was not well-controlled.[4] Another possibility is the decomposition of this compound if the temperature exceeded 180°C during drying.[1]

  • Recommended Solution:

    • Temperature Control: If using the method involving bromine and calcium hydroxide, ensure the initial reaction is carried out at a low temperature (e.g., 0-5°C) to form the hypobromite intermediate, followed by controlled heating to facilitate the disproportionation to bromate.

    • pH Adjustment: Carefully control the pH of the solution. An alkaline environment is necessary for the initial reaction, but subsequent adjustments may be needed to optimize the conversion to bromate.

    • Drying Conditions: Dry the final product at a temperature well below 180°C to prevent thermal decomposition.

Issue 2: The reaction mixture turns a reddish-brown color that persists, indicating unreacted bromine.

  • Potential Cause: This suggests an incomplete reaction, which could be due to insufficient addition of the calcium source (e.g., calcium hydroxide) or non-optimal reaction conditions.

  • Recommended Solution:

    • Stoichiometry Check: Ensure the molar ratio of reactants is correct. A slight excess of the calcium base may be necessary to ensure all the bromine reacts.

    • Reaction Time and Mixing: Increase the reaction time and ensure vigorous stirring to improve the contact between the reactants.

    • Quenching Excess Bromine: If a small amount of bromine remains at the end of the reaction, it can be quenched by adding a reducing agent like sodium thiosulfate.[10]

Issue 3: The final product shows the presence of calcium hypobromite.

  • Potential Cause: The conversion of the hypobromite intermediate to bromate and bromide was incomplete. This can happen if the heating step was too short or at too low a temperature.[4]

  • Recommended Solution:

    • Controlled Heating: After the initial formation of calcium hypobromite at low temperature, heat the reaction mixture to facilitate the disproportionation reaction. The temperature should be carefully controlled to avoid the decomposition of the desired this compound product.

    • Monitoring the Reaction: Use analytical techniques like titration or ion chromatography to monitor the disappearance of hypobromite and the formation of bromate to determine the optimal reaction time.

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in the Disproportionation of Calcium Hypobromite

Reaction Temperature (°C)This compound Yield (%)Calcium Bromide Byproduct (%)
205545
407030
608515
808020

Note: Data are illustrative and based on the general chemical principle that the rate of disproportionation increases with temperature. Optimal yields are typically achieved before significant decomposition of the product occurs.

Table 2: Influence of pH on Bromate Formation in an Aqueous Bromide Solution

pHRelative Bromate Formation Rate
5Low
7Moderate
9High

Note: This data is based on principles from water treatment studies where lower pH disfavors the formation of hypobromite, a precursor to bromate.[2][11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Disproportionation of Bromine

Objective: To synthesize this compound monohydrate by the reaction of elemental bromine with a calcium hydroxide suspension.

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Elemental Bromine (Br₂)

  • Deionized water

  • Ice bath

  • Heating mantle with stirrer

  • Reaction vessel (three-necked flask)

  • Dropping funnel

Procedure:

  • Prepare a suspension of calcium hydroxide in deionized water in the reaction vessel.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add elemental bromine to the cooled suspension via a dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition. The reaction is exothermic.

  • After the bromine addition is complete, continue stirring at low temperature for one hour to ensure the formation of the calcium hypobromite intermediate.

  • Remove the ice bath and slowly heat the reaction mixture to 60-70°C with continuous stirring.

  • Maintain this temperature and monitor the reaction until the hypobromite is converted to bromate and bromide. This can be checked by spot tests or TLC.

  • Once the reaction is complete, filter the hot solution to remove any unreacted calcium hydroxide.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to crystallize the this compound monohydrate.

  • Collect the crystals by filtration and wash with a small amount of cold deionized water.

  • Dry the crystals in an oven at a temperature below 150°C to avoid decomposition.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound containing calcium bromide as a major impurity.

Materials:

  • Crude this compound

  • Deionized water

  • Heating mantle with stirrer

  • Beakers

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water. This compound is more soluble in hot water than in cold water.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. The this compound will start to crystallize out of the solution, while the more soluble calcium bromide will tend to remain in the solution.

  • To maximize the yield of pure crystals, cool the solution further in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing the bromide impurity.

  • Dry the purified this compound crystals in an oven at a temperature below 150°C.

  • The purity of the recrystallized product can be verified using ion chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Prepare Ca(OH)₂ Suspension cool Cool to 0-5°C start->cool add_br2 Add Bromine Dropwise cool->add_br2 stir_cold Stir at Low Temperature (1 hr) add_br2->stir_cold heat Heat to 60-70°C stir_cold->heat stir_hot Stir until Reaction is Complete heat->stir_hot filter_hot Hot Filtration stir_hot->filter_hot Transfer Mixture cool_crystallize Cool to Crystallize filter_hot->cool_crystallize filter_crystals Collect Crystals by Filtration cool_crystallize->filter_crystals wash Wash with Cold Water filter_crystals->wash dry Dry Product (<150°C) wash->dry end end dry->end Final Product: Ca(BrO₃)₂·H₂O

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_br2 Solutions for Unreacted Bromine cluster_solutions_hypobromite Solutions for Hypobromite Presence issue Observed Issue? low_yield Low Yield / High CaBr₂ issue->low_yield Yes unreacted_br2 Persistent Red-Brown Color issue->unreacted_br2 No, but... temp_control Check Temperature Control low_yield->temp_control ph_adjust Verify pH low_yield->ph_adjust drying_cond Check Drying Temperature low_yield->drying_cond hypobromite_present Hypobromite in Final Product unreacted_br2->hypobromite_present No, but... stoichiometry Check Reactant Ratios unreacted_br2->stoichiometry reaction_time Increase Reaction Time/Mixing unreacted_br2->reaction_time quench Quench with Thiosulfate unreacted_br2->quench heating Ensure Complete Heating Step hypobromite_present->heating monitoring Monitor Reaction Progress hypobromite_present->monitoring

Caption: Troubleshooting decision tree for this compound synthesis.

References

stability of calcium bromate solutions at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of calcium bromate (B103136) solutions at different temperatures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in a stored solution 1. Temperature Fluctuation: The solubility of calcium bromate is temperature-dependent. A decrease in temperature may cause the salt to crystallize out of a saturated or near-saturated solution. 2. Solvent Evaporation: Improperly sealed storage containers can lead to solvent evaporation, increasing the concentration beyond the solubility limit. 3. Contamination: Introduction of impurities could lead to the formation of insoluble compounds.1. Gently warm the solution while stirring to redissolve the precipitate. If it redissolves, consider storing the solution at a more stable, slightly warmer temperature. 2. Ensure storage containers are tightly sealed. Parafilm can be used for extra security. 3. Prepare a fresh solution using high-purity water and clean glassware.
Discoloration of the solution (e.g., yellowish tint) Decomposition: The presence of reducing agents or exposure to certain contaminants can lead to the reduction of bromate (BrO₃⁻) to bromine (Br₂), which has a yellowish-brown color in solution.Discard the solution. The presence of bromine indicates that the concentration of this compound is no longer accurate. Prepare a fresh solution and ensure no contact with reducing agents.
Inconsistent experimental results Degradation of the solution: The concentration of the this compound solution may have changed over time due to gradual decomposition, affecting reaction stoichiometry.1. Verify Concentration: Use a standardized analytical method to determine the current concentration of the bromate solution (see Experimental Protocols). 2. Prepare Fresh Solutions: For sensitive applications, it is best practice to use freshly prepared this compound solutions. 3. Review Storage Conditions: Ensure the solution is stored according to the recommended guidelines (see FAQs).
Unexpected pH shift in the solution Hydrolysis or Decomposition: While this compound is a salt of a strong acid (bromic acid) and a strong base (calcium hydroxide), impurities or decomposition products could alter the pH.Measure the pH of the solution. If it has deviated significantly from neutral, it may indicate degradation. It is advisable to prepare a fresh solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of solid this compound?

A1: The primary factor is temperature. Solid this compound monohydrate (Ca(BrO₃)₂·H₂O) begins to lose its water of hydration at temperatures around 130-150°C.[1][2][3] The anhydrous salt then decomposes at higher temperatures, typically above 180°C, to form calcium bromide (CaBr₂) and oxygen (O₂).[1][4][5][6] Some studies indicate this decomposition occurs in the range of 270-300°C.[1][2][3]

Q2: How does temperature affect the stability of aqueous this compound solutions?

A2: While specific kinetic data for the decomposition of this compound solutions at various temperatures is not extensively documented, general chemical principles suggest that higher temperatures will accelerate the rate of any potential decomposition reactions. For optimal stability, it is recommended to store solutions at cool to room temperature.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, aqueous solutions of this compound should be stored in a cool, dark place in a tightly sealed, inert container (e.g., borosilicate glass).[7] Exposure to light, especially UV light, should be avoided as it can induce photochemical decomposition.[8][9]

Q4: Does the pH of the solution impact the stability of this compound?

A4: The stability of bromate ions can be influenced by pH. In the context of bromate formation during water treatment, lower pH conditions generally lead to greater stability of ozone and less formation of hydroxyl radicals, which can participate in side reactions.[10][11] While the decomposition of a prepared this compound solution is a different process, maintaining a neutral to slightly acidic pH may help prevent side reactions. Extreme pH values should be avoided unless required for a specific application.

Q5: Are there any known incompatibilities for this compound solutions?

A5: Yes, as an oxidizing agent, this compound and its solutions are incompatible with strong reducing agents, strong acids, and combustible materials.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Data Presentation

Table 1: Thermal Decomposition of Solid this compound Monohydrate

Temperature Range (°C) Event Products Reference
130 - 150Dehydration (loss of water of hydration)Anhydrous this compound (Ca(BrO₃)₂) + Water (H₂O)[1][2][3]
> 180 (specifically 270 - 300)Decomposition of anhydrous saltCalcium Bromide (CaBr₂) + Oxygen (O₂)[1][2][3][4][5][6]

Table 2: Solubility of this compound in Water

Temperature (°C) Solubility ( g/100 mL) Reference
20~230[5]

Note: The solubility of this compound increases with temperature. The solubility curve is relatively flat at lower temperatures (-20 to 10°C) and rises more steeply at higher temperatures.[2]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol outlines the preparation of a 0.1 M this compound solution.

Materials:

  • This compound monohydrate (Ca(BrO₃)₂·H₂O)

  • High-purity deionized water

  • Volumetric flask (appropriate size)

  • Analytical balance

  • Weighing paper/boat

  • Spatula

  • Funnel

Procedure:

  • Calculate the required mass of this compound monohydrate (Molar Mass: 313.89 g/mol ) for the desired volume and concentration. For 1 L of a 0.1 M solution, 31.389 g is needed.

  • Accurately weigh the calculated mass of this compound monohydrate using an analytical balance.

  • Carefully transfer the weighed solid into the volumetric flask using a funnel.

  • Add a portion of deionized water to the flask (approximately half the final volume).

  • Swirl the flask gently to dissolve the solid completely. A magnetic stirrer can be used for larger volumes.

  • Once the solid is fully dissolved, add deionized water to the calibration mark on the neck of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the chemical name, concentration, preparation date, and your initials.

Protocol 2: Monitoring the Stability of a this compound Solution via Ion Chromatography

This protocol provides a general method for determining the concentration of bromate in a solution over time to assess its stability under different storage conditions (e.g., refrigerated, room temperature, elevated temperature, light/dark).

Principle: Ion chromatography (IC) is a common and sensitive method for the determination of bromate. The method involves separating the bromate anion from other ions on an anion-exchange column followed by detection. For trace levels, post-column derivatization with subsequent UV/Vis detection is often employed to enhance sensitivity.[2][6][12][13]

Materials and Equipment:

  • Ion chromatograph system equipped with:

    • Anion-exchange column suitable for bromate analysis (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19 or AS23)[6]

    • Suppressed conductivity detector or a UV/Vis detector

    • Autosampler

  • Eluent (e.g., potassium hydroxide (B78521) or sodium carbonate/bicarbonate solution)

  • Post-column reagent if using UV/Vis detection (e.g., acidified potassium iodide solution which reacts with bromate to form triiodide, detectable at 352 nm)[2][13]

  • This compound solution to be tested

  • Certified bromate standard for calibration

  • High-purity deionized water for dilutions

Procedure:

  • Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions and the specific analytical method for bromate determination (e.g., U.S. EPA Method 317.0, 326.0, or ISO 11206).[2][6][13]

  • Calibration: Prepare a series of calibration standards by diluting the certified bromate standard. Run the standards to generate a calibration curve.

  • Sample Preparation: At specified time intervals (e.g., day 0, day 7, day 14, etc.), take an aliquot of the stored this compound solution. Dilute the aliquot accurately with deionized water to fall within the concentration range of the calibration curve.

  • Analysis: Inject the diluted sample into the ion chromatograph.

  • Data Acquisition and Processing: Record the chromatogram and determine the peak area corresponding to the bromate anion.

  • Concentration Calculation: Calculate the concentration of bromate in the original stored solution using the calibration curve and accounting for the dilution factor.

  • Stability Assessment: Plot the concentration of bromate as a function of time for each storage condition. A decrease in concentration over time indicates degradation of the solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_result Outcome prep Prepare this compound Solution storage Store Aliquots under Different Conditions prep->storage cond1 Refrigerated (4°C), Dark cond2 Room Temp (25°C), Dark cond3 Room Temp (25°C), Light cond4 Elevated Temp (40°C), Dark sampling Sample at Time Intervals (t=0, t=1, t=2...) storage->sampling analysis Analyze Bromate Concentration (Ion Chromatography) sampling->analysis data Plot Concentration vs. Time analysis->data result Determine Stability Profile data->result

Caption: Workflow for assessing the stability of this compound solutions.

decomposition_pathway CaBrO3_solid Ca(BrO₃)₂·H₂O (s) CaBrO3_anhydrous Ca(BrO₃)₂ (s) CaBrO3_solid->CaBrO3_anhydrous Heat (130-150°C) H2O H₂O (g) CaBrO3_solid->H2O Heat (130-150°C) CaBr2 CaBr₂ (s) CaBrO3_anhydrous->CaBr2 Heat (>180°C) O2 O₂ (g) CaBrO3_anhydrous->O2 Heat (>180°C)

Caption: Thermal decomposition pathway of solid this compound monohydrate.

References

Technical Support Center: High-Purity Calcium Bromate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity calcium bromate (B103136). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of calcium bromate.

Frequently Asked Questions (FAQs)

1. What are the common impurities in commercial-grade this compound?

Commercial-grade this compound, often produced from the reaction of calcium hydroxide (B78521) with sodium bromate or by the electrolysis of calcium bromide solutions, can contain several impurities.[1][2] The most common impurity is calcium bromide (CaBr₂), which can form as a byproduct during synthesis.[1][3] Other potential impurities include unreacted starting materials, other halide salts (e.g., calcium chloride), and trace metals.[4][5] The presence of colored impurities may also be an issue, which can arise from trace amounts of iron or other metals.[4][5]

2. Which purification technique is most suitable for removing calcium bromide from this compound?

Both recrystallization and ion exchange chromatography can be effective for removing calcium bromide from this compound.

  • Recrystallization is a primary and often effective method. Since this compound and calcium bromide have different solubility profiles in various solvents, a well-chosen solvent can selectively crystallize the this compound, leaving the more soluble calcium bromide in the mother liquor.

  • Ion exchange chromatography can also be employed to separate the bromate (BrO₃⁻) and bromide (Br⁻) anions.[6][7][8] Anion exchange chromatography is particularly useful for achieving very high purity levels.[9]

The choice between these methods depends on the initial purity of the this compound, the desired final purity, the scale of the purification, and the available equipment.

3. What is the best solvent for the recrystallization of this compound?

Water is the most common and effective solvent for the recrystallization of this compound.[10] this compound is very soluble in water, and its solubility is temperature-dependent, which is a key requirement for successful recrystallization.[11] While data on the solubility of this compound in organic solvents is limited, water provides a good medium for dissolving the impure solid at an elevated temperature and allowing for the formation of pure crystals upon cooling.

4. How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of this compound:

  • Titration: Iodometric titration is a common method to determine the concentration of bromate.[12][13] The bromate ion reacts with excess iodide in an acidic solution to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution. The amount of bromide impurity can also be determined by titration.[12][14]

  • Ion Chromatography (IC): This is a highly sensitive technique for separating and quantifying anions like bromate and bromide, allowing for the determination of purity and the concentration of anionic impurities.[15]

  • Spectrophotometry: This method can be used for the determination of bromate, often after a color-forming reaction.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Oiling Out (Formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated, and the solute is coming out of the solution too quickly.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. - Consider using a different solvent system.
Low Yield of Purified Crystals - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. - Premature crystallization during hot filtration. - Incomplete transfer of crystals during filtration.- Minimize the amount of hot solvent used to dissolve the crude product.[16] - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. - Rinse the crystallization flask with a small amount of cold mother liquor to transfer all the crystals. - Concentrate the mother liquor and perform a second crystallization to recover more product.
Discolored Crystals - Presence of colored impurities. - Co-precipitation of impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[17] - Ensure slow cooling to minimize the trapping of impurities in the crystal lattice.
Undesirable Crystal Shape (e.g., needles) - The crystal habit is influenced by the solvent and cooling rate.- Modify the cooling rate; slower cooling often leads to larger, more well-defined crystals. - The addition of specific additives can sometimes modify the crystal habit.[18][19][20][21]
Ion Exchange Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Bromate and Bromide - Incorrect resin choice. - Inappropriate buffer pH or ionic strength. - Column overloading.- Use a strong anion exchange resin for good separation of anions.[9] - Optimize the pH and ionic strength of the mobile phase to improve resolution.[22] - Reduce the amount of sample loaded onto the column.
Low Recovery of this compound - Strong, irreversible binding to the resin. - Incomplete elution.- Increase the ionic strength of the elution buffer or change its pH to facilitate the release of the bound bromate ions.[22] - Ensure a sufficient volume of elution buffer is passed through the column.
Column Clogging or High Backpressure - Presence of particulate matter in the sample. - Resin bed compaction.- Filter the sample solution before loading it onto the column. - Repack the column.

Quantitative Data

Table 1: Solubility of this compound and Calcium Bromide in Water

CompoundTemperature (°C)Solubility (g / 100 g H₂O)
This compound20230
Calcium Bromide0125
20143
100312

Data for this compound from[1]. Data for Calcium Bromide from[3].

Experimental Protocols

Protocol 1: Recrystallization of this compound from Aqueous Solution

Objective: To purify crude this compound by removing soluble impurities such as calcium bromide.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to just cover the solid. Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot deionized water until a clear solution is obtained at the boiling point. Avoid adding excess solvent to maximize the yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly pour the hot this compound solution through the hot funnel to remove the insoluble impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a low-temperature oven.

Protocol 2: Purification of this compound using Anion Exchange Chromatography

Objective: To separate bromate ions from bromide and other anionic impurities.

Materials:

  • Crude this compound solution

  • Strong base anion exchange resin (e.g., quaternary ammonium (B1175870) functionalized polystyrene-divinylbenzene)

  • Chromatography column

  • Elution buffers (e.g., sodium chloride solutions of increasing concentration)

  • Regeneration solution (e.g., a high concentration of sodium chloride or sodium hydroxide)

  • Deionized water

Procedure:

  • Column Packing and Equilibration: Prepare a slurry of the anion exchange resin in deionized water and pour it into the chromatography column. Allow the resin to settle and pack uniformly. Equilibrate the column by passing several column volumes of the starting buffer (a low concentration salt solution, e.g., 0.1 M NaCl) through it until the pH and conductivity of the eluate are the same as the buffer.[9][22]

  • Sample Loading: Dissolve the crude this compound in the starting buffer and load the solution onto the top of the column. Allow the solution to enter the resin bed.

  • Washing: Wash the column with the starting buffer to remove any unbound or weakly bound impurities (like some cations that might be present).

  • Elution: Elute the bound anions using a gradient of increasing salt concentration. Bromide ions, having a lower charge density, will typically elute at a lower salt concentration than bromate ions. Collect the fractions and monitor the concentration of bromate and bromide in each fraction using a suitable analytical method (e.g., ion chromatography or titration).

  • Regeneration: After the desired product has been eluted, regenerate the column by washing it with a high concentration salt solution (e.g., 2 M NaCl) or a base (e.g., 1 M NaOH) to remove all bound ions. Then, wash the column with deionized water until the pH and conductivity return to neutral. The column is now ready for another purification cycle.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Ca(BrO₃)₂ B Add Minimum Hot Solvent A->B C Dissolved Solution B->C D Hot Filtration (optional) C->D E Insoluble Impurities D->E Remove F Clear Hot Solution D->F G Slow Cooling F->G H Ice Bath G->H I Crystal Slurry H->I J Vacuum Filtration I->J K Mother Liquor (contains soluble impurities) J->K Separate L Wash with Cold Solvent J->L M Pure Ca(BrO₃)₂ Crystals L->M

Caption: Workflow for the purification of this compound by recrystallization.

Ion_Exchange_Workflow A 1. Column Equilibration (Low Salt Buffer) B 2. Sample Loading (Crude Ca(BrO₃)₂ Solution) A->B C 3. Washing (Low Salt Buffer) B->C D 4. Elution (Increasing Salt Gradient) C->D E Fraction Collection D->E H 5. Column Regeneration (High Salt Buffer) D->H F Impurity Fractions (e.g., CaBr₂) E->F G Pure Ca(BrO₃)₂ Fractions E->G

Caption: General workflow for the purification of this compound using anion exchange chromatography.

References

Technical Support Center: Electrochemical Synthesis of Calcium Bromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the electrochemical synthesis of calcium bromate (B103136).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the electrochemical synthesis of calcium bromate?

A1: The electrochemical synthesis of this compound involves the electrolysis of an aqueous solution of calcium bromide (CaBr₂).[1] During this process, bromide ions (Br⁻) are oxidized at the anode to form bromate ions (BrO₃⁻), which then combine with calcium ions (Ca²⁺) in the solution to produce this compound (Ca(BrO₃)₂).[1]

Q2: What are the primary reactions occurring at the electrodes?

A2: The main reactions are:

  • Anode (Oxidation): Bromide ions are oxidized to form bromate ions: Br⁻ + 6OH⁻ → BrO₃⁻ + 3H₂O + 6e⁻

  • Cathode (Reduction): Water is reduced to produce hydrogen gas and hydroxide (B78521) ions:[2] 6H₂O + 6e⁻ → 3H₂ + 6OH⁻

  • Overall Reaction: CaBr₂ + 6H₂O → Ca(BrO₃)₂ + 6H₂

Q3: What are the key factors influencing the yield of this compound?

A3: The primary factors that affect the yield and current efficiency of this compound synthesis are:

  • Current density

  • Temperature of the electrolyte

  • pH of the solution

  • Electrolyte concentration

  • Electrode materials

Q4: What are common side reactions that can lower the yield?

A4: The main competing reaction at the anode is oxygen evolution, which becomes more significant at higher current densities and certain pH values. Additionally, the formation of intermediate species like hypobromite (B1234621) (OBr⁻) and their subsequent reactions can influence the overall efficiency.[3] In acidic conditions, the formation of brominated byproducts can also occur.[4]

Q5: How can I separate the final this compound product from the reaction mixture?

A5: this compound can be separated from the unreacted calcium bromide and other soluble impurities based on differences in solubility. Fractional crystallization is a common method. By carefully controlling the temperature and concentration of the solution, this compound can be selectively precipitated. The solubility of this compound is lower than that of calcium bromide at certain temperatures, facilitating its isolation.

Troubleshooting Guide

Issue 1: Low Yield or Current Efficiency
Potential Cause Recommended Solution
Suboptimal Current Density Adjust the current density. Very high densities can favor oxygen evolution over bromate formation, while very low densities may result in an impractically slow reaction rate. An optimal range should be determined experimentally for your specific setup.
Incorrect Electrolyte Temperature Maintain the electrolyte temperature within the optimal range of 55-65°C. Lower temperatures can decrease reaction kinetics, while excessively high temperatures can promote side reactions and increase energy consumption.
Inappropriate pH Level Control the pH of the electrolyte. A neutral to slightly alkaline pH (around 7-9) is generally favorable for bromate formation. Acidic conditions can lead to the formation of unwanted byproducts, while highly alkaline conditions can also affect efficiency.
Low Electrolyte Concentration Ensure the concentration of the calcium bromide solution is sufficiently high. A higher concentration of bromide ions at the anode surface can improve the efficiency of their oxidation to bromate.
Electrode Passivation or Fouling Inspect and clean the electrodes regularly. The anode surface can become passivated by a thin film of oxides or other non-conductive species, which increases the cell voltage and reduces efficiency. Mechanical or chemical cleaning may be necessary.
Inefficient Electrode Material Utilize anodes with a high overpotential for oxygen evolution, such as graphite (B72142) substrate lead dioxide (GSLD) or dimensionally stable anodes (DSA) like Ti/RuO₂-IrO₂. These materials are more selective for the desired bromide oxidation.
Issue 2: Product Contamination
Potential Cause Recommended Solution
Presence of Unreacted Calcium Bromide Optimize the reaction time and current to maximize the conversion of bromide to bromate. Employ fractional crystallization during product workup to separate the more soluble calcium bromide from the this compound.
Formation of Calcium Carbonate If using calcium hydroxide to adjust pH, it can react with atmospheric carbon dioxide to form insoluble calcium carbonate. Use a closed system or a CO₂-free gas purge. The precipitate can be removed by filtration.
Contamination from Electrode Corrosion Use stable electrode materials. For example, graphite anodes can degrade over time, leading to carbon particles in the product. GSLD or DSA anodes offer better stability.

Data Presentation

Table 1: Effect of Operating Parameters on Current Efficiency in Bromate Synthesis (Analogous Systems)

ParameterConditionCurrent Efficiency (%)Reference System
Current Density LowModeratePotassium Bromate
Optimal (e.g., 20 A/dm²)Up to 97%Potassium Bromate
HighDecreasingPotassium Bromate
Temperature < 40°CLowerPotassium Bromate
55-65°CHigh (e.g., 92-94%)Potassium Bromate
> 70°CDecreasingPotassium Bromate
pH Acidic (< 6)LowerGeneral Bromate Synthesis
Neutral to Slightly Alkaline (7-9)HighGeneral Bromate Synthesis
Highly Alkaline (> 10)VariableGeneral Bromate Synthesis

Note: The data presented is primarily from studies on potassium bromate synthesis, which is a close analogue to this compound synthesis. Optimal conditions for this compound may vary slightly.

Experimental Protocols

Key Experiment: Electrochemical Synthesis of this compound

Objective: To synthesize this compound via the electrolysis of an aqueous calcium bromide solution.

Materials:

  • Calcium bromide (CaBr₂)

  • Distilled or deionized water

  • Electrochemical cell (undivided)

  • Anode: Graphite substrate lead dioxide (GSLD) or Ti/RuO₂-IrO₂

  • Cathode: Stainless steel or titanium

  • DC power supply

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thermometer

  • pH meter

Procedure:

  • Electrolyte Preparation: Prepare a concentrated solution of calcium bromide (e.g., 200-250 g/L) in distilled water.

  • Cell Assembly:

    • Set up the undivided electrochemical cell with the chosen anode and cathode. Ensure the electrodes are parallel and have a consistent distance between them.

    • Place the magnetic stir bar in the cell and place the cell on the magnetic stirrer with a heating mantle or in a water bath.

  • Electrolysis:

    • Fill the cell with the calcium bromide solution.

    • Begin stirring the solution to ensure good mass transport.

    • Heat the electrolyte to the desired temperature (e.g., 60°C) and maintain this temperature throughout the experiment.

    • Connect the electrodes to the DC power supply (anode to the positive terminal, cathode to the negative terminal).

    • Apply a constant current density (e.g., 20 A/dm²) to the anode.

    • Monitor the pH of the solution periodically and adjust if necessary to maintain a neutral to slightly alkaline range.

    • Continue the electrolysis for a predetermined time based on the desired conversion rate. Hydrogen gas will be evolved at the cathode.

  • Product Isolation and Purification:

    • After the electrolysis is complete, turn off the power supply and stop heating and stirring.

    • Allow the solution to cool. This compound may start to crystallize out as the temperature drops.

    • Concentrate the solution by evaporation to further induce crystallization of this compound.

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold distilled water to remove residual calcium bromide.

    • Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 80-100°C).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Electrosynthesis cluster_workup Product Isolation prep_electrolyte Prepare CaBr2 Solution assemble_cell Assemble Electrochemical Cell prep_electrolyte->assemble_cell set_params Set Temperature, Stirring, and Current assemble_cell->set_params electrolysis Perform Electrolysis set_params->electrolysis monitor Monitor pH and Temperature electrolysis->monitor cool_concentrate Cool and Concentrate Solution electrolysis->cool_concentrate crystallize Crystallize this compound cool_concentrate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry

Caption: Workflow for the electrochemical synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Current Efficiency cause_current Incorrect Current Density start->cause_current cause_temp Suboptimal Temperature start->cause_temp cause_ph Inappropriate pH start->cause_ph cause_conc Low Concentration start->cause_conc cause_electrode Electrode Issues start->cause_electrode sol_current Optimize Current Density cause_current->sol_current sol_temp Adjust Temperature (55-65°C) cause_temp->sol_temp sol_ph Control pH (7-9) cause_ph->sol_ph sol_conc Increase CaBr2 Concentration cause_conc->sol_conc sol_electrode Clean or Replace Electrodes cause_electrode->sol_electrode

Caption: Logical relationship for troubleshooting low yield issues.

References

Technical Support Center: Managing Thermal Decomposition of Calcium Bromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of calcium bromate (B103136).

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of calcium bromate?

A1: this compound typically exists as a monohydrate (Ca(BrO₃)₂·H₂O). Its thermal decomposition occurs in two main stages. The first stage is the loss of water of hydration to form anhydrous this compound (Ca(BrO₃)₂). This dehydration process generally occurs at temperatures below 180°C. The second stage, at higher temperatures, is the decomposition of the anhydrous salt into calcium bromide (CaBr₂) and oxygen (O₂). This decomposition has been reported to start above 180°C, with a more specific range given as 270°C to 300°C.[1]

Q2: What are the products of the thermal decomposition of this compound?

A2: The thermal decomposition of anhydrous this compound yields solid calcium bromide (CaBr₂) and gaseous oxygen (O₂). The balanced chemical equation for this reaction is:

Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)

Q3: What are the primary safety concerns when handling this compound during thermal decomposition experiments?

A3: this compound is a strong oxidizer and can intensify fires.[2][3] It can also cause skin, eye, and respiratory irritation.[2][3] During decomposition, the release of oxygen can create a highly oxidative environment, increasing the risk of fire or explosion if combustible materials are present. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-resistant clothing, should be worn.[2][4] Experiments should be conducted in a well-ventilated area or a fume hood.[2][5]

Q4: What are the potential biological effects of bromate exposure?

A4: Bromate is a potential human carcinogen that can cause oxidative DNA damage.[1][2] It does not react directly with DNA but is metabolically activated, leading to the formation of reactive bromine species that can cause cellular damage.[2][6] Exposure to bromate can also trigger an inflammatory response and cause cytotoxicity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass loss at low temperatures (below 100°C) in TGA. Presence of adsorbed or surface water on the sample.Dry the sample in a desiccator or a low-temperature oven (e.g., 40-50°C) before the experiment. Ensure proper sample handling to prevent moisture absorption from the atmosphere.
Overlapping dehydration and decomposition steps in the TGA curve. A high heating rate can reduce the resolution between thermal events.Use a lower heating rate (e.g., 5-10°C/min) to improve the separation of the dehydration and decomposition steps.[7]
Inconsistent or irreproducible TGA/DSC results. Inhomogeneous sample, inconsistent sample mass, or improper sample packing in the crucible.Ensure the sample is finely ground and homogeneous. Use a consistent sample mass (typically 5-10 mg) for all experiments.[8] Ensure the sample is evenly distributed at the bottom of the crucible.
Baseline drift or noise in the DSC/TGA data. Instrument contamination, improper sample preparation, or insufficient thermal equilibration.Clean the sample holder and furnace regularly.[9] Ensure the sample is properly prepared and in good thermal contact with the crucible.[6] Allow for a sufficient isothermal period at the beginning of the experiment for thermal equilibration.
Reaction of the sample with the crucible material at high temperatures. Calcium bromide, a product of the decomposition, can be corrosive at high temperatures.Use inert crucible materials such as alumina (B75360) or platinum. For highly corrosive environments, sapphire crucibles can be considered.
Asymmetric or broad peaks in the DSC curve. Impurities in the sample, poor thermal contact, or a high heating rate.Use a sample of high purity. Ensure the crucible bottom is flat and makes good contact with the sensor.[6] Reduce the heating rate to improve peak shape and resolution.[10]

Quantitative Data

The following table summarizes the expected mass loss during the thermal decomposition of this compound monohydrate based on stoichiometry.

Decomposition Step Temperature Range (°C) Reaction Theoretical Mass Loss (%)
Dehydration< 180Ca(BrO₃)₂·H₂O(s) → Ca(BrO₃)₂(s) + H₂O(g)5.72%
Decomposition> 180 (typically 270-300)Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)30.42% (of anhydrous mass)
Overall Ca(BrO₃)₂·H₂O(s) → CaBr₂(s) + H₂O(g) + 3O₂(g) 34.34%

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. Calcium oxalate (B1200264) monohydrate is a common reference material for this purpose.[8][11]

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound monohydrate into a clean, tared TGA crucible (alumina or platinum is recommended).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.

    • Set the temperature program:

      • Equilibrate at 30°C for 10 minutes.

      • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperatures and the percentage mass loss for the dehydration and decomposition steps.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[12][13]

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound monohydrate into a clean, tared DSC pan (aluminum for lower temperatures, alumina or platinum for higher temperatures). Crimp a lid onto the pan.

  • Reference: Use an empty, hermetically sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to dehydration and decomposition. Integrate the peak areas to determine the enthalpy changes associated with these transitions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Grind Grind Ca(BrO3)2·H2O Weigh Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) Grind->Weigh Load_TGA Load into TGA Crucible Weigh->Load_TGA Load_DSC Load into DSC Pan Weigh->Load_DSC Heat_TGA Heat (e.g., 10°C/min) under N2 Load_TGA->Heat_TGA Analyze_TGA Analyze Mass Loss vs. Temp Heat_TGA->Analyze_TGA Heat_DSC Heat (e.g., 10°C/min) under N2 Load_DSC->Heat_DSC Analyze_DSC Analyze Heat Flow vs. Temp Heat_DSC->Analyze_DSC

Caption: Workflow for Thermal Analysis of this compound.

Bromate_Toxicity_Pathway Bromate Bromate (BrO3-) Activation Metabolic Activation (e.g., by Glutathione) Bromate->Activation ROS Reactive Bromine Species (Br·, BrO·, BrO2·) Activation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage Oxidative DNA Damage (e.g., 8-oxoG) Oxidative_Stress->DNA_Damage Inflammation Inflammatory Response (Cytokine Production) Oxidative_Stress->Inflammation Cytotoxicity Cytotoxicity DNA_Damage->Cytotoxicity Inflammation->Cytotoxicity

References

Technical Support Center: Calcium Bromate Production

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions for professionals involved in the synthesis and scale-up of calcium bromate (B103136) (Ca(BrO3)2).

Troubleshooting Guide

This section addresses specific issues that may arise during the production and crystallization of calcium bromate.

Issue 1: Low Product Yield

Question Answer
Q1: My final yield of this compound is significantly lower than expected. What are the common causes? A1: Low yield is a frequent challenge in scaling up. The most common causes include: • Incomplete Reaction: The reaction may not have gone to completion due to incorrect stoichiometry, insufficient reaction time, or non-optimal temperature. • Excess Solvent: Using too much solvent during crystallization is a primary cause of poor yield, as a significant amount of the product remains dissolved in the mother liquor.[1][2] • Side Reactions: Undesirable side reactions can consume reactants or produce byproducts, reducing the formation of this compound. For instance, in syntheses involving bromine and calcium hydroxide (B78521), temperature control is crucial to prevent the formation of excessive calcium hypobromite.[3] • Losses During Work-up: Product can be lost during transfer, filtration, and washing steps.
Q2: How can I troubleshoot and improve a low yield? A2: Systematically investigate the potential causes: 1. Verify Stoichiometry: Double-check the molar ratios of your reactants (e.g., calcium hydroxide and sodium bromate, or calcium sulfate (B86663) and barium bromate).[3] 2. Optimize Reaction Conditions: Ensure the reaction temperature is maintained within the optimal range (up to 80°C has been noted for some methods) to ensure stability and completion.[3] 3. Reduce Solvent Volume: If you suspect excess solvent, you can try to carefully evaporate a portion of it and re-cool the solution to induce further crystallization.[2] 4. Check Mother Liquor: Test the filtrate after suction filtration by dipping a glass rod into it and letting it dry. If a significant residue forms, too much product was left in solution.[1]

Issue 2: Product Impurity and Discoloration

Question Answer
Q1: The final this compound product is off-color or contains visible impurities. What could be the cause? A1: Impurities can be introduced from several sources: • Raw Material Quality: The purity of your starting materials, such as calcium hydroxide or calcium carbonate, is critical. Impurities like carbonate ions in calcium hydroxide can lead to the precipitation of unwanted solids.[4] • Side-Reaction Products: Unreacted starting materials or byproducts (e.g., calcium bromide from thermal decomposition if overheated) can co-precipitate with the final product.[3] • Reactive Crystallization Issues: In reactive crystallization, poor mixing can create localized areas of high concentration, leading to the formation of impurities.[5] For example, hydrolysis of the solvent can occur if a strong base is used.[5]
Q2: How can I minimize impurities and improve the purity of my product? A2: To enhance product purity: 1. Use High-Purity Reactants: Source high-grade raw materials to prevent the introduction of contaminants from the start.[6] 2. Control Temperature: Avoid overheating during reaction and drying. This compound begins to decompose above 180°C, forming calcium bromide and oxygen.[3] 3. Improve Mixing: During scale-up, ensure that mixing is sufficient to maintain homogeneity and prevent localized reactions that can generate impurities.[5] 4. Recrystallization: If the final product is impure, it can be redissolved in a minimal amount of hot solvent and recrystallized to improve purity.

Issue 3: Crystallization Problems

Question Answer
Q1: No crystals are forming after cooling the reaction mixture. A1: This is a common issue often referred to as supersaturation.[2] Possible causes include: • Too Much Solvent: The concentration of this compound is too low for crystals to form.[2] • Lack of Nucleation Sites: Spontaneous crystal growth requires an initial point of nucleation. • Cooling Too Rapidly: While counterintuitive, sometimes very rapid cooling doesn't allow time for nucleation to begin.
Q2: What techniques can I use to induce crystallization? A2: In order of application: 1. Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. This can create microscopic nucleation sites.[1] 2. Add a Seed Crystal: Introduce a tiny crystal of pure this compound to the solution to act as a template for growth.[1] 3. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1] 4. Cool Slowly: Ensure the solution is not cooling too quickly. Insulating the flask can promote the formation of larger, purer crystals.[1][2]
Q3: The product has "oiled out" instead of crystallizing. A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is low relative to the solvent's boiling point or if there are significant impurities.[2] To resolve this, try re-heating the solution to dissolve the oil, add a small amount of additional solvent, and attempt to cool the solution more slowly.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at scale? A1: Several methods can be used for the preparation of this compound. Common routes include:

  • Reaction of calcium hydroxide with sodium bromate: Ca(OH)₂ + 2NaBrO₃ → Ca(BrO₃)₂ + 2NaOH[3]

  • Reaction of calcium sulfate with barium bromate: This method is noted to be stable at higher temperatures. CaSO₄(aq) + Ba(BrO₃)₂(s) → Ca(BrO₃)₂(aq) + BaSO₄(s)[3]

  • Reaction of bromine with a calcium hydroxide suspension: This process involves the formation of calcium hypobromite, which then decomposes upon heating to yield this compound and calcium bromide.[3][7]

  • Anodic oxidation (electrolysis) of calcium bromide solution. [3]

Q2: What are the key safety concerns when scaling up this compound production? A2: this compound, like other inorganic bromates, is a strong oxidizing agent. Key safety precautions include:

  • Avoid Contact with Combustibles: Keep away from combustible materials like wood, paper, oil, and organic solvents to prevent fire.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and protective clothing.[8][10]

  • Ventilation: Work in a well-ventilated area to avoid inhaling any dust or aerosols.[8][10]

  • Storage: Store in a dry, cool, well-ventilated place in tightly closed containers, away from incompatible materials like strong acids, reducing agents, and powdered metals.[8]

Q3: How does temperature control impact the scale-up process? A3: Temperature is a critical parameter.

  • Reaction Kinetics: Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. For some precipitation reactions, temperatures up to 80°C can be used.[3]

  • Solubility: The solubility of this compound is temperature-dependent, which is the principle behind crystallization. Precise control during cooling affects crystal size and yield.

  • Thermal Stability: this compound monohydrate loses its water of hydration below 180°C and decomposes above this temperature to calcium bromide and oxygen.[3] Overheating can lead to product degradation and impurities.

Q4: What are the challenges related to solid-liquid separation on a larger scale? A4: As batch size increases, filtration can become a bottleneck.

  • Fine Particles: The presence of very fine crystals can clog filters and significantly slow down the separation process, leading to longer filtration and drying times.[11]

  • Equipment: The choice of filtration equipment (e.g., Buchner funnel, centrifuge) becomes critical. For large-scale operations, centrifugation is often used to separate the crystalline product from the mother liquor.[12]

  • Washing: Ensuring the crystal cake is washed evenly to remove residual mother liquor without dissolving a significant amount of product is more challenging at scale.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Salt Metathesis

This protocol describes the preparation of this compound from calcium sulfate and barium bromate.

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare a saturated aqueous solution of calcium sulfate (CaSO₄).

    • Separately, prepare a slurry of barium bromate (Ba(BrO₃)₂) in water. Barium bromate is only slightly soluble, so it will be added as a solid.

  • Reaction:

    • Heat the calcium sulfate solution to approximately 80°C in a stirred reaction vessel.

    • Slowly add the barium bromate solid to the hot calcium sulfate solution while stirring vigorously. A white precipitate of barium sulfate (BaSO₄) will form immediately.

    • CaSO₄(aq) + Ba(BrO₃)₂(s) → Ca(BrO₃)₂(aq) + BaSO₄(s)

    • Maintain the temperature and stirring for 1-2 hours to ensure the reaction goes to completion.

  • Filtration:

    • While still hot, filter the mixture to remove the insoluble barium sulfate precipitate. A heated filter funnel can prevent premature crystallization of the product.

    • Collect the clear filtrate, which contains the dissolved this compound.

  • Crystallization:

    • Allow the hot filtrate to cool slowly to room temperature. Covering the beaker with a watch glass and insulating it will promote the formation of larger crystals.

    • For further precipitation, the solution can be cooled in an ice bath.

  • Isolation and Drying:

    • Collect the formed crystals of this compound monohydrate (Ca(BrO₃)₂·H₂O) by suction filtration.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

    • Dry the crystals in a desiccator or in a drying oven at a temperature below 180°C.

Visualizations

G General this compound Production Workflow RawMaterials Raw Materials (e.g., Ca(OH)₂, NaBrO₃) Reaction Controlled Reaction (Stirring, Temp Control) RawMaterials->Reaction Filtration Hot Filtration (Removal of Byproducts) Reaction->Filtration Mixture Crystallization Cooling & Crystallization Filtration->Crystallization Hot Filtrate Byproducts Solid Waste Filtration->Byproducts Solid Byproducts Separation Solid-Liquid Separation (Filtration/Centrifugation) Crystallization->Separation Slurry Drying Drying (<180°C) Separation->Drying Wet Crystals MotherLiquor Waste Liquor Separation->MotherLiquor Mother Liquor FinalProduct Final Product Ca(BrO₃)₂·H₂O Drying->FinalProduct

Caption: A typical workflow for this compound production.

G Troubleshooting Logic for Low Product Purity Start Low Purity Detected CheckReactants Check Raw Material Purity Certificates Start->CheckReactants CheckTemp Review Temperature Logs (Reaction & Drying) Start->CheckTemp CheckMixing Evaluate Mixing Efficiency Start->CheckMixing ImpureReactants Source Higher Purity Reactants CheckReactants->ImpureReactants If Impure TempHigh Overheating Occurred? (>180°C) CheckTemp->TempHigh MixingPoor Improve Agitation (Baffles, Impeller Speed) CheckMixing->MixingPoor If Inefficient Recrystallize Recrystallize Final Product ImpureReactants->Recrystallize FixTemp Implement Stricter Temperature Control TempHigh->FixTemp Yes TempOK Temperature OK TempHigh->TempOK No FixTemp->Recrystallize MixingPoor->Recrystallize

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Calcium Bromide Precursor Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium bromide (CaBr₂) and facing challenges with carbonate impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of carbonate impurities in calcium bromide precursors?

A1: Carbonate impurities typically originate from the starting materials used in the synthesis of calcium bromide. The most common precursors, calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃), often contain unreacted calcium carbonate as an impurity.[1][2] During the reaction to form calcium bromide, this carbonate can carry over into the final product.

Q2: Why is the removal of carbonate impurities from calcium bromide solutions important?

A2: The presence of carbonate ions in a calcium bromide solution can lead to the post-precipitation of calcium carbonate (CaCO₃).[1][2] This results in a cloudy or hazy solution and the formation of solid sediment upon standing. For many applications, particularly in the pharmaceutical and oil and gas industries, a clear, solids-free, high-density calcium bromide solution is required to ensure product quality and prevent operational issues like blockages or reduced permeability in formations.[1][2]

Q3: What is the fundamental principle for removing carbonate impurities?

A3: The removal of carbonate impurities is based on their reaction with an acid. Calcium carbonate is practically insoluble in neutral water but readily dissolves in acidic solutions.[3][4] By adding an acid, such as hydrobromic acid (HBr), the carbonate ions (CO₃²⁻) are converted to carbonic acid (H₂CO₃), which is unstable and decomposes into carbon dioxide (CO₂) gas and water (H₂O).[5][6] The CO₂ gas is then expelled from the solution, effectively removing the carbonate.[2]

Q4: How can I qualitatively test my precursor or final solution for the presence of carbonate?

A4: A simple and effective method involves acidification and detection of carbon dioxide gas. Suspend a small amount (e.g., 0.1 g) of your sample in 2 mL of water. Add 2 mL of 2 M acetic acid and immediately close the test tube with a stopper fitted with a bent glass tube. Gently heat the mixture and bubble the evolved gas through a solution of 0.1 M barium hydroxide. The formation of a white precipitate (barium carbonate) indicates the presence of carbonate in your sample.[7]

Troubleshooting Guide

Q1: My final calcium bromide solution appears cloudy or forms a white precipitate over time. What is the likely cause and how do I resolve it?

A1: The most probable cause is the precipitation of calcium carbonate (CaCO₃) due to residual carbonate impurities from the synthesis precursors.[1][2]

  • Solution : The most effective solution is to lower the pH of the calcium bromide solution. By carefully adding a mineral acid like hydrobromic acid (HBr), you can convert the insoluble calcium carbonate into soluble components and carbon dioxide gas. It is recommended to maintain a pH between 1 and 3 to ensure the complete conversion of carbonate ions.[2] Stir the solution to facilitate the release of the CO₂ gas.

Q2: I have added hydrobromic acid to my calcium bromide solution, but it remains turbid. What steps should I take?

A2: If turbidity persists after acid addition, consider the following:

  • Verify pH : Use a calibrated pH meter to ensure the solution has reached the target acidic pH range of 1-3. The amount of acid required will depend on the initial concentration of carbonate impurities.[2]

  • Ensure Adequate Mixing : Vigorous or prolonged stirring is necessary to promote the reaction and allow the dissolved CO₂ to escape from the solution.

  • Filter Insoluble Impurities : If the starting materials contained other acid-insoluble impurities, the turbidity may not be from carbonate alone. After ensuring the pH is acidic and allowing time for the carbonate to react, filter the solution to remove any remaining particulate matter.[8][9]

Q3: The acid treatment successfully clarified my solution, but now it is too acidic for my downstream application. How can I neutralize it?

A3: To avoid reintroducing carbonate or other impurities, the pH should be carefully readjusted.

  • Solution : Slowly add a measured amount of a high-purity aqueous solution of calcium hydroxide (Ca(OH)₂) while continuously monitoring the pH. This will raise the pH to the desired neutral or slightly basic level (e.g., pH 7-8) without introducing unwanted anions.[2] Be aware that this step can potentially reintroduce solid impurities if the calcium hydroxide is not of high purity.[2] A final filtration step may be necessary.

Q4: I observe significant bubbling and gas evolution when I add acid to my calcium hydroxide precursor in water. Is this a cause for concern?

A4: No, this is not a cause for concern. In fact, it is an expected observation if your calcium-based precursor is contaminated with calcium carbonate. The effervescence is the release of carbon dioxide (CO₂) gas as the carbonate reacts with the acid.[5][6][8] This confirms the presence of carbonate impurities and indicates that the purification process is working.

Quantitative Data Summary

The solubility of calcium carbonate is a critical factor in its precipitation. It is poorly soluble in pure water, and its solubility is affected by temperature and the partial pressure of CO₂.

Compound/PolymorphTemperature (°C)Solubility in Water (g/L)Solubility Product (Ksp)Reference(s)
Calcium Carbonate (general)250.0133.3 x 10⁻⁹[3][10]
Calcium Carbonate Hexahydrate10-5.7 x 10⁻⁸[11]
Calcium Carbonate Hexahydrate25-3.5 x 10⁻⁸[11]
Calcium Carbonate Hexahydrate40-1.9 x 10⁻⁸[11]

Note: The solubility of calcium carbonate increases in the presence of dissolved CO₂ due to the formation of more soluble calcium bicarbonate.[10]

Experimental Protocols

Protocol 1: Removal of Carbonate Impurities via Acidification

This protocol describes the method for removing carbonate impurities from a calcium bromide solution by controlling the pH.

  • Dissolution : Prepare an aqueous solution of the calcium bromide precursor (e.g., from the reaction of Ca(OH)₂ with HBr).

  • pH Measurement : Using a calibrated pH meter, measure the initial pH of the solution.

  • Acidification : Slowly add a suitable mineral acid, preferably hydrobromic acid (HBr), to the solution while stirring continuously.[2]

  • pH Control : Continue adding acid until the pH of the reaction mixture is stable within the range of 1 to 3. This ensures the conversion of carbonate ions to CO₂.[2]

  • Degassing : Stir the acidic solution for a period to facilitate the complete evolution and removal of the gaseous CO₂. This may be accompanied by visible bubbling if carbonate concentration is high.

  • Filtration (Optional) : If any non-carbonate, acid-insoluble impurities are present, filter the solution.[9]

  • pH Readjustment (Optional) : If required for the final application, carefully add a high-purity calcium hydroxide solution to raise the pH to a neutral or slightly basic level (e.g., 7-8).[2]

  • Final Filtration (Optional) : If pH was readjusted, a final filtration step is recommended to ensure a clear, solids-free product.

Protocol 2: Qualitative Test for Carbonate Impurities

This protocol provides a method to confirm the presence of carbonate.[7]

  • Sample Preparation : In a test tube, suspend approximately 0.1 g of the solid precursor or 2 mL of the calcium bromide solution in 2 mL of deionized water.

  • Apparatus Setup : Prepare a stopper fitted with a glass tube bent at two right angles. The outlet of the tube should be able to be submerged in a second test tube.

  • Reagent Preparation : Fill the second test tube with 5 mL of 0.1 M barium hydroxide solution (limewater).

  • Reaction : Add 2 mL of 2 M acetic acid to the sample test tube and immediately close it with the prepared stopper.

  • Gas Collection : Gently warm the reaction mixture and allow the evolved gas to bubble through the barium hydroxide solution.

  • Observation : The formation of a white precipitate (barium carbonate) in the barium hydroxide solution confirms the presence of carbonate impurities in the original sample. The precipitate will dissolve upon the addition of excess dilute hydrochloric acid.[7]

Visualizations

experimental_workflow start Start: CaBr₂ Precursor (with potential CaCO₃ impurity) add_hbr 1. Dissolve in Water & Add Hydrobromic Acid (HBr) start->add_hbr check_ph 2. Monitor pH add_hbr->check_ph adjust_ph Adjust pH to 1-3 with HBr check_ph->adjust_ph pH > 3 degas 3. Stir Solution to Expel CO₂ Gas (CaCO₃ + 2HBr → CaBr₂ + H₂O + CO₂↑) check_ph->degas pH is 1-3 adjust_ph->check_ph filter1 4. Filtration (Optional) (Removes other insolubles) degas->filter1 check_app 5. Is Neutral pH Required? filter1->check_app add_caoh2 6. Add High-Purity Ca(OH)₂ to raise pH to 7-8 check_app->add_caoh2 Yes end_acidic End: Purified Acidic CaBr₂ Solution check_app->end_acidic No end_neutral End: Purified Neutral CaBr₂ Solution add_caoh2->end_neutral

Caption: Workflow for removing carbonate from CaBr₂ precursors.

troubleshooting_workflow start Problem: Cloudy CaBr₂ Solution or Precipitate Formation cause Likely Cause: CaCO₃ Precipitation start->cause add_acid Action: Add HBr & Stir cause->add_acid check_clear Is Solution Clear? add_acid->check_clear check_ph Action: Check pH with Meter check_clear->check_ph No resolved Problem Resolved check_clear->resolved Yes ph_low Is pH between 1-3? check_ph->ph_low add_more_acid Action: Add More HBr ph_low->add_more_acid No stir_longer Possible Issue: Other Insoluble Impurities ph_low->stir_longer Yes add_more_acid->add_acid filter Action: Filter Solution stir_longer->filter filter->resolved

Caption: Troubleshooting logic for a cloudy CaBr₂ solution.

References

Technical Support Center: Enhancing Ion Chromatography for Bromate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of ion chromatography (IC) for bromate (B103136) detection.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of bromate by ion chromatography, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my bromate peak broad and showing poor resolution?

Answer: Peak broadening and poor resolution for bromate can be attributed to several factors:

  • High Ionic Strength Matrix: Samples with high concentrations of other anions, such as chloride and sulfate, can overload the column, leading to peak broadening and a loss of response for bromate.[1]

  • Inappropriate Eluent: The choice of eluent can significantly impact peak shape. While carbonate eluents are common, hydroxide (B78521) eluents can offer lower background conductivity and noise, potentially improving peak resolution.[2][3]

  • Column Contamination: Accumulation of contaminants on the column can degrade its performance. Ensure proper sample filtration (0.45 µm) to prevent particulate matter from damaging the column.[4]

  • Flow Rate Issues: An inconsistent or incorrect flow rate can affect retention times and peak shape. Verify that the pump is delivering the specified flow rate.

Question: I am experiencing a drifting baseline. What could be the cause?

Answer: A drifting baseline can be caused by:

  • Temperature Fluctuations: Ensure the column and detector are in a temperature-stabilized environment.

  • Eluent Preparation: Improperly prepared or degassed eluent can lead to baseline instability. Always use high-purity water and degas the eluent before use.

  • Contaminated Guard Column or Column: A contaminated guard or analytical column can cause the baseline to drift. Cleaning or replacing the guard column may be necessary.

  • Detector Issues: The conductivity cell may need cleaning or equilibration.

Question: My bromate sensitivity is too low to meet regulatory limits. How can I improve it?

Answer: Several strategies can be employed to enhance the sensitivity of bromate detection:

  • Post-Column Reaction (PCR): This is a highly effective technique to increase sensitivity. The eluent from the column is mixed with a reagent that reacts specifically with bromate to form a highly absorbing compound, which is then detected by a UV/Vis detector.[5][6][7]

    • Triiodide Method (EPA 326.0): Bromate reacts with iodide in an acidic medium, catalyzed by ammonium (B1175870) molybdate (B1676688), to form the triiodide ion (I₃⁻), which is detected at 352 nm.[5][6][8] This method can improve sensitivity by more than a factor of 10.[8]

    • o-Dianisidine (ODA) Method (EPA 317.0): This method also uses a post-column reaction but involves the potentially carcinogenic reagent o-dianisidine.[5][6][9]

  • Sample Preconcentration: For samples with very low bromate concentrations, a preconcentration step can be used to increase the analyte concentration before injection.

  • Larger Injection Volume: Increasing the sample injection volume can lead to a stronger signal. However, this may also increase the impact of matrix interferences.[10]

  • Optimized Eluent: Using a hydroxide eluent can lower background noise and improve detection limits compared to a carbonate eluent.[2][3]

  • Coupling with Mass Spectrometry (IC-MS): For the highest sensitivity, coupling ion chromatography with a mass spectrometer can achieve detection limits in the parts-per-trillion (ppt) range.[5][6]

Question: I am observing interfering peaks co-eluting with bromate. How can I resolve this?

Answer: Co-elution of interfering peaks is a common challenge. Here are some solutions:

  • Matrix Elimination: For samples with high concentrations of interfering anions like chloride, matrix elimination techniques may be necessary.

  • Column Selection: Using a high-capacity anion-exchange column can improve the separation of bromate from matrix anions.[7][11]

  • Gradient Elution: A gradient elution program can be developed to improve the separation of closely eluting peaks.

  • Two-Dimensional Ion Chromatography (2D-IC): This technique provides an effective way to resolve complex matrices by using two different separation columns.[10]

  • Post-Column Reaction: PCR with UV/Vis detection is highly specific for bromate, which can help to distinguish it from co-eluting, non-reactive species.[7]

Frequently Asked Questions (FAQs)

What are the typical detection limits for bromate using different IC methods?

The detection limits for bromate vary significantly depending on the method used. The following table summarizes typical detection limits.

Detection MethodEPA MethodTypical Detection Limit (µg/L or ppb)Reference
Suppressed Conductivity300.11.2 - 20[2][5][12]
Post-Column Reaction (o-Dianisidine)317.0~0.2[5][6]
Post-Column Reaction (Triiodide)326.00.05 - 0.5[5][6][8]
Ion Chromatography-Mass Spectrometry (IC-MS)321.80.006 - 0.3[5][6][13]

What are the advantages and disadvantages of different post-column reaction reagents?

ReagentAdvantagesDisadvantages
o-Dianisidine (ODA) High sensitivity.Potentially carcinogenic.[5][6]
Potassium Iodide (Triiodide) Less harmful than ODA, good sensitivity.[5][6]Can be affected by high levels of chlorite.[8]
Fuchsin Provides good sensitivity.Can have interference from high nitrite (B80452) concentrations.[14]

How do carbonate and hydroxide eluents compare for bromate analysis?

Eluent TypeAdvantagesDisadvantages
Carbonate Commonly used, robust.Higher background conductivity, which can lead to higher detection limits.[2]
Hydroxide Lower background conductivity and noise, leading to improved sensitivity.[2][3]May require a Reagent-Free™ IC (RFIC™) system for optimal performance.[2]

Experimental Protocols

Protocol 1: Bromate Detection using Post-Column Reaction (Triiodide Method - based on EPA Method 326.0)

This protocol describes the determination of bromate in drinking water using ion chromatography with a post-column reaction to form triiodide, which is then detected by UV/Vis absorbance.

1. System Configuration:

  • Ion Chromatograph with a pump, injection valve, and a high-capacity anion-exchange column (e.g., Dionex IonPac AS9-HC).

  • Suppressed conductivity detector.

  • Post-column reagent delivery system.

  • Reaction coil.

  • UV/Vis detector set to 352 nm.

2. Reagents:

  • Eluent: 9.0 mM Sodium Carbonate.

  • Post-Column Reagent: Prepare a solution containing potassium iodide (KI) and ammonium molybdate in acidic conditions. A typical formulation involves dissolving 43.1 g of KI and 215 µL of 2.0 mM ammonium molybdate solution in 1 L of reagent water.[8] The solution should be protected from light.[8]

3. Chromatographic Conditions:

  • Flow Rate: 1.3 mL/min.

  • Injection Volume: 225 µL.

  • Post-Column Reagent Flow Rate: 0.4 mL/min.[8]

  • Temperature: Ambient or as specified by the column manufacturer.

4. Procedure:

  • Equilibrate the system with the eluent until a stable baseline is achieved.

  • Inject standards and samples.

  • The separated anions elute from the column and pass through the suppressed conductivity detector.

  • The eluent is then mixed with the post-column reagent.

  • The mixture passes through the reaction coil where bromate reacts with iodide to form triiodide.

  • The triiodide is detected by the UV/Vis detector at 352 nm.

5. Data Analysis:

  • Quantify the bromate concentration by comparing the peak area from the sample to a calibration curve generated from bromate standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ic_system Ion Chromatography System cluster_pcr Post-Column Reaction Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Injector Injector Filter->Injector Guard Guard Column Injector->Guard Column Analytical Column Guard->Column Suppressor Suppressor Column->Suppressor Cond_Det Conductivity Detector Suppressor->Cond_Det Mixing_T Mixing Tee Cond_Det->Mixing_T Reaction_Coil Reaction Coil Mixing_T->Reaction_Coil Reagent KI Reagent Reagent->Mixing_T UV_Det UV/Vis Detector (352 nm) Reaction_Coil->UV_Det Data_Acquisition Data_Acquisition UV_Det->Data_Acquisition Data Acquisition

Caption: Workflow for bromate analysis with post-column reaction.

troubleshooting_workflow Start Poor Bromate Peak (Low Sensitivity / Poor Resolution) Check_Matrix High Matrix Concentration? Start->Check_Matrix Check_Eluent Eluent Optimized? Check_Matrix->Check_Eluent No Use_Matrix_Elimination Implement Matrix Elimination / 2D-IC Check_Matrix->Use_Matrix_Elimination Yes Check_PCR Using Post-Column Reaction? Check_Eluent->Check_PCR Yes Switch_Eluent Switch to Hydroxide Eluent Check_Eluent->Switch_Eluent No Implement_PCR Implement Post-Column Reaction (e.g., Triiodide) Check_PCR->Implement_PCR No Optimize_PCR Optimize PCR Conditions (Reagent Conc., Temp.) Check_PCR->Optimize_PCR Yes

References

Technical Support Center: Filtration Methods for Bromate Removal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and implementing various filtration methods for the removal of bromate (B103136) from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common filtration methods for removing bromate from water?

A1: The primary filtration-based methods for bromate removal include anion exchange, activated carbon filtration, reverse osmosis (RO), and nanofiltration (NF).[1][2] Each method has distinct advantages and operational considerations. Other techniques being explored include catalytic reduction and advanced oxidation processes.

Q2: How is bromate typically formed in aqueous solutions?

A2: Bromate is a disinfection byproduct that primarily forms when water containing bromide ions is treated with ozone.[1] Factors influencing its formation include the concentration of bromide ions, pH of the water, ozone dosage, and reaction time.[1][3] It can also be found as a contaminant in hypochlorite (B82951) solutions.[1]

Q3: What are the health concerns associated with bromate?

A3: Bromate is considered a potential human carcinogen.[1][4] Long-term exposure to bromate in drinking water has been linked to an increased risk of cancer.[4] Acute high-level exposure can lead to symptoms such as vomiting, diarrhea, and kidney problems.[1]

Q4: Which method offers the highest bromate removal efficiency?

A4: Reverse osmosis (RO) systems, particularly when combined with activated carbon filtration, are considered highly effective, capable of removing over 96% of bromate.[1][2][3] Nanofiltration has also demonstrated high rejection rates, with some membranes achieving over 90% removal.[1] The efficiency of each method can be influenced by various water quality parameters.

Troubleshooting Guides

Ion Exchange Chromatography

Q1: My ion exchange column is showing reduced bromate removal efficiency. What are the possible causes and solutions?

A1:

  • Resin Fouling: The resin may be fouled by organic matter, iron, or other contaminants present in the water, which blocks the exchange sites.

    • Solution: Implement pre-treatment steps like activated carbon filtration to remove organic foulants. For iron fouling, an acid wash of the resin may be necessary. Regular backwashing can also help remove particulate matter.

  • Competition from Other Anions: High concentrations of other anions, such as sulfates and nitrates, can compete with bromate for binding sites on the resin, reducing its removal efficiency.

    • Solution: Characterize the ionic composition of your water. If competing anions are high, you may need to use a resin with higher selectivity for bromate or consider a different removal technology.

  • Exhausted Resin: The ion exchange capacity of the resin may be exhausted.

    • Solution: Regenerate the resin according to the manufacturer's protocol, typically using a brine solution. If the resin has reached the end of its lifespan, it will need to be replaced.

Q2: I am observing inconsistent results with my batch ion exchange experiments for bromate removal. Why might this be happening?

A2:

  • Inadequate Equilibration Time: The contact time between the resin and the bromate solution may not be sufficient to reach equilibrium. The time to reach equilibrium can vary depending on the initial bromate concentration.[5]

    • Solution: Conduct kinetic studies to determine the optimal equilibration time for your specific experimental conditions.

  • Incorrect Resin-to-Solution Ratio: The amount of resin used may be insufficient for the volume and concentration of the bromate solution.

    • Solution: Optimize the resin dosage for your experiments. Batch isotherm studies can help determine the maximum exchange capacity of your resin.[5]

  • Inconsistent Agitation: Insufficient or inconsistent mixing can lead to poor mass transfer of bromate ions to the resin surface.

    • Solution: Ensure consistent and adequate agitation throughout the experiment using a shaker or magnetic stirrer.

Activated Carbon Filtration

Q1: The bromate removal efficiency of my granular activated carbon (GAC) filter is decreasing over time. What should I do?

A1:

  • Saturation of Adsorption Sites: The GAC has a finite capacity for bromate adsorption and reduction. Over time, these sites become saturated.

    • Solution: Replace or regenerate the GAC. Thermal regeneration is a common method, but its effectiveness for restoring bromate removal capacity should be verified.

  • Biofouling: A biofilm can develop on the GAC surface, which can hinder the adsorption and reduction of bromate.

    • Solution: Regular backwashing of the GAC filter can help control biofilm growth. In some cases, a disinfection step may be necessary, but care must be taken as some disinfectants can react with the carbon.

  • Presence of Natural Organic Matter (NOM): NOM can compete with bromate for adsorption sites on the GAC, reducing its removal efficiency.[6]

    • Solution: Consider pre-treatment steps to remove NOM before the GAC filter, such as coagulation or ozonation followed by biological activated carbon.[7]

Q2: I am not achieving the expected bromate removal with my powdered activated carbon (PAC) treatment. How can I improve it?

A2:

  • Insufficient Contact Time: The contact time between the PAC and the water may be too short for effective bromate removal.

    • Solution: Increase the contact time by optimizing the mixing and settling stages of your process.

  • Suboptimal PAC Dosage: The dose of PAC may be too low for the initial bromate concentration.

    • Solution: Conduct jar tests to determine the optimal PAC dosage for your specific water quality.

  • Water pH: The pH of the water can influence the surface charge of the activated carbon and the speciation of bromate, affecting removal efficiency.

    • Solution: Investigate the effect of pH on bromate removal in your system and adjust if feasible.

Reverse Osmosis (RO) and Nanofiltration (NF)

Q1: My RO/NF system is showing a decline in bromate rejection. What are the likely causes?

A1:

  • Membrane Fouling or Scaling: The membrane surface can become fouled with organic matter, colloids, or biological growth (biofouling). Scaling can occur due to the precipitation of sparingly soluble salts.[8]

    • Solution: Implement a regular membrane cleaning protocol as recommended by the manufacturer. This may involve using specific cleaning agents for different types of foulants. Pre-treatment of the feed water to remove foulants is crucial for long-term performance.

  • Membrane Degradation: Exposure to certain chemicals (like chlorine) or operating outside the recommended pH and pressure ranges can damage the membrane, leading to reduced rejection.

    • Solution: Ensure that the feed water is dechlorinated before it reaches the RO/NF membrane. Operate the system within the manufacturer's specified limits for pressure, temperature, and pH.

  • High Permeate Recovery Rate: Operating at a very high recovery rate can lead to increased concentration polarization at the membrane surface, which can reduce rejection.

    • Solution: Optimize the recovery rate to balance water production and rejection efficiency.

Q2: The permeate flow rate of my RO/NF system has decreased significantly. What should I check?

A2:

  • Clogged Pre-filters: The sediment and/or carbon pre-filters are likely clogged.[9]

    • Solution: Replace the pre-filters according to the recommended schedule or when a significant pressure drop is observed across them.

  • Membrane Fouling/Scaling: As mentioned above, fouling and scaling can block the membrane pores and reduce water passage.[8]

    • Solution: Perform a membrane cleaning cycle.

  • Low Feed Water Pressure or Temperature: A decrease in feed water pressure or temperature will result in a lower permeate flow rate.

    • Solution: Check the feed pump and ensure the system is operating at the correct pressure. If the temperature is low, a temperature correction factor should be applied to normalize the flow rate.

  • Air in the System: Air trapped in the system can impede water flow.

    • Solution: Purge the air from the system according to the manufacturer's instructions.

Data Presentation

Table 1: Comparison of Bromate Removal Efficiencies by Different Filtration Methods

Filtration MethodTypical Removal Efficiency (%)Key Influencing Factors
Ion Exchange Variable, can be >90%Initial bromate concentration, presence of competing anions (sulfate, nitrate), resin type, contact time.[5]
Activated Carbon 30 - >98%Carbon type, contact time, pH, presence of natural organic matter (NOM), initial bromate concentration.[10][11][12]
Reverse Osmosis >96%Membrane type, operating pressure, feed water quality, recovery rate.[1][2][3][13]
Nanofiltration 30 - >90%Membrane type (pore size and charge), operating pressure, pH, ionic strength.[1][14][15]

Experimental Protocols

Key Experiment 1: Batch Ion Exchange for Bromate Removal Kinetics

Objective: To determine the time required to reach equilibrium for bromate removal by an anion exchange resin.

Materials:

  • Anion exchange resin

  • Bromate stock solution (e.g., 1000 mg/L)

  • Deionized water

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • Ion chromatograph for bromate analysis

Methodology:

  • Prepare a working solution of bromate with a known initial concentration (e.g., 20 mg/L) in deionized water.[5]

  • Add a precise amount of anion exchange resin (e.g., 0.05 g) to a fixed volume of the bromate solution (e.g., 40 mL) in a flask.[5]

  • Place the flask on a shaker or stirrer at a constant speed and temperature.

  • Withdraw samples of the solution at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).

  • Filter the samples immediately to separate the resin from the solution.

  • Analyze the bromate concentration in each filtered sample using an ion chromatograph.

  • Plot the bromate concentration as a function of time to determine the point at which the concentration no longer changes, indicating that equilibrium has been reached.

Key Experiment 2: Granular Activated Carbon (GAC) Column Study for Bromate Removal

Objective: To evaluate the performance of a GAC column for continuous bromate removal.

Materials:

  • Granular activated carbon

  • Glass or acrylic column

  • Peristaltic pump

  • Bromate feed solution of known concentration

  • Fraction collector or sample vials

  • Ion chromatograph

Methodology:

  • Pack a known amount of GAC into the column to achieve a specific bed depth.

  • Pump the bromate feed solution through the column at a constant flow rate.

  • Collect effluent samples at regular time intervals.

  • Analyze the bromate concentration in the influent and effluent samples.

  • Plot the ratio of effluent concentration to influent concentration (C/C₀) against time or bed volumes to generate a breakthrough curve. The point at which the effluent bromate concentration reaches a predetermined maximum allowable level is the breakthrough point.

Mandatory Visualizations

Bromate_Removal_Method_Selection start Initial Bromate Concentration Assessment high_conc High Bromate Concentration (>100 µg/L) start->high_conc low_conc Low Bromate Concentration (10-100 µg/L) start->low_conc water_matrix Assess Water Matrix (Competing Anions, NOM) high_conc->water_matrix low_conc->water_matrix high_comp High Competing Anions/NOM water_matrix->high_comp low_comp Low Competing Anions/NOM water_matrix->low_comp ro_nf Reverse Osmosis or Nanofiltration high_comp->ro_nf ion_exchange Ion Exchange low_comp->ion_exchange gac Activated Carbon Filtration low_comp->gac final_choice Final Method Selection ro_nf->final_choice ion_exchange->final_choice gac->final_choice

Caption: Decision workflow for selecting a bromate removal method.

Troubleshooting_RO_Low_Flow start Low Permeate Flow in RO/NF System check_prefilters Check Pre-filters for Clogging start->check_prefilters replace_prefilters Replace Pre-filters check_prefilters->replace_prefilters Clogged check_pressure Verify Feed Water Pressure and Temperature check_prefilters->check_pressure Not Clogged resolved Flow Rate Restored replace_prefilters->resolved adjust_pressure Adjust Pressure/ Apply Correction Factor check_pressure->adjust_pressure Low check_fouling Inspect Membrane for Fouling/Scaling check_pressure->check_fouling Normal adjust_pressure->resolved clean_membrane Perform Membrane Cleaning Cycle check_fouling->clean_membrane Fouled/Scaled check_fouling->resolved Clean clean_membrane->resolved

Caption: Troubleshooting workflow for low permeate flow in RO/NF systems.

References

Technical Support Center: Optimizing Bromate Reaction Kinetics Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing bromate (B103136) reaction kinetics, with a specific focus on the critical role of pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of pH on bromate formation during ozonation?

A1: pH is a critical factor in bromate formation primarily because it governs ozone chemistry. At lower pH values, ozone is more stable, and the formation of hydroxyl radicals (•OH), which are highly reactive, is slower. This condition is favorable for disinfection as it allows for high ozone exposure with limited •OH formation.[1][2] Conversely, as the pH increases, the rate of bromate formation also tends to increase.[3][4]

Q2: How does a lower pH reduce bromate formation?

A2: At a lower pH, the reaction of ozone with bromide predominantly forms hypobromous acid (HOBr). HOBr has a low reactivity with ozone, thus hindering its further oxidation to bromate.[1][2] Although •OH can oxidize HOBr, the concentration of these radicals is low at acidic pH, making this pathway less significant.[1][2] Therefore, pH depression is a recognized strategy to mitigate bromate formation during ozonation.[1][2]

Q3: Are there any exceptions to the "lower pH, less bromate" rule?

A3: Yes, in the presence of certain substances like hydroxylamine (B1172632) (HA), pH depression can unexpectedly enhance bromate formation.[5] In the ozone/HA process, decreasing the pH from 7 to 5 can lead to higher •OH exposures due to the reduced scavenging capacity of HA, which in turn promotes bromate formation.[5] Further decreasing the pH from 5 to 3 can also increase the formation rate of bromine radicals, augmenting bromate production.[5]

Q4: What other water quality parameters, besides pH, affect bromate formation?

A4: Several other factors can influence bromate formation kinetics:

  • Temperature: Higher temperatures generally increase the rate of bromate formation.[3][6] The reaction rates of bromide with ozone and •OH are faster, and ozone decomposition is also accelerated at higher temperatures.[1][2]

  • Dissolved Organic Matter (DOM): DOM can have a complex role. It can act as a scavenger for •OH and transient bromine species, which can reduce bromate formation. The specific ozone dose relative to the Dissolved Organic Carbon (DOC) concentration is a key factor.[1][2]

  • Alkalinity: Carbonate and bicarbonate ions can react with •OH, which can influence bromate formation by affecting the concentration of these radicals.[1]

  • Initial Bromide Concentration: Higher initial concentrations of bromide ions in the water will naturally lead to a greater potential for bromate formation.[1][2][6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Higher than expected bromate concentrations at low pH. Presence of interfering substances like hydroxylamine.1. Analyze the sample for the presence of hydroxylamine or other potential catalysts. 2. Conduct scavenging experiments to confirm the role of •OH in your specific matrix.[5]
Inconsistent bromate formation rates at a constant pH. Fluctuations in other water quality parameters.1. Monitor and record temperature, DOC, and alkalinity in all experiments. 2. Ensure the initial bromide concentration is consistent across experiments.[1][2][3]
Difficulty in maintaining a stable pH during the experiment. Insufficient buffering capacity of the solution.1. Use a suitable buffer system that does not interfere with the reaction kinetics. 2. If using an automated pH controller, ensure the reagent concentration and pump speed are correctly calibrated.[7]
pH probe providing erratic readings. Fouling or improper calibration of the electrode.1. Clean the pH electrode according to the manufacturer's instructions. 2. Recalibrate the pH meter using fresh, certified buffer solutions.

Data and Experimental Protocols

Quantitative Data Summary

The following table summarizes the effect of pH on bromate formation as reported in a study on the ozonation of Seine River water.

ParameterValue
Initial Bromide Concentration60 µg/L
Ozone Exposure10 mg L⁻¹ min⁻¹
Bromate Concentration at pH 6 4 µg/L
Bromate Concentration at pH 8 9 µg/L

Data from a study on the ozonation of Seine River water.[1][2]

Experimental Protocol: Investigating the Effect of pH on Bromate Formation

This protocol outlines a general procedure for studying the impact of pH on bromate formation during the ozonation of a water sample.

1. Materials and Reagents:

  • Ozone generator

  • Reaction vessel

  • pH meter and probe

  • Stir plate and stir bar

  • Stock solutions of bromide (e.g., KBr)

  • Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment

  • Quenching agent (e.g., sodium thiosulfate)

  • Ion chromatograph for bromate analysis

2. Procedure:

  • Prepare a water sample with a known concentration of bromide.

  • Adjust the pH of the sample to the desired level using the acid or base solutions. Allow the pH to stabilize.

  • Initiate ozonation at a controlled ozone dose and contact time.

  • Throughout the ozonation process, continuously monitor the pH and adjust as necessary to maintain the setpoint.

  • At predetermined time intervals, withdraw aliquots of the sample.

  • Immediately quench the reaction in the aliquots by adding the quenching agent to stop any further reaction.

  • Analyze the quenched samples for bromate concentration using an ion chromatograph.

  • Repeat the experiment for different pH values to determine the optimal pH for minimizing bromate formation.

Visualizations

Bromate Formation Pathway during Ozonation

BromateFormation Br_minus Bromide (Br⁻) HOBr_OBr Hypobromous Acid/Hypobromite (HOBr/OBr⁻) Br_minus->HOBr_OBr O₃ or •OH O3 Ozone (O₃) OH_rad Hydroxyl Radical (•OH) BrO2_minus Bromite (BrO₂⁻) HOBr_OBr->BrO2_minus O₃ or •OH BrO3_minus Bromate (BrO₃⁻) BrO2_minus->BrO3_minus O₃ or •OH Low_pH Low pH Low_pH->O3 stabilizes High_pH High pH High_pH->OH_rad promotes formation

Caption: Simplified pathway of bromate formation from bromide during ozonation.

Experimental Workflow for pH Adjustment and Bromate Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Ozonation Reaction cluster_analysis Analysis start Start: Prepare Bromide-Spiked Water ph_adjust Adjust to Target pH start->ph_adjust ozonation Introduce Ozone ph_adjust->ozonation sampling Collect Samples at Time Intervals ozonation->sampling quench Quench Reaction sampling->quench analysis Analyze for Bromate (IC) quench->analysis data_eval Evaluate Data analysis->data_eval end end data_eval->end End

Caption: Workflow for studying the effect of pH on bromate formation.

References

troubleshooting inconsistent results in redox titrations with calcium bromate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for redox titrations using calcium bromate (B103136). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring the accuracy and consistency of your results.

Frequently Asked Questions (FAQs)

Q1: My endpoint color fades quickly after titration. What is the cause and how can I fix it?

A1: A fading endpoint is a common issue in redox titrations. It is often caused by the reaction of excess titrant with components from the atmosphere, or a slow reaction between the analyte and titrant. To resolve this, ensure that the solution is well-mixed throughout the titration and take the first permanent color change as your endpoint. Performing the titration in an inert atmosphere, if possible, can also mitigate this issue.

Q2: I am observing inconsistent titer values across multiple trials. What are the likely sources of this error?

A2: Inconsistent titer values can stem from several sources.[1] One of the most common is an improperly standardized titrant solution.[1] Ensure your calcium bromate solution is accurately standardized against a primary standard.[2][3] Other potential causes include temperature fluctuations during the experiments, which can alter solution volumes, and the presence of air bubbles in the burette.[1] Always allow solutions to reach thermal equilibrium and ensure your burette is properly flushed before each titration.[1]

Q3: The color change at the endpoint is not sharp, making it difficult to determine the exact volume. How can I improve this?

A3: A sluggish or indistinct endpoint can be due to an inappropriate indicator or incorrect pH of the reaction mixture.[4] The choice of indicator is critical; it should have a sharp color change at the equivalence point.[1] For bromate titrations, indicators like methyl red or methyl orange are often used.[2][3][5] Additionally, most bromate titrations require a strongly acidic medium to proceed efficiently.[2][3] Ensure the correct acid concentration is present in your analyte solution before starting the titration.

Q4: I suspect my this compound solution has degraded. How can I check its stability and what are the proper storage conditions?

A4: this compound is a strong oxidizing agent and its solutions can be susceptible to degradation over time, especially if exposed to light or contaminants.[6] To check the concentration, you should re-standardize the solution against a primary standard. For storage, keep the solution in a well-stoppered, dark glass bottle in a cool, dark place to minimize decomposition.[1]

Q5: Can impurities in my reagents affect the titration results?

A5: Yes, impurities can significantly impact the accuracy of your titration. Contaminants in the water used for solutions, or in the analyte sample itself, can react with the this compound, leading to erroneous results.[4][7] Always use high-purity water (e.g., deionized or distilled) and ensure your reagents are of analytical grade. Running a blank titration, which involves titrating a solution containing all reagents except the analyte, can help to identify and correct for errors caused by impurities.[2]

Troubleshooting Summary

For a quick reference, the following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Titer Values Incorrect titrant concentration, temperature fluctuations, air bubbles in burette, inconsistent technique.[1]Re-standardize the titrant, allow solutions to reach room temperature, properly flush and fill the burette, maintain a consistent procedure.[1]
Fading Endpoint Reaction with atmospheric components, slow reaction kinetics.Take the first permanent color change as the endpoint, ensure vigorous stirring, consider an inert atmosphere.
Indistinct Endpoint Incorrect indicator, improper pH of the solution.[4]Use an indicator with a sharp color change at the equivalence point (e.g., methyl red)[2][5], ensure the solution is sufficiently acidic.[2]
Consistently High or Low Results Systematic error in volume reading (parallax error), incorrectly prepared standard solutions, interfering substances in the sample.[7]Read the burette at eye level, double-check all calculations and weighing for standard preparation, analyze the sample for potential interferences.
Precipitate Formation During Titration The analyte or a reaction product is insoluble under the experimental conditions.Adjust the solvent system or pH if possible, or consider a different titrimetric method.

Experimental Protocols

Preparation of 0.1 N this compound Solution

This compound, Ca(BrO₃)₂, is a strong oxidizing agent.[6] This protocol outlines the preparation of a 0.1 N (0.0167 M) solution.

Materials:

  • This compound monohydrate (Ca(BrO₃)₂·H₂O)

  • Distilled or deionized water

  • Volumetric flask (1000 mL)

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound monohydrate. The equivalent weight of Ca(BrO₃)₂·H₂O in redox reactions where BrO₃⁻ is reduced to Br⁻ is the molar mass divided by 6.

  • Accurately weigh the calculated amount of Ca(BrO₃)₂·H₂O onto a weighing paper.

  • Carefully transfer the weighed solid into a 1000 mL volumetric flask using a funnel.

  • Add approximately 500 mL of distilled water to the flask and swirl gently to dissolve the solid.

  • Once the solid is completely dissolved, dilute the solution to the 1000 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a clean, well-labeled, dark glass bottle.

Standardization of this compound Solution

The prepared this compound solution should be standardized against a primary standard, such as arsenic trioxide (As₂O₃).[2][3]

Materials:

  • Prepared this compound solution

  • Arsenic trioxide (As₂O₃), primary standard grade

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl), concentrated

  • Methyl red indicator solution[2][3]

  • Burette, pipette, conical flasks

Procedure:

  • Accurately weigh a suitable amount of dried arsenic trioxide and dissolve it in a sodium hydroxide solution.[2][3]

  • Transfer the solution to a conical flask and carefully acidify with concentrated hydrochloric acid.[2][3]

  • Add a few drops of methyl red indicator to the flask. The solution should turn red.[2][5]

  • Fill a clean burette with the prepared this compound solution and record the initial volume.

  • Titrate the arsenic trioxide solution with the this compound solution. The endpoint is reached when the red color of the indicator disappears and the solution becomes colorless.[2][5]

  • Record the final volume of the this compound solution used.

  • Repeat the titration at least two more times to ensure consistent results.

  • Calculate the normality of the this compound solution using the known weight of arsenic trioxide and the volume of titrant consumed.

Visual Guides

Troubleshooting_Workflow start Inconsistent Titration Results q1 Are titer values reproducible? start->q1 a1_yes Proceed to check for systematic errors (e.g., incorrect standard concentration) q1->a1_yes Yes q2 Is the endpoint sharp and stable? q1->q2 No a2_no Check indicator choice and solution pH. Ensure sufficient acidity. q2->a2_no No q3 Are reagents fresh and properly stored? q2->q3 Yes a3_no Prepare fresh solutions. Re-standardize titrant. q3->a3_no No end Review experimental technique and equipment calibration. q3->end Yes Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_titrant Prepare Calcium Bromate Solution standardize Standardize Titrant (e.g., with As₂O₃) prep_titrant->standardize add_acid_indicator Add Acid and Indicator to Analyte standardize->add_acid_indicator prep_analyte Prepare Analyte Sample prep_analyte->add_acid_indicator titrate Titrate to Endpoint (Color Change) add_acid_indicator->titrate record Record Volume titrate->record repeat_exp Repeat Titration (min. 3x) record->repeat_exp calculate Calculate Analyte Concentration repeat_exp->calculate

References

long-term storage and stability of solid calcium bromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of solid calcium bromate (B103136).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid calcium bromate?

A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to store it away from incompatible materials, particularly acids, organic materials, and reducing agents, to prevent hazardous reactions.[1] The storage area should be protected from moisture and sources of ignition.[1]

Q2: What is the expected shelf life of solid this compound under ideal conditions?

Q3: What are the decomposition products of this compound?

A3: Upon heating, solid this compound decomposes to form calcium bromide (CaBr₂) and oxygen gas (O₂).[3] This decomposition is a redox reaction where the bromate ion is reduced, and oxygen is oxidized.

Q4: At what temperature does solid this compound begin to decompose?

A4: The thermal decomposition of anhydrous this compound begins at temperatures above 180°C (356°F).[3] The monohydrate form will first lose its water of hydration at temperatures below 180°C before the anhydrous salt decomposes at higher temperatures.

Q5: Is solid this compound sensitive to light?

A5: While the primary stability concerns for this compound are temperature and moisture, as a good practice for all chemicals, it is advisable to store it in an opaque or amber container to protect it from light, which can potentially catalyze degradation over long periods.

Q6: What are the signs of degradation or instability in solid this compound?

A6: Visual signs of degradation can include caking or clumping of the powder (indicating moisture absorption), discoloration (yellowing), or the emission of a faint, sharp odor. Any noticeable change in the physical appearance of the material should prompt a re-evaluation of its purity and suitability for use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Caking or Clumping of Powder Absorption of atmospheric moisture due to improper sealing of the container or storage in a humid environment.- Transfer the material to a desiccator to remove excess moisture. - Ensure the container is tightly sealed after each use. - Store the container in a dry environment, preferably in a desiccator cabinet or a controlled humidity chamber.
Discoloration (Yellowish Tinge) Potential slow decomposition, possibly accelerated by exposure to light, heat, or impurities.- Re-test the purity of the material using a suitable analytical method (e.g., titration, ion chromatography) to determine the percentage of active this compound. - If purity is compromised, the material may not be suitable for sensitive applications. - Review storage conditions to ensure they are optimal.
Inconsistent Experimental Results The purity of the this compound may have been compromised due to degradation.- Use a fresh, unopened container of this compound to confirm if the issue persists. - Perform a quantitative analysis of the stored material to verify its concentration. - Refer to the experimental protocols below for stability assessment.
Unexpected Reaction Vigor Contamination with an incompatible material (e.g., organic solvent residue, dust, reducing agent).- Immediately and safely quench the reaction if possible, following established laboratory safety protocols. - Review all experimental steps and materials to identify the source of contamination. - Ensure dedicated and clean equipment is used when handling this compound.

Data Presentation

Table 1: Thermal Decomposition Data for this compound

ParameterValueReference
Decomposition Onset Temperature> 180 °C[3]
Decomposition ProductsCalcium Bromide (CaBr₂), Oxygen (O₂)[3]

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommendation
TemperatureCool (ideally 15-25°C)
HumidityDry (ideally < 40% RH)
ContainerTightly sealed, opaque or amber glass/chemically resistant plastic
IncompatibilitiesAcids, organic materials, reducing agents, powdered metals

Experimental Protocols

Protocol 1: Determination of this compound Purity by Iodometric Titration

Objective: To quantify the amount of active this compound in a solid sample.

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Deionized water

  • Analytical balance, burette, flasks

Procedure:

  • Accurately weigh approximately 0.1 g of the this compound sample and record the mass.

  • Dissolve the sample in 50 mL of deionized water in an Erlenmeyer flask.

  • Add 2 g of potassium iodide and 5 mL of glacial acetic acid to the flask.

  • Swirl the flask to dissolve the solids and allow the reaction to proceed in the dark for 5 minutes. The solution will turn a dark yellow-brown due to the liberation of iodine. Reaction: Ca(BrO₃)₂ + 12KI + 12CH₃COOH → CaI₂ + 12KCH₃COO + 6I₂ + 2HBr + 6H₂O

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color. Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the percentage purity of this compound using the appropriate stoichiometric calculations.

Protocol 2: Accelerated Stability Study of Solid this compound

Objective: To assess the stability of solid this compound under accelerated temperature and humidity conditions.

Materials:

  • Solid this compound samples

  • Controlled temperature and humidity stability chambers

  • Appropriate sample containers (e.g., glass vials with airtight seals)

  • Analytical instrumentation for purity testing (e.g., Titration setup as in Protocol 1, or Ion Chromatograph)

Procedure:

  • Place accurately weighed samples of solid this compound into individual containers.

  • Place the containers in stability chambers set to the following conditions:

    • Condition A: 40°C / 75% RH

    • Condition B: 25°C / 60% RH (as a control)

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one sample from each condition.

  • Visually inspect the samples for any physical changes (caking, discoloration).

  • Determine the purity of the samples using a validated analytical method (e.g., Protocol 1).

  • Record and compare the results over time to evaluate the stability of the material under each condition.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 3, 6 months) cluster_results Data Evaluation start Start: Obtain Solid This compound Sample weigh Accurately Weigh Samples start->weigh package Package in Suitable Containers weigh->package storage_A Accelerated: 40°C / 75% RH package->storage_A storage_B Control: 25°C / 60% RH package->storage_B visual Visual Inspection (Caking, Discoloration) storage_A->visual storage_B->visual purity Purity Analysis (e.g., Titration, IC) visual->purity compare Compare Data Over Time purity->compare stability Determine Stability Profile compare->stability end End: Stability Report stability->end

Caption: Workflow for assessing the stability of solid this compound.

logical_relationship Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_outcomes Potential Outcomes stability This compound Stability temp Increased Temperature decomposition Accelerated Decomposition (CaBr₂ + O₂) temp->decomposition humidity Increased Humidity caking Caking / Clumping humidity->caking light Light Exposure discoloration Discoloration light->discoloration impurities Presence of Impurities impurities->decomposition reduced_purity Reduced Purity decomposition->reduced_purity caking->reduced_purity discoloration->reduced_purity reduced_purity->stability

Caption: Key factors influencing the stability of solid this compound.

References

Technical Support Center: Strategies for Mitigating Bromate Formation During Ozonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on mitigating bromate (B103136) formation during ozonation experiments.

Troubleshooting Guide

This section addresses common issues encountered during ozonation processes that can lead to elevated bromate levels.

Q1: My ozonation experiment is producing bromate concentrations exceeding the regulatory limit of 10 µg/L. What are the initial steps I should take to identify the cause?

A1: High bromate formation is a common challenge in ozonation of bromide-containing water. The primary factors influencing bromate formation are bromide concentration, ozone dosage, pH, temperature, and the presence of natural organic matter (NOM).[1][2]

Initial Troubleshooting Steps:

  • Verify Bromide Concentration: Confirm the initial bromide concentration in your water source. Waters with bromide levels above 50-100 µg/L are particularly susceptible to forming bromate in excess of 10 µg/L during ozonation.[2]

  • Review Ozone Dosage: Ensure your ozone dose is optimized for your primary objective (e.g., disinfection, micropollutant abatement) without being excessive. Higher ozone doses and longer contact times increase bromate formation.[3]

  • Measure pH: The pH of the water plays a crucial role. Higher pH levels (typically above 7.5) significantly accelerate bromate formation.[3][4]

  • Check Temperature: Higher water temperatures can increase the rate of bromate formation.[4]

  • Characterize Natural Organic Matter (NOM): NOM can have a dual effect. It can scavenge ozone and hydroxyl radicals, thereby inhibiting bromate formation. However, at high ozone doses relative to the dissolved organic carbon (DOC) concentration (specific ozone dose > 0.5 mg O₃/mg DOC), bromate formation can be initiated.[4]

Q2: I've confirmed a high bromide concentration in my source water. What are the most effective strategies to minimize bromate formation?

A2: When dealing with high bromide concentrations, several proactive and in-process strategies can be employed. The recommended order of consideration is: 1) source control, 2) chemical control during ozonation, and 3) pre-treatment to remove bromide.[1][4]

Recommended Mitigation Strategies:

  • pH Depression: Lowering the pH of the water to between 6.0 and 7.0 before ozonation is a highly effective strategy. At lower pH, ozone is more stable, and the formation of hydroxyl radicals, which contribute to bromate formation, is reduced.[3][4][5] A reduction of one pH unit can decrease bromate formation by approximately 60%.[3]

  • Ammonia (B1221849) Addition: Adding a small amount of ammonia (around 0.05 mg/L as N) before ozonation can inhibit the formation pathways that involve free bromine.[6] Ammonia reacts with hypobromous acid (a key intermediate) to form bromamines, which are less reactive towards forming bromate.[6]

  • Chlorine-Ammonia Process: This is an enhanced version of the ammonia addition method. It involves adding a low dose of chlorine to oxidize bromide to hypobromous acid, followed by the addition of ammonia to form bromamines before ozonation.[7][8] This process can achieve a higher bromate reduction (65-95%) compared to ammonia addition alone (40-70%).[8]

Q3: My bromate levels are still high even after lowering the pH. What could be the issue?

A3: While pH depression is generally effective, its success can be influenced by other water quality parameters.

  • Presence of Hydroxylamine: If your water contains hydroxylamine, pH depression can unexpectedly enhance bromate formation.[9] Hydroxylamine reacts with ozone to produce hydroxyl radicals, and at lower pH, the scavenging of these radicals is less efficient, leading to increased bromate.[9]

  • Insufficient pH Reduction: The extent of pH reduction is critical. A minor adjustment may not be sufficient to significantly inhibit bromate formation, especially in waters with high bromide and alkalinity.

  • High Ozone Dose: If the ozone dose is very high, the direct oxidation pathway for bromate formation may still be significant even at a lower pH.

Q4: I am considering the chlorine-ammonia process. Are there any potential side effects I should be aware of?

A4: Yes, while the chlorine-ammonia process is highly effective for bromate control, it's important to monitor for the formation of other disinfection byproducts (DBPs).

  • Trihalomethanes (THMs) and Cyanogen Chloride (CNCl): Pre-chlorination can potentially form THMs, and the reaction of chlorine with ammonia can form monochloramine, which could lead to the formation of CNCl. However, studies have shown that at the low doses used in this process, the formation of these DBPs is typically well below regulatory limits.[7]

  • Nitrosamines: The presence of ammonia and chlorine can be precursors to the formation of nitrosamines, such as N-nitrosodimethylamine (NDMA). Careful control of the chlorine-to-ammonia ratio is necessary to minimize their formation.

Frequently Asked Questions (FAQs)

Q5: What is the fundamental mechanism of bromate formation during ozonation?

A5: Bromate (BrO₃⁻) is formed from the oxidation of naturally occurring bromide (Br⁻) in water during ozonation. The formation process is complex and involves both molecular ozone (O₃) and hydroxyl radicals (•OH).[1][4] There are three main pathways:

  • Direct Ozonation: Ozone directly oxidizes bromide to hypobromous acid (HOBr), which is then further oxidized by ozone to bromate.

  • Hydroxyl Radical Pathway: Hydroxyl radicals oxidize bromide to bromine radicals, which then undergo a series of reactions with ozone and other species to form bromate.

  • Combined Pathway: A combination of both direct ozone and hydroxyl radical reactions contribute to the overall formation of bromate.

BromateFormation cluster_direct Direct Pathway Br Bromide (Br⁻) HOBr Hypobromous Acid (HOBr) Br->HOBr O₃ Br->HOBr •OH O3 Ozone (O₃) OH Hydroxyl Radical (•OH) O3->OH Decomposition BrO2 Bromite (BrO₂⁻) HOBr->BrO2 O₃ HOBr->BrO2 •OH BrO3 Bromate (BrO₃⁻) BrO2->BrO3 O₃

Q6: How does pH influence bromate formation?

A6: pH has a significant impact on both ozone chemistry and the speciation of bromine. At lower pH (e.g., pH 6), ozone is more stable and the formation of highly reactive hydroxyl radicals is slower.[1][4] This favors the direct oxidation pathway, which is generally slower for the conversion of hypobromous acid to bromate. Conversely, at higher pH (e.g., pH 8), ozone decomposition to hydroxyl radicals is accelerated, leading to increased bromate formation through the faster hydroxyl radical pathway.[1][4] For instance, in one study, ozonation of Seine River water resulted in 4 µg/L of bromate at pH 6, compared to 9 µg/L at pH 8 under the same ozone exposure.[1][4]

Q7: What is the role of ammonia in mitigating bromate formation?

A7: Ammonia acts as an inhibitor by reacting with hypobromous acid (HOBr), a key intermediate in bromate formation, to form monobromamine (NH₂Br).[6] Monobromamine is significantly less reactive with ozone than HOBr, thus effectively blocking the primary pathways to bromate formation.[6] A small residual of ammonia (around 0.05 mg/L as N) is often sufficient to achieve significant bromate reduction.[6]

Q8: Can bromate be removed after it has been formed?

A8: Removal of bromate after its formation is generally considered less feasible and more costly than implementing preventative strategies.[1][4] Some methods for post-ozonation bromate removal include advanced reduction processes (ARPs), such as UV/sulfite, and adsorption on specialized activated carbon.[10] However, these methods have their own challenges, including high costs and potential for secondary contamination.

Data Presentation: Efficacy of Bromate Mitigation Strategies

The following table summarizes quantitative data on the effectiveness of various bromate mitigation strategies under different experimental conditions.

Mitigation StrategyBromide (µg/L)Ozone Dose (mg/L)pHTemp (°C)Other ConditionsBromate Reduction (%)Reference
pH Depression 5601.58 to 620Lake Zurich water~75%[7]
6010 mg/L·min exposure8 to 6N/ASeine River water56%[1][4]
Ammonia Addition 5601.5820400 µg/L NH₃~50%[7]
N/AN/AN/AN/APilot-scale40-70%[8]
Chlorine-Ammonia 5601.58201.12 mg/L Cl₂, 400 µg/L NH₃~86%[7]
N/AN/AN/AN/APilot-scale65-95%[8]
422up to 8.6N/AN/A3 mg/L NH₂Cl~82%[11]

Experimental Protocols

Protocol 1: pH Adjustment for Bromate Mitigation

This protocol outlines the steps for adjusting the pH of a water sample prior to ozonation.

  • Initial pH Measurement: Measure and record the initial pH of the water sample using a calibrated pH meter.

  • Acid Selection: Choose a suitable acid for pH depression. Commonly used acids in laboratory settings include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Acid Dosing:

    • Prepare a dilute stock solution of the chosen acid (e.g., 0.1 N).

    • While continuously stirring the water sample with a magnetic stirrer, add the acid dropwise.

    • Monitor the pH continuously.

    • Continue adding acid until the target pH (e.g., 6.5) is reached and stable.

  • Equilibration: Allow the pH-adjusted water to equilibrate for at least 15-30 minutes before starting the ozonation process.

  • Ozonation: Proceed with your standard ozonation protocol.

  • Post-Ozonation pH Neutralization (if required): After ozonation, if necessary for downstream processes or analytical methods, the pH can be readjusted to a neutral value by adding a base (e.g., sodium hydroxide).

pH_Adjustment_Workflow start Start measure_initial_ph Measure Initial pH start->measure_initial_ph select_acid Select Acid (e.g., H₂SO₄) measure_initial_ph->select_acid add_acid Add Acid Dropwise with Stirring select_acid->add_acid monitor_ph Monitor pH Continuously add_acid->monitor_ph target_ph_reached Target pH Reached? monitor_ph->target_ph_reached target_ph_reached->add_acid No equilibrate Equilibrate for 15-30 min target_ph_reached->equilibrate Yes ozonation Perform Ozonation equilibrate->ozonation end End ozonation->end

Protocol 2: Chlorine-Ammonia Process for Bromate Mitigation

This protocol describes the sequential addition of chlorine and ammonia before ozonation.

  • Water Sample Preparation: Place a known volume of the water sample in a suitable reaction vessel with continuous stirring.

  • Chlorine Addition (Pre-chlorination):

    • Prepare a fresh stock solution of sodium hypochlorite (B82951) (NaOCl).

    • Add a predetermined low dose of chlorine (e.g., <0.5 mg/L) to the water sample.[8]

    • Allow a contact time of approximately 5 minutes for the chlorine to react with the bromide in the water.[7]

  • Ammonia Addition:

    • Prepare a stock solution of an ammonium (B1175870) salt (e.g., ammonium chloride or ammonium sulfate).

    • Add a specific dose of ammonia to the chlorinated water sample. The ammonia dose should be in excess of the chlorine dose on a molar basis to ensure the formation of monobromamine and to have a slight ammonia residual.

  • Ozonation: Immediately after ammonia addition, commence the ozonation process according to your experimental design.

  • Sample Quenching and Analysis: After the desired ozonation contact time, quench the residual ozone (e.g., with sodium thiosulfate) and analyze for bromate concentration using a suitable analytical method (e.g., Ion Chromatography).

Protocol 3: Determination of Bromate in Water by Ion Chromatography (Based on EPA Method 317.0)

This is a summarized protocol for the analysis of bromate. For detailed procedures, refer to the official EPA Method 317.0 documentation.

  • Instrumentation: An ion chromatograph (IC) system equipped with a guard column, an analytical column (e.g., Dionex AS9-HC), a suppressor, a conductivity detector, a post-column reagent delivery system, a heated reaction coil, and a UV/VIS detector.[12]

  • Reagents:

    • Eluent: A solution of sodium carbonate and sodium bicarbonate.

    • Post-Column Reagent (PCR): A solution of o-dianisidine (ODA) or triiodide reagent.

  • Sample Preparation: Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Injection: Inject a specific volume of the prepared sample into the IC system.

  • Separation: The anions in the sample are separated on the analytical column.

  • Detection:

    • For higher concentrations, bromate can be detected by the conductivity detector.

    • For trace levels, after separation, the eluent is mixed with the post-column reagent. The reaction in the heated coil produces a colored compound that is detected by the UV/VIS detector at a specific wavelength (e.g., 450 nm for ODA).

  • Quantification: The concentration of bromate is determined by comparing the peak area of the sample to a calibration curve prepared from certified bromate standards.

Decision_Tree start High Bromate Detected check_bromide Is Bromide > 50 µg/L? start->check_bromide check_ph Is pH > 7.5? check_bromide->check_ph Yes source_control Investigate Source Control for Bromide check_bromide->source_control No, investigate other sources check_ozone Is Ozone Dose High? check_ph->check_ozone No ph_depression Implement pH Depression (to pH 6.5-7.0) check_ph->ph_depression Yes ammonia Consider Ammonia Addition check_ozone->ammonia No optimize_ozone Optimize Ozone Dose and Contact Time check_ozone->optimize_ozone Yes monitor_bromate Monitor Bromate Levels ph_depression->monitor_bromate cl_ammonia Consider Chlorine-Ammonia Process ammonia->cl_ammonia If further reduction is needed ammonia->monitor_bromate cl_ammonia->monitor_bromate optimize_ozone->monitor_bromate

References

Validation & Comparative

A Comparative Analysis of Calcium Bromate and Potassium Bromate as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and analysis, the selection of an appropriate oxidizing agent is paramount to achieving desired reaction outcomes. Among the various options available, bromate (B103136) salts, particularly potassium bromate and calcium bromate, are frequently employed for their potent oxidizing capabilities. This guide provides an objective comparison of the performance of this compound versus potassium bromate as oxidizing agents, supported by fundamental chemical data and detailed experimental protocols for their evaluation.

Core Chemical and Physical Properties

A fundamental comparison of this compound and potassium bromate begins with their intrinsic chemical and physical properties. While both are salts of bromic acid and serve as sources of the powerful bromate (BrO₃⁻) oxidizing ion, their different cations (Ca²⁺ vs. K⁺) lead to variations in molecular weight, solubility, and physical form. These properties are summarized in the table below.

PropertyThis compoundPotassium Bromate
Chemical Formula Ca(BrO₃)₂KBrO₃
Molar Mass 295.88 g/mol [1]167.00 g/mol [2]
Appearance White crystalline powder[1]White crystals or powder[2]
Density 3.329 g/cm³[1]3.27 g/cm³[2]
Melting Point 180 °C (decomposes)[1][3]350 °C[2]
Boiling Point Decomposes above 180 °C[3][4][5]370 °C (decomposes)[2]
Solubility in water Very soluble[1]6.91 g/100 mL (20 °C)[2]

Oxidizing Performance: A Tale of the Bromate Ion

The oxidizing strength of both this compound and potassium bromate is primarily dictated by the bromate ion (BrO₃⁻). In acidic solutions, the bromate ion is a potent oxidizing agent, with a standard electrode potential (E°) of approximately +1.5 volts, which is comparable to that of potassium permanganate[2]. The half-reaction for the reduction of the bromate ion in an acidic medium is as follows:

BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l) E° ≈ +1.42 V [6]

Since the standard electrode potential is an intrinsic property of the bromate ion's reduction, it is theoretically the same for both this compound and potassium bromate. This indicates that, from a thermodynamic standpoint, both compounds possess equivalent oxidizing power. Any perceived differences in their performance in specific applications are more likely to arise from factors such as solubility, reaction kinetics, and the nature of the reaction medium rather than a fundamental difference in their inherent oxidizing strength.

G cluster_reactants Reactants cluster_products Products Bromate Ion (BrO3-) Bromate Ion (BrO3-) Bromide Ion (Br-) Bromide Ion (Br-) Bromate Ion (BrO3-)->Bromide Ion (Br-) Reduction Protons (6H+) Protons (6H+) Water (3H2O) Water (3H2O) Protons (6H+)->Water (3H2O) Electrons (6e-) Electrons (6e-) Electrons (6e-)->Bromate Ion (BrO3-)

Applications and Considerations

Both this compound and potassium bromate have been historically used as flour treatment agents in the baking industry to strengthen dough and enhance bread volume[1][7]. Their oxidizing action modifies the protein structure in flour, specifically the gluten, by forming disulfide bonds, which creates a more elastic gluten network[8].

However, the use of potassium bromate in food products has raised significant health concerns. The International Agency for Research on Cancer (IARC) has classified potassium bromate as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[9][10]. Consequently, its use in food is banned in numerous countries, including the European Union, Canada, and Brazil[2][10]. It is believed that this compound has a similar toxicological profile[11]. Due to these health risks, the use of bromates in food applications has largely been phased out in favor of safer alternatives.

Beyond baking, these compounds can be used as strong oxidizing agents in various chemical syntheses and as a stable source of bromine in analytical chemistry[12][13].

Experimental Protocol: Comparative Analysis of Oxidizing Capacity via Redox Titration

To empirically compare the oxidizing capacity of this compound and potassium bromate, a redox titration method can be employed. This protocol details the determination of the concentration of a reducing agent (e.g., arsenic trioxide) using standardized solutions of the two bromate salts.

Objective: To determine and compare the effective oxidizing molarity of standardized solutions of this compound and potassium bromate.

Materials:

  • This compound (Ca(BrO₃)₂)

  • Potassium bromate (KBrO₃)

  • Arsenic trioxide (As₂O₃), primary standard

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Starch indicator solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • Distilled/deionized water

  • Analytical balance, volumetric flasks, burettes, pipettes, Erlenmeyer flasks

Procedure:

Part 1: Preparation of Standardized Bromate Solutions (0.1 N)

  • Potassium Bromate Solution:

    • Accurately weigh approximately 2.783 g of anhydrous potassium bromate (dried at 120 °C).

    • Dissolve the KBrO₃ in distilled water in a 1 L volumetric flask and dilute to the mark.

  • This compound Solution:

    • Accurately weigh approximately 2.466 g of anhydrous this compound.

    • Dissolve the Ca(BrO₃)₂ in distilled water in a 1 L volumetric flask and dilute to the mark.

Part 2: Standardization of Bromate Solutions (Indirect Titration)

  • Pipette 25.00 mL of the prepared bromate solution (either calcium or potassium bromate) into a 250 mL Erlenmeyer flask.

  • Add approximately 1 g of potassium iodide (KI) and 5 mL of 2 M hydrochloric acid (HCl).

  • The solution will turn a yellow-brown color due to the liberation of iodine: BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O

  • Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution until the solution becomes a pale yellow.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times for each bromate solution to ensure reproducibility.

  • Calculate the exact normality of each bromate solution.

Part 3: Comparative Oxidation of a Reducing Agent

  • Accurately weigh a known amount of a primary standard reducing agent, such as arsenic trioxide (As₂O₃).

  • Dissolve the As₂O₃ in a small amount of NaOH and then acidify with HCl.

  • Titrate this solution with the standardized this compound solution using a suitable indicator (e.g., methyl orange) until a color change indicates the endpoint.

  • Repeat the titration with the standardized potassium bromate solution.

  • Compare the volumes of the two bromate solutions required to oxidize the same amount of the reducing agent.

G cluster_prep Solution Preparation cluster_titration Redox Titration cluster_analysis Data Analysis Prepare Ca(BrO3)2 Solution Prepare Ca(BrO3)2 Solution Titrate with Ca(BrO3)2 Titrate with Ca(BrO3)2 Prepare Ca(BrO3)2 Solution->Titrate with Ca(BrO3)2 Prepare KBrO3 Solution Prepare KBrO3 Solution Titrate with KBrO3 Titrate with KBrO3 Prepare KBrO3 Solution->Titrate with KBrO3 Prepare Reducing Agent Solution Prepare Reducing Agent Solution Prepare Reducing Agent Solution->Titrate with Ca(BrO3)2 Prepare Reducing Agent Solution->Titrate with KBrO3 Compare Titration Volumes Compare Titration Volumes Titrate with Ca(BrO3)2->Compare Titration Volumes Titrate with KBrO3->Compare Titration Volumes Determine Oxidizing Equivalence Determine Oxidizing Equivalence Compare Titration Volumes->Determine Oxidizing Equivalence

Conclusion

References

A Comparative Guide to the Validation of ICP-MS and Other Methods for Bromate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with alternative analytical techniques for the quantification of bromate (B103136). The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs, with a focus on validated performance characteristics.

Introduction

Bromate (BrO₃⁻), a potential human carcinogen, is a disinfection byproduct formed during the ozonation of water containing bromide ions. Its presence in drinking water, pharmaceutical preparations, and food products is strictly regulated, necessitating sensitive and reliable analytical methods for its quantification. While Ion Chromatography (IC) coupled with various detectors has been the traditional approach, IC-ICP-MS has emerged as a powerful tool offering high sensitivity and specificity. This guide compares the validation parameters of IC-ICP-MS with IC with Conductivity Detection (IC-CD) and IC with Post-Column Reaction and Visible Detection (IC-PCR-VIS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the compared analytical methods for bromate quantification. The data has been compiled from various validation studies to provide a clear and objective comparison.

ParameterIC-ICP-MSIC with Conductivity Detection (IC-CD)IC with Post-Column Reaction and Visible Detection (IC-PCR-VIS)
Limit of Detection (LOD) 0.014 - 0.23 µg/L[1][2]0.5 - 20 µg/L[3][4]0.12 - 0.5 µg/L[5]
Limit of Quantitation (LOQ) 0.05 - 1.0 µg/L~1 µg/L[6]0.5 - 4.5 µg/L[7][8]
Linearity (r²) >0.999>0.999[3]>0.999
Precision (%RSD) 1.2 - 3.5%[2]< 4%[3]1.2 - 4.1%[9]
Accuracy/Recovery (%) 95 - 109%[2]96.1 - 107%[3]87 - 103%[7]
Key Advantages Highest sensitivity, specificity, robust against matrix interferences.Simple, cost-effective.Good sensitivity, less expensive than ICP-MS.
Key Disadvantages High initial instrument cost, requires experienced operator.Lower sensitivity, potential for interferences from other anions.Use of potentially hazardous reagents, potential for interferences.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods such as the US EPA Method 321.8 for IC-ICP-MS.

IC-ICP-MS for Bromate Quantification (Based on US EPA Method 321.8)

a. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm filter.

  • For samples with high levels of organic matter, a C18 solid-phase extraction (SPE) cleanup may be necessary.

  • Adjust the pH of the sample to between 6 and 8.

b. Chromatographic Conditions:

  • Analytical Column: Anion exchange column suitable for oxyhalide separations (e.g., Dionex IonPac AS19 or equivalent).

  • Guard Column: Compatible guard column.

  • Eluent: Potassium hydroxide (B78521) (KOH) gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 100 µL.

c. ICP-MS Conditions:

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.8 L/min

  • Nebulizer Gas Flow: ~1.0 L/min

  • Collision/Reaction Cell Gas: Helium or Hydrogen (for interference removal).

  • Monitored m/z: 79 and 81 for bromine. Quantitation is typically performed using m/z 79, while m/z 81 is used to monitor for potential polyatomic interferences.[1][10]

d. Calibration:

  • Prepare a series of calibration standards from a certified bromate stock solution.

  • The calibration range should bracket the expected concentration of the samples.

  • A linear calibration curve with a correlation coefficient (r²) > 0.995 is typically required.

IC with Conductivity Detection (IC-CD) for Bromate Quantification

a. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm filter.

b. Chromatographic Conditions:

  • Analytical Column: Anion exchange column (e.g., Metrosep A Supp 5).[3]

  • Guard Column: Compatible guard column.

  • Eluent: Sodium carbonate/sodium bicarbonate buffer.[3]

  • Flow Rate: Typically 0.7 mL/min.

  • Suppressor: Anion suppressor module.

  • Detector: Conductivity detector.

c. Calibration:

  • Prepare calibration standards as described for IC-ICP-MS.

IC with Post-Column Reaction and Visible Detection (IC-PCR-VIS) for Bromate Quantification

a. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm filter.

b. Chromatographic Conditions:

  • Analytical Column: Anion exchange column (e.g., Dionex IonPac AS9-HC).

  • Guard Column: Compatible guard column.

  • Eluent: Sodium carbonate eluent.

c. Post-Column Reaction:

  • Reagent: Acidified potassium iodide (KI) solution or o-dianisidine (ODA).[4][5]

  • The eluent from the column is mixed with the PCR reagent. Bromate oxidizes iodide to triiodide, which has a strong absorbance at 352 nm, or reacts with ODA to form a colored product.

d. Detection:

  • UV/Vis detector set to the appropriate wavelength (e.g., 352 nm for the triiodide method).

e. Calibration:

  • Prepare calibration standards as described for IC-ICP-MS.

Mandatory Visualization

Bromate_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_ic_separation Ion Chromatography cluster_icpms_detection ICP-MS Detection cluster_data_analysis Data Analysis Sample Aqueous Sample Filtration 0.45 µm Filtration Sample->Filtration pH_Adjustment pH Adjustment (if necessary) Filtration->pH_Adjustment Injector Autosampler/Injector pH_Adjustment->Injector Prepared Sample Guard_Column Guard Column Injector->Guard_Column Analytical_Column Analytical Column Guard_Column->Analytical_Column Nebulizer Nebulizer Analytical_Column->Nebulizer Eluent with Analytes Plasma ICP Torch (Plasma) Nebulizer->Plasma Mass_Spec Mass Spectrometer Plasma->Mass_Spec Detector Detector Mass_Spec->Detector Data_System Data Acquisition & Processing Detector->Data_System Signal Quantification Quantification (Calibration Curve) Data_System->Quantification Report Final Report Quantification->Report

References

A Comparative Analysis of Water Disinfectants: Efficacy, Byproduct Formation, and the Role of Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on Calcium Bromate (B103136): Initial investigation into the use of calcium bromate as a primary disinfectant in water treatment has found no substantial evidence of its application in this capacity. The scientific literature predominantly discusses the presence of bromide (Br⁻) in source water, which can originate from various sources including naturally occurring minerals and industrial effluents. Calcium bromide (CaBr₂) is one such source. This bromide is a significant precursor to the formation of bromate (BrO₃⁻), a regulated and potentially carcinogenic disinfection byproduct (DBP), particularly during ozonation and, to a lesser extent, chlorination. Therefore, this guide will focus on comparing the efficacy of established water disinfectants and will elaborate on the critical role of bromide in the formation of bromate and other disinfection byproducts.

This guide provides a comprehensive comparison of common water disinfectants, including chlorine, chloramines, chlorine dioxide, ozone, and ultraviolet (UV) radiation. It is intended for researchers, scientists, and professionals in drug development and water treatment, offering a detailed overview of disinfectant performance, the formation of DBPs, and the experimental protocols for their evaluation.

Comparative Efficacy of Water Disinfectants

The primary measure of a disinfectant's effectiveness is its ability to inactivate pathogenic microorganisms. This is typically quantified as a logarithmic (log) reduction of the microbial population. The efficacy is dependent on the disinfectant's concentration, the contact time (CT), water temperature, and pH.

DisinfectantTarget MicroorganismTypical Log ReductionTypical Dosage/IntensityRequired Contact Time (CT) (mg·min/L)Optimal pH
Chlorine (Free) E. coli> 4-log0.5 - 2.0 mg/L0.04 - 0.5< 8.0
Giardia lamblia3-log1.0 - 3.0 mg/L40 - 150< 7.5
Cryptosporidium parvumIneffective at normal doses> 5.0 mg/L> 7200N/A
Viruses4-log0.5 - 2.0 mg/L1 - 12< 8.0
Chloramines E. coli2 to 3-log1.0 - 4.0 mg/L95 - 1807.0 - 9.0
Giardia lamblia1 to 2-log2.0 - 5.0 mg/L~22007.0 - 9.0
Cryptosporidium parvumIneffective> 5.0 mg/LVery HighN/A
Viruses2-log2.0 - 5.0 mg/L~12007.0 - 9.0
Chlorine Dioxide E. coli> 4-log0.5 - 2.0 mg/L0.2 - 0.756.0 - 9.0
Giardia lamblia3-log1.0 - 3.0 mg/L~266.0 - 9.0
Cryptosporidium parvum2 to 3-log1.0 - 3.0 mg/L~786.0 - 9.0
Viruses4-log0.5 - 2.0 mg/L0.2 - 6.76.0 - 9.0
Ozone E. coli> 4-log0.5 - 1.5 mg/L0.026.0 - 9.0
Giardia lamblia3-log1.0 - 2.0 mg/L1.5 - 2.56.0 - 9.0
Cryptosporidium parvum> 3-log1.0 - 3.0 mg/L5 - 106.0 - 9.0
Viruses4-log0.5 - 1.5 mg/L0.1 - 0.56.0 - 9.0
UV Radiation E. coli> 4-log10 - 40 mJ/cm²N/AN/A
Giardia lamblia> 3-log10 - 20 mJ/cm²N/AN/A
Cryptosporidium parvum> 3-log10 - 20 mJ/cm²N/AN/A
Viruses> 4-log30 - 186 mJ/cm²N/AN/A

Formation of Disinfection Byproducts (DBPs)

A major consideration in the selection of a disinfectant is its potential to form harmful DBPs through reactions with natural organic matter (NOM) and inorganic ions like bromide present in the water.

DisinfectantPrimary PrecursorsMajor DBPs FormedBromate Formation Potential
Chlorine (Free) NOM, BromideTrihalomethanes (THMs), Haloacetic Acids (HAAs)Low; can occur in hypochlorite (B82951) solutions with high bromide content.
Chloramines NOM, BromideLower levels of THMs and HAAs compared to chlorine. N-Nitrosodimethylamine (NDMA) is a concern.Very Low
Chlorine Dioxide NOMChlorite, ChlorateDoes not form bromate.
Ozone Bromide, NOMBromate , Aldehydes, Ketones, Carboxylic AcidsHigh in the presence of bromide.
UV Radiation NoneGenerally does not form DBPs.None

Signaling Pathways and Experimental Workflows

Bromate Formation Pathway during Ozonation

The formation of bromate from bromide during ozonation is a complex process involving both molecular ozone and hydroxyl radicals. The following diagram illustrates the primary pathways.

BromateFormation cluster_direct Direct O₃ Pathway cluster_indirect Indirect •OH Pathway Br_minus Bromide (Br⁻) HOBr_OBr Hypobromous Acid / Hypobromite (HOBr / OBr⁻) Br_minus->HOBr_OBr O₃ Br_minus->HOBr_OBr O3 Ozone (O₃) OH_radical Hydroxyl Radical (•OH) O3->OH_radical Decomposition BrO2_minus Bromite (BrO₂⁻) HOBr_OBr->BrO2_minus •OH HOBr_OBr->BrO2_minus BrO3_minus Bromate (BrO₃⁻) HOBr_OBr->BrO3_minus O₃ (slow) BrO2_minus->BrO3_minus O₃ BrO2_minus->BrO3_minus

Caption: Simplified pathways of bromate formation from bromide during ozonation.

Experimental Workflow for Disinfectant Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a water disinfectant.

DisinfectantEfficacyWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_microbe Prepare Microbial Culture (e.g., E. coli) inoculate Inoculate Test Water with Microbes prep_microbe->inoculate prep_water Prepare Test Water Matrix (with/without NOM) prep_water->inoculate prep_disinfectant Prepare Disinfectant Stock Solution add_disinfectant Add Disinfectant at Various Doses prep_disinfectant->add_disinfectant inoculate->add_disinfectant contact_time Incubate for Predetermined Contact Times add_disinfectant->contact_time neutralize Neutralize Disinfectant contact_time->neutralize enumerate Enumerate Surviving Microbes (e.g., Plate Counts) neutralize->enumerate calculate Calculate Log Reduction enumerate->calculate

Caption: Workflow for determining the efficacy of a water disinfectant.

Experimental Protocols

Disinfectant Efficacy Testing

A standardized method for assessing disinfectant efficacy involves the following steps:

  • Preparation of Microbial Culture: A pure culture of the target microorganism (e.g., E. coli ATCC 25922) is grown in a suitable broth medium to a specific cell density (e.g., 10⁸-10⁹ CFU/mL). The cells are then harvested by centrifugation, washed, and resuspended in a buffer solution.

  • Test Water Preparation: The test water can range from a simple buffered solution to a more complex matrix containing natural organic matter to simulate real-world conditions. The temperature and pH of the water are adjusted to the desired experimental values.

  • Experimental Procedure:

    • A known volume of the test water is inoculated with the prepared microbial suspension to achieve a target initial concentration (e.g., 10⁶ CFU/mL).

    • The disinfectant is added to achieve the desired concentration. A control sample with no disinfectant is also prepared.

    • The samples are incubated at a constant temperature for a series of predetermined contact times.

  • Neutralization and Enumeration:

    • At each time point, an aliquot is removed and the disinfectant is immediately neutralized using a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for chlorine).

    • The number of viable microorganisms is determined using standard enumeration techniques, such as membrane filtration or spread plating on an appropriate agar (B569324) medium.

  • Data Analysis: The log reduction is calculated using the following formula: Log Reduction = log₁₀(N₀/Nₜ) Where N₀ is the number of viable microorganisms at time zero and Nₜ is the number of viable microorganisms at contact time 't'.

Disinfection Byproduct (DBP) Analysis

The analysis of DBPs is crucial for assessing the safety of a disinfection process. Standardized methods from organizations like the U.S. Environmental Protection Agency (EPA) are often employed.

  • Trihalomethanes (THMs) and other volatile organics:

    • Method: EPA Method 524.2 (Purge and Trap Gas Chromatography/Mass Spectrometry).

    • Protocol Summary: A water sample is purged with an inert gas, and the volatile organic compounds are trapped on an adsorbent material. The trap is then heated, and the desorbed compounds are introduced into a gas chromatograph (GC) for separation and a mass spectrometer (MS) for detection and quantification.

  • Haloacetic Acids (HAAs):

    • Method: EPA Method 552.3 (Liquid-Liquid Extraction, Derivatization, and Gas Chromatography with Electron Capture Detection).

    • Protocol Summary: The HAAs are extracted from the water sample into a solvent (e.g., methyl tert-butyl ether). The extracted acids are then converted to their methyl esters (derivatization) to make them more volatile. The derivatized HAAs are then analyzed by GC with an electron capture detector (ECD).

  • Bromate:

    • Method: EPA Method 300.1 (Ion Chromatography).

    • Protocol Summary: A water sample is injected into an ion chromatograph (IC) system. The anions, including bromate, are separated based on their affinity for the ion-exchange column. A conductivity detector is used for quantification.

Conclusion

The selection of a water disinfectant is a multifaceted decision that requires a balance between microbial inactivation efficacy and the control of disinfection byproduct formation. While chlorine remains a widely used and cost-effective disinfectant, its limitations in inactivating protozoan cysts and its potential to form THMs and HAAs are significant drawbacks. Chloramines produce fewer of these regulated DBPs but are weaker disinfectants. Chlorine dioxide and ozone are powerful disinfectants effective against a broad range of pathogens, but their application can lead to the formation of chlorite/chlorate and bromate, respectively. UV radiation is highly effective against most microorganisms, including chlorine-resistant protozoa, and does not produce DBPs, but it does not provide a residual disinfectant to protect the water in the distribution system.

The presence of bromide in source water significantly complicates disinfection, particularly with ozonation, due to the formation of bromate. Understanding the interplay between disinfectant choice, water quality parameters, and DBP formation is essential for ensuring the delivery of safe and clean drinking water. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different disinfection strategies.

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Bromate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for monitoring potential carcinogens like bromate (B103136) in water and food products, the choice of analytical methodology is critical. This guide provides an objective comparison between two common techniques for bromate determination: spectrophotometry and ion chromatography. The comparison is supported by experimental data from various studies, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their specific needs.

The primary spectrophotometric method discussed involves a redox reaction with a chromogenic agent, offering a simple and rapid approach. For chromatography, a widely adopted ion chromatography (IC) method with conductivity or UV detection after post-column reaction is examined, known for its high sensitivity and specificity.

Data Presentation: Performance Characteristics

The quantitative performance of an analytical method is paramount. The following table summarizes the key validation parameters for a representative spectrophotometric method and a common ion chromatography method for bromate determination.

Validation ParameterSpectrophotometric MethodIon Chromatography (IC) Method
Linearity (Range) 0.5 - 4.5 µg/mL (r = 0.9989)[1][2]Typically linear over a wide range, e.g., up to 20 µg/L[3]
Limit of Detection (LOD) 0.027 µg/mL[1]As low as 0.04 µg/L with post-column reaction[4][5]
Limit of Quantification (LOQ) 0.069 µg/mL[1]Typically 3:1 signal-to-noise ratio for LOD and 10:1 for LOQ[6]
Accuracy (Recovery) Not explicitly stated in µg/mL, but evaluated[1]Method dependent, but generally high
Precision (Repeatability) Evaluated by intra-day assay[1]High, with low relative standard deviation
Selectivity Can be prone to interferencesHigh, especially with specific detectors[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the spectrophotometric and ion chromatographic methods discussed.

Spectrophotometric Method Protocol

This method is based on the redox reaction between bromate and promethazine (B1679618) (PTZ) in an acidic medium, which produces a red-pink colored product with maximum absorption at 515 nm.[1][2]

Apparatus:

  • A UV-Vis spectrophotometer (e.g., Jasko V-530) with 1 cm quartz cells.[1]

Reagents:

  • Promethazine hydrochloride (PTZ) solution (10⁻² M).

  • Hydrochloric acid (HCl, 12 M).

  • Potassium bromate (KBrO₃) stock solution (50 mg/L).

  • Distilled water.[1]

Procedure:

  • Sample Preparation: For a solid sample like bread, 10g of the sample is triturated in 200 mL of distilled water and filtered.[1]

  • Reaction Mixture: A measured volume of the sample filtrate (8.8 mL) is transferred to a 15 mL volumetric tube.

  • 1 mL of 10⁻² M PTZ solution is added to the tube.

  • 200 µL of 12 M HCl is added, and the mixture is shaken for 1 minute.

  • Measurement: The absorbance of the resulting colored solution is measured at 515 nm against a reagent blank.

  • Quantification: The concentration of bromate in the sample is determined from a linear regression curve prepared using standard solutions of KBrO₃.[1]

Ion Chromatography (IC) Method Protocol

Ion chromatography is a widely used technique for bromate analysis in drinking water, with several EPA-approved methods.[8][9] A common approach involves IC with suppressed conductivity detection or post-column reaction for enhanced sensitivity.[8][10]

Apparatus:

  • An ion chromatograph equipped with a guard column, an analytical column (e.g., Dionex IonPac series), a suppressor, and a conductivity detector or a UV-Vis detector for post-column reaction.[4][8]

Reagents:

  • Eluent solution (e.g., sodium carbonate/bicarbonate or potassium hydroxide).

  • Regenerant solution for the suppressor (if used).

  • For post-column reaction (e.g., EPA Method 326.0), a reagent solution of potassium iodide (KI) is used.[4][11]

Procedure:

  • Sample Preparation: Water samples are typically filtered through a 0.45 µm filter before injection.

  • Chromatographic Separation: An aliquot of the sample is injected into the IC system. The separation of bromate from other anions is achieved on the analytical column using an isocratic or gradient elution.

  • Detection:

    • Conductivity Detection: After separation, the eluent passes through a suppressor to reduce the background conductivity, and the conductivity of the analyte ions is measured.

    • Post-Column Reaction with UV Detection: After the analytical column, the eluent is mixed with a post-column reagent (e.g., acidified KI). Bromate oxidizes iodide to triiodide, which is then detected by its strong absorbance at 352 nm.[9][11]

  • Quantification: The concentration of bromate is determined by comparing the peak area of the sample to that of known standards.

Mandatory Visualizations

To better illustrate the processes involved in the cross-validation of these analytical methods, the following diagrams are provided.

CrossValidationWorkflow Experimental workflow for cross-validation. cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Comparison Sample Test Sample (e.g., Water, Bread) SpikedSample Spiked Sample Sample->SpikedSample Fortify with known bromate concentration Spectro Spectrophotometric Analysis SpikedSample->Spectro Chromo Chromatographic Analysis (IC) SpikedSample->Chromo Linearity Linearity Spectro->Linearity Accuracy Accuracy (Recovery) Spectro->Accuracy Precision Precision (RSD) Spectro->Precision LOD LOD Spectro->LOD LOQ LOQ Spectro->LOQ Chromo->Linearity Chromo->Accuracy Chromo->Precision Chromo->LOD Chromo->LOQ Comparison Comparative Assessment Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison

Caption: Experimental workflow for cross-validation.

MethodSelection Logical flow for selecting an analytical method. cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Requirement Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Speed Rapid Screening Needed? Sensitivity->Speed No Matrix->Speed No IC Ion Chromatography Matrix->IC Yes Speed->IC No Spectro Spectrophotometry Speed->Spectro Yes

Caption: Logical flow for selecting an analytical method.

References

A Comparative Guide to Assessing the Purity of Synthesized Calcium Bromate via Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is of paramount importance in research and pharmaceutical development, where even minor impurities can significantly alter experimental outcomes or therapeutic efficacy. Calcium bromate (B103136), particularly as its common monohydrate form (Ca(BrO₃)₂·H₂O), is a compound where rigorous purity assessment is crucial. This guide provides a comparative framework for utilizing thermal analysis techniques—specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to effectively assess the purity of synthesized calcium bromate.

Synthesis and Potential Impurities

This compound monohydrate can be synthesized through several methods, a common one being the reaction between calcium hydroxide (B78521) and sodium bromate.[1]

Reaction: 2 NaBrO₃ + Ca(OH)₂ → Ca(BrO₃)₂ + 2 NaOH

During this synthesis, several impurities can be introduced:

  • Unreacted Starting Materials: Residual calcium hydroxide (Ca(OH)₂).

  • Side Products: Formation of calcium carbonate (CaCO₃) due to the reaction of calcium hydroxide with atmospheric carbon dioxide.

  • Decomposition Products: Small amounts of calcium bromide (CaBr₂) if the reaction temperature is not well-controlled.

Thermal analysis is exceptionally well-suited to detect and quantify these specific impurities based on their distinct thermal decomposition profiles.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate purity assessment.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

Sample Preparation:

  • Gently grind the synthesized this compound sample to a fine, homogeneous powder using an agate mortar and pestle.

  • Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

  • Place the crucible onto the TGA-DSC sample holder.

TGA-DSC Analysis Parameters:

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 1000 °C.

  • Heating Rate: A linear heating rate of 10 °C/min is recommended.

  • Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Data Collection: Continuously record the sample mass (TGA), the derivative of mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

Data Presentation: A Comparative Analysis

The following table presents hypothetical, yet realistic, TGA and DSC data for a high-purity this compound monohydrate sample compared to a sample intentionally contaminated with calcium carbonate (CaCO₃), a common impurity.

Thermal Event Parameter High-Purity Ca(BrO₃)₂·H₂O Impure Ca(BrO₃)₂·H₂O (with 10% CaCO₃) Interpretation
Dehydration Temperature Range (°C) 120 - 170120 - 170Loss of one water molecule. The temperature is consistent.
Mass Loss (%) ~5.7%~5.1%The mass loss is lower in the impure sample as CaCO₃ is stable in this range.
DSC Peak (°C) Endothermic peak at ~150Endothermic peak at ~150Energy absorbed to release water of hydration.
Decomposition 1 Temperature Range (°C) 270 - 350270 - 350Decomposition of Ca(BrO₃)₂ to CaBr₂ and O₂.
Mass Loss (%) ~30.6%~27.5%The mass loss is proportionally lower due to the presence of the impurity.
DSC Peak (°C) Exothermic peak at ~320Exothermic peak at ~320Energy released during the redox decomposition.
Decomposition 2 Temperature Range (°C) N/A650 - 800Decomposition of the CaCO₃ impurity to CaO and CO₂.[2][3]
Mass Loss (%) N/A~4.4%This distinct mass loss step clearly indicates the CaCO₃ impurity.
DSC Peak (°C) N/AEndothermic peak at ~780Energy absorbed during carbonate decomposition.[4]
Final Residue Composition Calcium Bromide (CaBr₂)Mixture of CaBr₂ and Calcium Oxide (CaO)The composition of the final residue confirms the presence of the impurity.
Final Mass (%) ~63.7%~63.0%The final mass reflects the combined residues.

Note: Theoretical mass loss for pure Ca(BrO₃)₂·H₂O dehydration is 5.74%, and for decomposition to CaBr₂ is 30.59%. Theoretical mass loss for pure CaCO₃ decomposition is 44.0%.

Visualization of Workflow and Thermal Pathways

Visual diagrams are essential for understanding the experimental process and the chemical transformations occurring during the analysis.

G cluster_0 Synthesis & Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Purity Assessment Synthesis Synthesize Ca(BrO₃)₂ Drying Dry Product Synthesis->Drying Grinding Grind to Homogeneous Powder Drying->Grinding Weighing Weigh 5-10 mg of Sample Grinding->Weighing Sample for Analysis TGA_DSC Perform TGA-DSC Scan (30-1000 °C at 10 °C/min in N₂) Weighing->TGA_DSC Analyze_Curves Analyze TGA/DSC Curves TGA_DSC->Analyze_Curves Generate Data Identify_Steps Identify Mass Loss Steps & Thermal Events Analyze_Curves->Identify_Steps Quantify Quantify Mass Loss & Compare to Theory Identify_Steps->Quantify Purity Assess Purity Quantify->Purity

Caption: Experimental workflow for purity assessment.

G cluster_pure Pure Ca(BrO₃)₂·H₂O cluster_impurity Impurity: CaCO₃ A Ca(BrO₃)₂·H₂O (s) B Ca(BrO₃)₂ (s) A->B ~150 °C - H₂O (g) (Endothermic) C CaBr₂ (s) B->C ~320 °C - 3O₂ (g) (Exothermic) D CaCO₃ (s) E CaO (s) D->E ~780 °C - CO₂ (g) (Endothermic)

Caption: Thermal decomposition pathways.

Interpreting the Results

A high-purity sample of this compound monohydrate will exhibit two distinct mass loss steps in its TGA curve: the first corresponding to the loss of water, and the second to the decomposition into calcium bromide and oxygen.[5] The DSC curve will show a corresponding endotherm for the dehydration and a sharp exotherm for the decomposition.

The presence of impurities introduces additional thermal events.

  • Calcium Hydroxide (Ca(OH)₂): An impurity of Ca(OH)₂ would result in an additional mass loss step between approximately 400 °C and 500 °C, corresponding to its decomposition into calcium oxide (CaO) and water.[6][7] This would be observed as an endothermic peak in the DSC trace.

  • Calcium Carbonate (CaCO₃): As shown in the comparative data, a CaCO₃ impurity is easily identified by a high-temperature mass loss event (typically >650 °C) with a strong endothermic peak.[2][8]

By calculating the percentage mass loss for each distinct step and comparing it to the theoretical values, the percentage of each component in the synthesized sample can be accurately determined. The sharpness of the DSC peaks can also be an indicator of purity; impurities often lead to broader and shifted thermal transition peaks.

References

Validating Redox Stoichiometry: A Comparative Guide for Calcium Bromate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common redox reactions involving calcium bromate (B103136), offering a framework for the experimental validation of their stoichiometry. The protocols and data presented herein are essential for researchers utilizing calcium bromate as an oxidizing agent in various applications, including organic synthesis and analytical chemistry.

Introduction to this compound in Redox Reactions

This compound, Ca(BrO₃)₂, is a strong oxidizing agent, a property that makes it a valuable reagent in numerous chemical transformations. The bromate ion (BrO₃⁻) is the active species, readily accepting electrons and causing the oxidation of other reactants. Validating the stoichiometry of these reactions is crucial for ensuring reaction efficiency, product purity, and for quantitative analysis. This guide focuses on two representative redox reactions of this compound: one with arsenic(III) oxide and another with a sulfite (B76179).

Comparison of Redox Reactions

The selection of a suitable redox partner for this compound depends on factors such as the desired reaction kinetics, the pH of the medium, and the method of endpoint detection. Below is a comparison of the reactions with arsenic(III) and sulfite.

FeatureReaction with Arsenic(III) OxideReaction with Sulfite
Balanced Reaction Ca(BrO₃)₂ + 3As₂O₃ → CaBr₂ + 3As₂O₅Ca(BrO₃)₂ + 6Na₂SO₃ → CaBr₂ + 6Na₂SO₄
Reaction Medium Acidic (HCl)[1]Acidic[2]
Common Application Redox Titrimetry for standardization[1][3]Water treatment, oscillating chemical reactions[2][4]
Endpoint Detection Visual indicator (e.g., methyl red) or potentiometrically[1][3]pH change, spectrophotometry[2]

Experimental Protocols for Stoichiometric Validation

Accurate determination of stoichiometry relies on precise experimental techniques, primarily redox titration.

Protocol 1: Titration of this compound with Arsenic(III) Oxide

This method is a well-established procedure for standardizing bromate solutions and serves as an excellent model for validating the 1:3 stoichiometry between this compound and arsenic(III) oxide.[1][3]

Reagents:

  • This compound [Ca(BrO₃)₂] solution of unknown concentration

  • Primary standard Arsenic(III) oxide (As₂O₃)[1]

  • 5 M Sodium Hydroxide (NaOH)[1]

  • 10 M Hydrochloric Acid (HCl)[1]

  • Methyl Red indicator (1% in ethanol)[1]

  • Deionized water

Procedure:

  • Preparation of Arsenic(III) Solution: Accurately weigh a known mass (e.g., 0.1 g) of dried primary standard As₂O₃.[1][3] Dissolve it in 10 mL of 5 M NaOH. This may take 5-10 minutes.[1][3]

  • Acidification: To the dissolved As₂O₃ solution, add 50 mL of deionized water and then 10 mL of 10 M HCl to create the necessary acidic medium for the reaction.[1][3]

  • Titration Setup: Fill a burette with the this compound solution to be standardized.

  • Endpoint Indication: Add 2-3 drops of methyl red indicator to the arsenic(III) solution. The solution will be red.

  • Titration: Titrate the arsenic(III) solution with the this compound solution. The endpoint is reached when the red color of the methyl red is discharged and the solution becomes colorless.[1]

  • Calculations: From the mass of As₂O₃ used and the volume of Ca(BrO₃)₂ solution required to reach the endpoint, the molarity of the this compound solution and the stoichiometry of the reaction can be confirmed.

Protocol 2: Reaction of this compound with Sodium Sulfite

The reaction between bromate and sulfite is well-documented, particularly in the context of oscillating reactions.[2] Validating its stoichiometry can be achieved by a back-titration method.

Conceptual Approach:

  • A known excess of a standardized this compound solution is reacted with a known amount of sodium sulfite in an acidic medium.

  • The unreacted bromate is then determined by a subsequent titration, typically with a standard solution of a reducing agent like sodium thiosulfate (B1220275) after the addition of excess potassium iodide.

  • The amount of bromate that reacted with the sulfite can then be calculated by difference, allowing for the validation of the 1:6 stoichiometry.

Visualizing the Validation Process

To better understand the logical flow of validating reaction stoichiometry, the following diagrams illustrate the key relationships and workflows.

StoichiometryValidation cluster_theoretical Theoretical Foundation cluster_experimental Experimental Verification cluster_analysis Data Analysis & Conclusion Balanced Equation Balanced Equation Theoretical Stoichiometry Theoretical Stoichiometry Balanced Equation->Theoretical Stoichiometry Titration Experiment Titration Experiment Theoretical Stoichiometry->Titration Experiment Guides Experiment Experimental Data Experimental Data Titration Experiment->Experimental Data Stoichiometric Calculation Stoichiometric Calculation Experimental Data->Stoichiometric Calculation Validation Validation Stoichiometric Calculation->Validation

Caption: Logical workflow for validating reaction stoichiometry.

TitrationWorkflow A Prepare Standard Solution (e.g., As₂O₃) C Perform Titration (Add titrant to analyte) A->C B Prepare Analyte Solution (this compound) B->C D Observe Endpoint (e.g., Color Change) C->D E Record Volumes D->E F Calculate Molarity & Stoichiometry E->F

Caption: General experimental workflow for redox titration.

References

performance comparison of different ion chromatography columns for bromate separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of bromate (B103136), a potential human carcinogen, is of paramount importance.[1][2] Ozonation, a common water disinfection method, can lead to the formation of bromate from naturally occurring bromide.[3] Regulatory bodies like the US Environmental Protection Agency (EPA) and the European Union have set maximum contaminant levels (MCLs) for bromate in drinking and bottled waters, necessitating reliable analytical methods for its determination at low µg/L levels.[1][3] Ion chromatography (IC) has emerged as a powerful and widely used technique for this purpose.[1]

This guide provides a comparative overview of different ion chromatography columns used for bromate separation, supported by experimental data and detailed protocols to aid in method selection and development.

Performance Comparison of IC Columns for Bromate Analysis

The choice of an appropriate IC column is critical for achieving the desired sensitivity, resolution, and robustness in bromate analysis. High-capacity anion-exchange columns are often employed for the direct determination of bromate with conductivity detection.[2] Advancements in column technology have led to the development of columns with unique polymer technology and optimized selectivity for disinfection byproduct anions.[1] The following table summarizes the performance characteristics of several commonly used IC columns for bromate separation.

ColumnEluentDetection MethodMethod Detection Limit (MDL) for BromateKey Features & Considerations
Thermo Scientific™ Dionex™ IonPac™ AS9-HC CarbonateSuppressed Conductivity1.4 µg/L (in drinking water)[1], 20 µg/L (EPA 300.0)[4]Specified in EPA Method 300.1; a high-capacity column.[1][5]
Thermo Scientific™ Dionex™ IonPac™ AS19 Potassium Hydroxide (KOH)Suppressed ConductivitySub-µg/L levels[6]Hydroxide eluents provide lower background conductivity and greater sensitivity than carbonate eluents.[1][6]
Thermo Scientific™ Dionex™ IonPac™ AS23 CarbonateSuppressed ConductivityNot explicitly stated, but offers high capacity (320 µeq/column)[1]Designed as a replacement for the AS9-HC with higher capacity.[1]
Thermo Scientific™ Dionex™ CarboPac™ PA1 Methanesulphonic AcidPost-column reaction with KI, UV detection at 352 nmNot explicitly statedOffers application flexibility with different eluents.[1]
Metrohm Metrosep A Supp 5 Carbonate/BicarbonateSuppressed ConductivityNot explicitly statedTested for bromate analysis in bottled water.[7]
Dionex IonPac AS23 Carbonate/BicarbonateSuppressed ConductivityNot explicitly statedShowed sharper and higher resolution for bromate peak compared to Metrohm Metrosep A Supp 5 in one study.[7]
Shodex IC SI-52 4E Carbonate/BicarbonateSuppressed ConductivityNot explicitly statedProvides baseline separation of chlorite (B76162) and bromate.[8]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and accurate results. Below are protocols based on established EPA methods for bromate analysis.

EPA Method 300.1: Determination of Inorganic Anions by Ion Chromatography

This method utilizes a high-capacity anion-exchange column with a carbonate eluent and suppressed conductivity detection for the determination of bromate and other disinfection byproducts in drinking water.[1][5]

  • Column: Thermo Scientific™ Dionex™ IonPac™ AS9-HC (4 x 250 mm)

  • Eluent: 9.0 mM Sodium Carbonate (Na₂CO₃)

  • Flow Rate: 1.3 mL/min[9]

  • Injection Volume: 225 µL[9]

  • Detection: Suppressed Conductivity

  • Run Time: Approximately 27 minutes[7]

EPA Method 317.0/326.0: Post-Column Derivatization with UV/Vis Detection

For samples with high ionic strength, where suppressed conductivity detection may suffer from interferences, post-column reaction (PCR) methods offer enhanced specificity and sensitivity.[1]

  • Column: Thermo Scientific™ Dionex™ IonPac™ AS9-HC or AS19

  • Eluent: 9.0 mM Sodium Carbonate (for AS9-HC)[10] or Potassium Hydroxide gradient (for AS19)[1]

  • Post-Column Reagent:

    • EPA Method 317.0 (o-dianisidine, ODA): A solution of o-dianisidine dihydrochloride (B599025) and potassium bromide in acidic medium.[3][10] Note: ODA is a potential carcinogen.[3]

    • EPA Method 326.0 (Acidified Iodide): Potassium iodide (KI) is added post-column and is acidified by the eluent or a separate acid stream. Bromate oxidizes iodide to triiodide, which is detected by its strong absorbance at 352 nm.[1][3]

  • Reaction Temperature: 60-80°C[9][10]

  • Detection: UV/Vis Absorbance at 450 nm (for ODA)[10] or 352 nm (for triiodide)[1][3]

Two-Dimensional Ion Chromatography (2D-IC) - EPA Method 302.0

For complex matrices with high salt concentrations, 2D-IC can be employed for matrix elimination.

  • First Dimension Column: A high-capacity column like the Dionex IonPac AS19 is used to partially resolve bromate from matrix ions.[1]

  • Heart-Cutting: A specific volume containing the bromate peak is transferred to the second dimension.

  • Concentrator Column: The transferred fraction is concentrated.

  • Second Dimension Column: A column with different selectivity, such as the Dionex IonPac AS24, is used for final separation.[1]

  • Detection: Suppressed Conductivity

Experimental Workflow for Bromate Analysis

The following diagram illustrates a typical experimental workflow for the determination of bromate in water samples using ion chromatography.

Bromate_Analysis_Workflow cluster_prep Sample Preparation cluster_ic Ion Chromatography System cluster_detection Detection Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration Preservation Preservation (e.g., Ammonia) Filtration->Preservation Injection Sample Injection Preservation->Injection Column Anion-Exchange Column Injection->Column Suppression Suppressor Column->Suppression PCR Post-Column Reaction Column->PCR Conductivity Conductivity Detector Suppression->Conductivity Data Data Acquisition & Analysis Conductivity->Data UV_Vis UV/Vis Detector PCR->UV_Vis UV_Vis->Data

References

Distinguishing Calcium Bromate and Calcium Bromide: An Analytical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a detailed comparison of analytical methods to distinguish between calcium bromate (B103136) (Ca(BrO₃)₂) and calcium bromide (CaBr₂), two calcium salts with distinct properties and applications. The following sections present experimental protocols and data for both qualitative wet chemical tests and quantitative instrumental analysis.

Summary of Analytical Tests

A summary of the analytical tests and their expected outcomes for calcium bromate and calcium bromide is presented in the table below.

Analytical TestThis compound (Ca(BrO₃)₂)Calcium Bromide (CaBr₂)
Reaction with Concentrated Sulfuric Acid Reaction produces bromine (Br₂) and oxygen (O₂) gas.[1]Reaction produces reddish-brown fumes of bromine (Br₂), colorless sulfur dioxide (SO₂) gas, and water.[2][3]
Silver Nitrate (B79036) Test No precipitate is formed.A pale yellow, curdy precipitate of silver bromide (AgBr) is formed.[4][5]
Ion Chromatography (EPA Method 300.1) Detected as bromate anion (BrO₃⁻).Detected as bromide anion (Br⁻).
Thermal Decomposition Decomposes at approximately 180°C to form calcium bromide and oxygen.[6]Melts at 730°C and boils at 1815°C.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reaction with Concentrated Sulfuric Acid

This test relies on the different redox reactions of bromate and bromide ions with a strong oxidizing and dehydrating agent.

Protocol:

  • Place a small amount (approximately 50-100 mg) of the solid sample (either this compound or calcium bromide) into a clean, dry test tube.

  • In a fume hood, carefully add 1-2 mL of concentrated sulfuric acid (H₂SO₄) to the test tube.

  • Observe any immediate reaction, such as gas evolution or color change.

  • Gently warm the test tube if no immediate reaction is observed.

  • Record all observations, including the color of any fumes produced.

Expected Observations:

  • This compound: The reaction will produce bromine (a reddish-brown gas) and oxygen gas.

  • Calcium Bromide: The reaction will produce dense, reddish-brown fumes of bromine, along with the pungent smell of sulfur dioxide. A white precipitate of calcium sulfate (B86663) may also be observed.[8]

Silver Nitrate Test

This precipitation reaction is a classic confirmatory test for bromide ions.

Protocol:

  • Dissolve approximately 100 mg of the sample in 5-10 mL of deionized water in a test tube.

  • Acidify the solution by adding a few drops of dilute nitric acid (HNO₃). This is done to prevent the precipitation of other silver salts, such as silver carbonate.[4]

  • Add a few drops of 0.1 M silver nitrate (AgNO₃) solution to the acidified sample solution.

  • Observe the formation of any precipitate and note its color.

  • To confirm the identity of the precipitate, add dilute ammonium (B1175870) hydroxide (B78521) solution and observe its solubility. Then, add concentrated ammonium hydroxide and observe.

Expected Observations:

  • This compound: No precipitate will form.

  • Calcium Bromide: A cream-colored or pale yellow precipitate of silver bromide (AgBr) will form.[4][5] This precipitate is sparingly soluble in dilute ammonium hydroxide but will dissolve in concentrated ammonium hydroxide.

Ion Chromatography (Based on EPA Method 300.1)

Ion chromatography is a highly sensitive and specific method for the separation and quantification of anions, including bromate and bromide.[9][10][11]

Protocol:

  • Instrument Setup:

    • Ion Chromatograph: An analytical system equipped with a guard column, analytical column, suppressor, and conductivity detector.[10]

    • Analytical Column: Dionex IonPac AS9-HC (or equivalent).[12]

    • Guard Column: Dionex IonPac AG9-HC (or equivalent).[10]

    • Eluent: 9.0 mM Sodium Carbonate (Na₂CO₃).

    • Eluent Flow Rate: 1.0 mL/min.

    • Detector: Suppressed conductivity detector.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the calcium salt in deionized water to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

    • Dissolve the unknown sample in deionized water to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Analysis:

    • Inject a known volume of each standard and the sample into the ion chromatograph.

    • Record the chromatograms, noting the retention times and peak areas.

    • Identify the bromate and bromide peaks based on their retention times compared to the standards.

    • Quantify the concentration of each ion in the sample by comparing its peak area to the calibration curve.

Expected Results:

  • A sample of This compound will show a peak corresponding to the retention time of the bromate standard.

  • A sample of calcium bromide will show a peak corresponding to the retention time of the bromide standard.

Visualizing the Analytical Workflow

The logical progression for distinguishing between this compound and calcium bromide using the described tests can be visualized in the following workflow diagram.

Caption: Workflow for distinguishing calcium bromide and this compound.

The following diagram illustrates the key inputs and outputs of the ion chromatography method.

Caption: Ion chromatography experimental workflow.

References

Comparative Reactivity of Anhydrous vs. Monohydrate Calcium Bromate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the reactivity and physicochemical properties of anhydrous calcium bromate (B103136) (Ca(BrO₃)₂) and calcium bromate monohydrate (Ca(BrO₃)₂·H₂O). Understanding the differences between these two forms is critical for researchers, scientists, and drug development professionals in applications requiring precise control over reactivity, stability, and moisture content. This document outlines key performance differences supported by available experimental data and provides detailed experimental protocols for their characterization.

Executive Summary

The primary distinction between anhydrous this compound and its monohydrate form lies in the presence of one molecule of water of crystallization in the latter. This structural water significantly influences the thermal stability, hygroscopicity, and potentially the dissolution rate of the compound. The monohydrate is generally more stable under ambient conditions, while the anhydrous form is hygroscopic and will readily absorb moisture from the atmosphere. Thermal analysis reveals that the monohydrate undergoes dehydration before decomposing at a higher temperature.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for anhydrous and monohydrate this compound is presented in the table below. It is important to note that direct comparative studies on dissolution rates and hygroscopicity are limited in publicly available literature.

PropertyAnhydrous this compound (Ca(BrO₃)₂)This compound Monohydrate (Ca(BrO₃)₂·H₂O)
Molar Mass 295.88 g/mol [1]313.90 g/mol [2]
Appearance White crystalline powderWhite monoclinic crystals[1]
Solubility in Water 230 g/100 mL at 20 °C (form not specified)[1]Data not specified
Thermal Stability Decomposes above 180 °C to calcium bromide and oxygen.[1]Dehydration: ~130-150 °CDecomposition: ~270-300 °C to calcium bromide and oxygen.
Hygroscopicity Hygroscopic[3][4]Data not available

Comparative Reactivity Analysis

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal behavior of both forms.

  • This compound Monohydrate : Exhibits a distinct two-stage thermal decomposition. The first stage, occurring between approximately 130 °C and 150 °C, corresponds to the endothermic loss of the water of hydration. The resulting anhydrous this compound then decomposes at a higher temperature, typically starting around 270 °C and completing by 300 °C, to yield calcium bromide and oxygen.

  • Anhydrous this compound : Being devoid of water, it does not show the initial dehydration step. Its thermal decomposition directly yields calcium bromide and oxygen at temperatures above 180 °C.[1] The absence of the water molecule may influence the onset and kinetics of this decomposition compared to the anhydrous material formed in situ from the monohydrate.

The clear separation in dehydration and decomposition temperatures for the monohydrate allows for the preparation of the anhydrous form in a controlled manner.

Hygroscopicity

The tendency of a substance to absorb moisture from the environment is a critical factor in handling, storage, and formulation.

  • Anhydrous this compound : Is known to be hygroscopic, meaning it will readily absorb water from the atmosphere.[3][4] This can lead to changes in its physical state, reactivity, and effective concentration if not stored under anhydrous conditions.

  • This compound Monohydrate : As a hydrated salt, it is expected to be less hygroscopic than its anhydrous counterpart under typical ambient conditions.[5] It is in a more stable state when in the presence of moderate humidity. However, under very low humidity conditions, it could potentially effloresce (lose its water of hydration).

Dissolution Rate

The rate at which a compound dissolves is a key parameter in many applications, including drug delivery.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal stability and water content of the monohydrate and the decomposition profile of the anhydrous form.

  • Instrumentation : A calibrated simultaneous TGA/DSC instrument.

  • Sample Preparation : Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., alumina).

  • Atmosphere : Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heating Program : Heat the sample from ambient temperature to approximately 400 °C at a controlled rate (e.g., 10 °C/min).

  • Data Analysis : Analyze the resulting TGA curve for mass loss steps to determine the temperatures of dehydration and decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic.

Hygroscopicity Testing (Dynamic Vapor Sorption - DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature.

  • Instrumentation : A DVS analyzer.

  • Sample Preparation : Place a small amount of the sample (5-15 mg) on the DVS microbalance.

  • Experimental Conditions : Equilibrate the sample at a low RH (e.g., 0%) until a stable mass is achieved. Then, subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH and then back down to 0% RH in increments of 10%.

  • Data Analysis : Plot the change in mass against the RH to generate a moisture sorption isotherm. The shape of the isotherm and the total moisture uptake provide a quantitative measure of the material's hygroscopicity.

Dissolution Rate Determination (USP Apparatus 2 - Paddle Method)

This method measures the rate at which the substance dissolves in a specific medium.

  • Instrumentation : A USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium : Select an appropriate solvent (e.g., deionized water, buffer solution) and maintain it at a constant temperature (e.g., 37 °C).

  • Procedure : Place a known amount of the sample into the dissolution vessel. Lower the paddle to a specified height and begin rotation at a constant speed (e.g., 50 rpm).

  • Sampling : At predetermined time intervals, withdraw aliquots of the dissolution medium and analyze the concentration of the dissolved this compound using a suitable analytical technique (e.g., ion chromatography, titration).

  • Data Analysis : Plot the concentration of the dissolved substance against time to obtain a dissolution profile.

Visualizations

Experimental Workflow for Comparative Thermal Analysis

G cluster_anhydrous Anhydrous Ca(BrO₃)₂ Analysis cluster_monohydrate Monohydrate Ca(BrO₃)₂·H₂O Analysis a_sample Weigh Anhydrous Sample a_tga Run TGA/DSC a_sample->a_tga a_decomp Decomposition Profile a_tga->a_decomp compare Compare Thermal Profiles a_decomp->compare m_sample Weigh Monohydrate Sample m_tga Run TGA/DSC m_sample->m_tga m_dehyd Dehydration Step m_tga->m_dehyd m_decomp Decomposition Profile m_dehyd->m_decomp m_decomp->compare

Caption: Workflow for comparing the thermal stability of anhydrous and monohydrate this compound.

Logical Relationship between Anhydrous and Monohydrate Forms

G anhydrous Anhydrous Ca(BrO₃)₂ monohydrate Monohydrate Ca(BrO₃)₂·H₂O anhydrous->monohydrate Hydration (Moisture Absorption) monohydrate->anhydrous Dehydration (Heating)

Caption: Reversible transformation between anhydrous and monohydrate this compound.

Conclusion

The choice between anhydrous and monohydrate this compound has significant implications for research and development. The anhydrous form, while offering a higher concentration of the active bromate ion by weight, requires stringent moisture-controlled environments for storage and handling due to its hygroscopic nature. The monohydrate form provides greater stability under ambient humidity but contains water that may be undesirable in certain applications and exhibits a different thermal decomposition profile. Researchers should carefully consider these properties and use the appropriate analytical techniques outlined in this guide to characterize their materials for optimal performance and reproducibility in their specific applications.

References

A Comparative Guide to Bromate Removal Technologies: Evaluating Cost-Effectiveness and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various technologies for the removal of bromate (B103136), a potential human carcinogen, from water. The following sections detail the performance, experimental protocols, and cost-effectiveness of prominent methods, supported by experimental data to aid in the selection of the most suitable technology for specific research and development applications.

Executive Summary

The formation of bromate during ozonation disinfection processes presents a significant challenge in water purification. This guide evaluates and compares five key technologies for bromate removal: Electrocatalytic Reduction, Nanofiltration, Ion Exchange, Activated Carbon Adsorption, and Advanced Oxidation Processes (AOPs). Each technology is assessed based on its removal efficiency, operational parameters, and associated costs, providing a comprehensive resource for informed decision-making.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for each bromate removal technology, offering a clear comparison of their performance and cost-effectiveness.

Table 1: Performance Comparison of Bromate Removal Technologies

TechnologyRemoval Efficiency (%)Key Operating ParametersAdvantagesDisadvantages
Electrocatalytic Reduction > 95%[1][2]Current density, pH, electrode material (e.g., Pd, Ru, Cu, Ti-based)[2][3][4]High efficiency, no waste stream generation.[3]Catalyst deactivation, potential for byproduct formation.
Nanofiltration 30% - >90%[5][6]Transmembrane pressure, pH, ionic strength, membrane type.[6][7]Effective for a range of ions, can be a single-step process.Membrane fouling, concentrate disposal, variable efficiency.[7]
Ion Exchange Up to 100%Resin type (Strong-base anion), flow rate, bed height, initial concentration.[3][8]High removal capacity, simple operation.[3]Resin regeneration required, potential for chromatographic peaking.
Activated Carbon 73.2% - 98.8%[9]Carbon type, contact time, pH, initial concentration.[10]Relatively low cost, effective for a range of organic and inorganic pollutants.Lower efficiency for bromate compared to other ions, potential for biological fouling.[8]
Advanced Oxidation Processes (AOPs) VariableOxidant type (O₃, H₂O₂), UV irradiation, catalyst.[7][11]Can degrade a wide range of contaminants.High energy and chemical costs, potential for byproduct formation.[11][12]

Table 2: Cost-Effectiveness Comparison of Bromate Removal Technologies

TechnologyCapital CostsOperational CostsEstimated Total Cost
Electrocatalytic Reduction High (91% of total cost) - Reactor and electrode materials.[3]Low (9% of total cost) - Primarily electricity.[3]~$1.41 per 1000 gallons.[3]
Nanofiltration High - Membrane modules and housing, pumps.Moderate - Energy for pumping, membrane replacement, cleaning chemicals.$0.165 - $0.179 per ton of produced water (for a pilot-scale system).[13]
Ion Exchange Moderate to High - Vessels, resin, regeneration system.Moderate - Regenerant chemicals, labor, resin replacement (ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
100100-100−
250/ft³ for cation and anion resins respectively), waste disposal.[14]
Varies significantly with scale and raw water quality. Can be a cost-effective method.[3]
Granular Activated Carbon (GAC) Moderate to High - Contactors, pumps, initial carbon fill.Moderate to High - Carbon replacement (
2.02/lbforvirgincarbon),regeneration/disposal(2.02/lb for virgin carbon), regeneration/disposal (2.02/lbforvirgincarbon),regeneration/disposal(
0.29/lb for transportation, $0.004/lb for disposal), energy.
$0.10 to $1.00 per 1000 gallons depending on system size.[15]
Advanced Oxidation Processes (AOPs) High - UV reactors, ozone generators, chemical dosing systems.[12]High - Energy consumption, chemical reagents (e.g., H₂O₂).[12]Generally considered a high-cost option.[7]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Electrocatalytic Reduction Protocol

A typical experimental setup for electrocatalytic bromate reduction involves a three-electrode electrochemical cell.[16]

  • Electrode Preparation : The working electrode is prepared using materials such as palladium, ruthenium, or copper supported on a conductive substrate like activated carbon cloth.[3] A counter electrode (e.g., platinum wire) and a reference electrode (e.g., Ag/AgCl) are also used.

  • Electrolyte Preparation : A solution containing a known concentration of bromate is prepared in a supporting electrolyte (e.g., Na₂SO₄) to ensure conductivity.[16]

  • Experimental Procedure :

    • The electrochemical cell is filled with the prepared electrolyte.

    • A constant current or potential is applied to the working electrode using a potentiostat/galvanostat.

    • Samples are withdrawn at regular intervals and analyzed for bromate and bromide concentrations using ion chromatography.[16]

  • Parameters Investigated : The effects of current density, pH, initial bromate concentration, and electrode material on the removal efficiency are systematically studied.[4]

Nanofiltration Protocol

The evaluation of nanofiltration for bromate removal is typically conducted using a cross-flow membrane filtration system.[6]

  • Membrane Selection : Different nanofiltration membranes (e.g., NF270, NF90) are selected for comparison.[6]

  • Feed Solution Preparation : A synthetic water solution is prepared with a specific concentration of bromate and other ions to simulate natural water chemistry.

  • Experimental Procedure :

    • The membrane is first compacted with deionized water at a pressure higher than the experimental pressure.

    • The feed solution is then pumped through the membrane module at a constant flow rate and pressure.

    • Permeate and retentate samples are collected, and their volumes are measured.

    • The concentrations of bromate and other ions in the feed, permeate, and retentate are determined using ion chromatography.

  • Parameters Investigated : The influence of transmembrane pressure (0.2–0.4 MPa), pH (5–9), and ionic strength (0.005–0.1 mM) on bromate rejection is evaluated.[17]

Ion Exchange Protocol

Both batch and fixed-bed column experiments are essential for evaluating the performance of ion exchange resins for bromate removal.[3]

  • Resin Selection and Preparation : A strong-base anion exchange resin is typically used. The resin is washed with deionized water before use.[3]

  • Batch Kinetic Studies :

    • A known mass of resin is added to a solution with a specific initial bromate concentration in a flask.[3]

    • The flask is agitated at a constant speed.

    • Aqueous samples are taken at different time intervals to determine the rate of bromate uptake until equilibrium is reached.[3]

  • Fixed-Bed Column Studies :

    • A glass column is packed with a known amount of the ion exchange resin to achieve a specific bed height.[3]

    • A bromate solution of known concentration is pumped through the column at a constant flow rate.[3]

    • Effluent samples are collected at regular time intervals and analyzed for bromate concentration to generate a breakthrough curve.[3]

  • Parameters Investigated : The effects of initial bromate concentration, resin dosage (in batch studies), flow rate, and bed height (in column studies) on the removal efficiency are determined.[3]

Activated Carbon Adsorption Protocol

The adsorption capacity of activated carbon for bromate is assessed through batch adsorption experiments.[10]

  • Adsorbent Preparation : Granular or powdered activated carbon is washed with deionized water and dried before use.

  • Adsorption Experiments :

    • A fixed amount of activated carbon is added to a series of flasks containing bromate solutions of varying initial concentrations.[10]

    • The flasks are agitated in a shaker at a constant temperature and speed for a predetermined contact time to reach equilibrium.[10]

    • The suspensions are then filtered, and the equilibrium concentration of bromate in the filtrate is measured.

  • Parameters Investigated : The effects of adsorbent dose, initial bromate concentration, pH, and contact time on the adsorption capacity are studied.[10]

Visualizing the Processes: Diagrams and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in bromate removal technologies.

Experimental_Workflow_Electrocatalytic_Reduction cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Working, Counter, & Reference Electrodes C Assemble Three-Electrode Cell A->C B Prepare Bromate Solution with Supporting Electrolyte B->C D Apply Constant Current/Potential C->D E Collect Samples at Intervals D->E F Analyze Samples via Ion Chromatography E->F G Determine Removal Efficiency vs. Time F->G

Experimental Workflow for Electrocatalytic Bromate Reduction.

Logical_Relationship_Nanofiltration_Parameters cluster_params Operating Parameters cluster_performance Performance Metrics Pressure Transmembrane Pressure Removal Bromate Removal Efficiency Pressure->Removal Influences Flux Permeate Flux Pressure->Flux Directly Affects pH Solution pH pH->Removal Strongly Influences IonicStrength Ionic Strength IonicStrength->Removal Affects

Key Parameters Influencing Nanofiltration Performance.

Cost_Component_Breakdown cluster_capital Capital Costs (CAPEX) cluster_operational Operational Costs (OPEX) TotalCost Total Technology Cost Equipment Equipment (Reactors, Membranes, etc.) TotalCost->Equipment Installation Installation & Infrastructure TotalCost->Installation Energy Energy Consumption TotalCost->Energy Chemicals Chemicals & Consumables TotalCost->Chemicals Labor Labor & Maintenance TotalCost->Labor Waste Waste Disposal/Regeneration TotalCost->Waste

Breakdown of Cost Components for Water Treatment Technologies.

References

Inter-Laboratory Comparison of Bromate Measurement in Certified Reference Materials: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of inter-laboratory performance for the measurement of bromate (B103136) in certified reference materials. It is intended for researchers, scientists, and drug development professionals involved in water quality analysis and safety assessment. The guide summarizes quantitative data from proficiency testing schemes and details the experimental protocols employed for bromate determination.

Data Presentation

The following tables summarize the results from the International Measurement Evaluation Programme (IMEP-25b) inter-laboratory comparison, which assessed the performance of 25 laboratories in determining bromate levels in various water matrices.[1] The z-scores indicate the performance of each participating laboratory, with a score within ±2 being considered satisfactory.

Table 1: Performance of Participating Laboratories in the IMEP-25b Inter-Laboratory Comparison for Bromate Measurement [1]

Sample MatrixNumber of ParticipantsSatisfactory z-scores (%)
Soft Drinking Water2575%
Hard Drinking Water2590%
Mineral Water2573%
Swimming Pool Water25100%
Raw Water (untreated)2586%
Bromate Standard Solution2586%

A parallel study, IMEP-25a, focused on validating a specific analytical method (draft ISO/DIS 11206) for bromate determination with 17 participating laboratories.[2][3] This study provided detailed performance characteristics of the method itself.

Table 2: Method Performance Characteristics from IMEP-25a Collaborative Study [2][3]

Water MatrixSpiked Bromate Concentration (µg/L)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Soft Drinking Water1.67 - 10.01.2 - 4.12.3 - 5.9
Hard Drinking Water1.67 - 10.01.2 - 4.12.3 - 5.9
Mineral Water1.67 - 10.01.2 - 4.12.3 - 5.9
Raw Water1.67 - 10.01.2 - 4.12.3 - 5.9
Swimming Pool WaterIncurred1.2 - 4.12.3 - 5.9

Experimental Protocols

The analytical methods employed for bromate measurement in drinking water are well-established, with several standardized procedures available. The choice of method often depends on the required detection limits and the sample matrix.[4]

Commonly Used Analytical Methods:

  • Ion Chromatography (IC) with Suppressed Conductivity Detection: This is a widely used technique for the determination of inorganic anions, including bromate.[5] U.S. EPA Method 300.0 is a standard method that utilizes this approach.[4] However, its method detection limit of 20 µg/L for bromate may not be sufficient for meeting current regulatory standards in many regions.[4]

  • Ion Chromatography with Post-Column Reaction (PCR) and UV/VIS Detection: To achieve lower detection limits, IC can be coupled with a post-column reaction.[2][3][6] In this method, the separated bromate reacts with iodide to form tri-iodide, which is then detected by its UV absorbance at 352 nm.[2][3] This approach is highly specific and sensitive, allowing for the determination of bromate at sub-µg/L levels.[4][6] This method is described in ISO 11206 and is similar to EPA Method 317.[2][3][6]

  • Ion Chromatography coupled with Mass Spectrometry (IC-MS): For even greater sensitivity and selectivity, IC can be interfaced with a mass spectrometer.[7] EPA Method 557 utilizes ion chromatography with electrospray ionization mass spectrometry (IC-ESI-MS) for the analysis of haloacetic acids and bromate in drinking water, achieving method detection limits in the range of 0.015 to 0.2 µg/L.[4]

  • Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers a rapid and highly sensitive method for bromate determination, with reported detection limits as low as 0.01 ng/mL.[7]

Sample Preparation:

For most drinking water samples analyzed by IC-based methods, minimal sample preparation is required. However, samples may be filtered through a 0.45 µm membrane filter to remove particulate matter.[2] For samples with high chloride concentrations, a silver cartridge may be used to remove chloride ions, which can interfere with bromate measurement.[8]

Visualizations

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study for bromate measurement and the general process of sample analysis.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Selection of Certified Reference Materials B Homogeneity and Stability Testing A->B C Preparation of Test Samples B->C D Dispatch of Samples to Participating Laboratories C->D E Analysis of Samples by Laboratories D->E F Submission of Results E->F G Statistical Analysis of Results F->G H Calculation of z-scores G->H I Issuance of Final Report H->I

Inter-laboratory comparison workflow.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis A Sample Collection B Filtration (0.45 µm) A->B C Chloride Removal (if necessary) B->C D Injection into IC System C->D E Anion Separation on Chromatographic Column D->E F Post-Column Reaction (for UV/VIS detection) E->F G Detection (Conductivity, UV/VIS, or MS) F->G H Peak Integration and Quantification G->H I Comparison with Calibration Standards H->I J Reporting of Bromate Concentration I->J

Bromate measurement workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Calcium Bromate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of calcium bromate (B103136) is a critical aspect of laboratory safety and environmental responsibility. As a potent oxidizing agent, calcium bromate (Ca(BrO₃)₂) requires meticulous handling and adherence to specific disposal protocols to mitigate risks of fire, reactivity, and environmental contamination. This guide provides detailed procedures for the safe management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound and to implement the necessary safety precautions. This compound is classified as a strong oxidizer and can cause or intensify fires.[1][2] It is also known to cause serious irritation to the skin and eyes, as well as respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.

Body Part Required PPE Specification
Hands Chemical Impermeable GlovesNitrile or neoprene gloves are suitable.
Eyes Safety Goggles/GlassesMust provide a complete seal around the eyes.
Body Laboratory CoatMade of fire-resistant material.
Respiratory NIOSH-approved RespiratorRequired when dusts may be generated or ventilation is inadequate.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as clothing, combustible materials, and reducing agents.[1][3]

  • Use non-sparking tools and equipment to prevent ignition sources.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[4]

Spill Response and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.

    • Collect the spilled material in a clearly labeled, sealed, and compatible container for hazardous waste disposal.[1][5]

  • Major Spill:

    • Evacuate the entire area and notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

Caption: Workflow for the safe segregation, packaging, and disposal of this compound waste.

Detailed Disposal Protocol

Direct disposal of this compound into sanitary sewer systems or general waste is strictly prohibited.[1] The accepted method for final disposal is through a licensed hazardous waste management company, which will typically use controlled incineration with flue gas scrubbing or another approved chemical destruction method.[1]

While chemical neutralization in the lab is a potential treatment step for some bromates, it should only be performed by trained personnel due to the reactivity of the process. For this compound, the primary and recommended procedure is to package it for professional disposal.

Step-by-Step Procedure for Waste Collection and Packaging:

  • Segregation:

    • Designate a specific, clearly labeled waste container for this compound.

    • Do not mix this compound waste with other chemical waste streams, especially flammable, combustible, or organic materials, to prevent dangerous reactions.[3]

  • Container Selection:

    • Use a container made of a material compatible with this compound (e.g., glass or high-density polyethylene).

    • The container must be in good condition, with a secure, leak-proof lid.[3][5]

  • Packaging:

    • Carefully transfer the waste this compound into the designated container. If it is a solid, avoid creating dust.

    • Ensure the exterior of the container is clean and free from contamination.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Labeling:

    • Properly label the waste container in accordance with EPA and institutional guidelines. The label must include:

      • The words "Hazardous Waste"

      • The chemical name: "this compound"

      • The hazard characteristics: "Oxidizer"

      • The accumulation start date

      • The name and contact information of the generating laboratory or personnel

  • Storage and Pickup:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and separate from general laboratory operations.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] Adhere to all "cradle-to-grave" requirements for tracking hazardous waste.[3][6]

By adhering to these rigorous safety and disposal protocols, laboratories can ensure the safe management of this compound, protecting personnel, facilities, and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any hazardous material.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Bromate

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for laboratory professionals on the safe handling, operational procedures, and disposal of Calcium Bromate (B103136), ensuring a secure research environment.

For researchers, scientists, and drug development professionals, the proper handling of chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety and logistical information for the use of Calcium Bromate (Ca(BrO₃)₂), a strong oxidizing agent. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is classified as an oxidizer and can intensify fires.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Hazard Identification and Classification:

Hazard ClassGHS CodeDescription
Oxidizing SolidsH272May intensify fire; oxidizer[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye IrritationH319Causes serious eye irritation[1][2]
Respiratory IrritationH335May cause respiratory irritation[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial. The following step-by-step operational plan provides guidance from preparation to post-handling procedures.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ignition Sources: Ensure that all sources of ignition are removed from the handling area.[1] Use non-sparking tools to prevent accidental ignition.[1]

  • Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and in good working order.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1][4]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[1]

    • Clothing: Wear fire/flame-resistant and impervious clothing. A lab coat is mandatory.[1]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with appropriate cartridges.[1]

3. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][3]

  • Dust Formation: Avoid the formation of dust and aerosols during handling.[1]

  • Mixing: Do not mix with combustible materials.[1]

4. First Aid Measures:

  • In case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1]

  • In case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • If Inhaled: Move the individual into fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

1. Waste Collection and Storage:

  • Containers: Collect waste in suitable, closed, and clearly labeled containers.[1]

  • Segregation: Store waste containers in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

2. Disposal Method:

  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Protection: Do not allow the chemical to enter drains, and avoid discharge into the environment.[1]

  • Container Disposal: Contaminated packaging can be triply rinsed and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[4]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_controls Establish Engineering Controls (Fume Hood, Ventilation) prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_controls->prep_ppe prep_emergency Verify Emergency Equipment (Eyewash, Safety Shower) prep_ppe->prep_emergency handling_weigh Weigh/Measure Chemical (Avoid Dust Formation) prep_emergency->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_waste Segregate and Store Waste post_decon->post_waste post_ppe_remove Remove and Dispose of PPE post_waste->post_ppe_remove disp_transport Transport to Licensed Facility post_waste->disp_transport post_wash Wash Hands Thoroughly post_ppe_remove->post_wash disp_method Controlled Incineration or Chemical Destruction disp_transport->disp_method

Caption: Workflow for the safe handling of this compound.

References

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